ML348
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O3/c19-13-4-3-12(18(20,21)22)10-14(13)23-16(26)11-24-5-7-25(8-6-24)17(27)15-2-1-9-28-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKNHBBDOIMFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899713-86-1 | |
| Record name | 899713-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ML348 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of ML348
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, selective, and reversible inhibitor of Acyl-Protein Thioesterase 1 (APT1), an enzyme also known as Lysophospholipase 1 (LYPLA1).[1][2][3] APT1 is a serine hydrolase responsible for depalmitoylation, a critical post-translational modification that removes palmitate groups from cysteine residues on substrate proteins.[4] By inhibiting APT1, this compound effectively increases the levels of protein S-palmitoylation, thereby modulating the trafficking, membrane localization, and signaling of key proteins.[1][4] This guide provides a detailed overview of the molecular mechanism, quantitative activity, biological impact, and experimental protocols used to characterize this compound.
Molecular Mechanism of Action
This compound functions as a competitive inhibitor of APT1.[3] Its mechanism has been elucidated through high-resolution co-crystal structures, which reveal how it achieves its potency and selectivity.[4][5]
The enzyme APT1 possesses a catalytic triad within its active site. Structural analysis shows that this compound binds directly in this active site, occupying a putative acyl-binding region.[4] A key interaction involves the trifluoromethyl group of this compound, which is positioned directly above the catalytic triad, effectively blocking substrate access and preventing the hydrolysis of palmitate from target proteins.[4][5] This distinct binding conformation within the hydrophobic channel of APT1 is crucial for its inhibitory effect.[5]
The selectivity of this compound for APT1 over the closely related isoform APT2 is achieved through subtle but critical differences in the active sites of the two enzymes. While this compound fits snugly into the APT1 active site, reciprocal mutagenesis and activity profiling have identified specific residues surrounding the active site that act as gatekeepers, limiting access and/or inducing a less favorable binding conformation in APT2.[4]
Quantitative Data Summary
This compound exhibits high potency for APT1 (LYPLA1) and significant selectivity over APT2 (LYPLA2). The key quantitative metrics for its activity are summarized below.
| Parameter | Target | Value | Reference |
| IC₅₀ | APT1 / LYPLA1 | 210 nM | [2][6] |
| Kᵢ | APT1 | 280 nM | [1] |
| Kᵢ | APT2 | >10 µM | [1] |
| Selectivity | LYPLA1 vs. LYPLA2 | 14-fold | [6] |
Biological Function and Signaling Pathways
The primary biological function of this compound is the modulation of the S-palmitoylation cycle. This cycle is a dynamic, reversible process crucial for cellular function.
-
Palmitoylation: Protein Acyl Transferases (PATs) attach a 16-carbon palmitic acid to cysteine residues of a protein. This modification increases the protein's hydrophobicity, often directing it to cellular membranes.
-
Depalmitoylation: Acyl-Protein Thioesterases (APTs), such as APT1, remove the palmitate group, allowing the protein to translocate away from the membrane.
This dynamic cycle controls the subcellular localization and, consequently, the function of hundreds of proteins, including signaling molecules like Ras.[4] By inhibiting APT1, this compound disrupts the "off" signal (depalmitoylation), leading to the accumulation of palmitoylated proteins at membranes. This has significant downstream effects. For instance, in the context of Huntington's disease (HD), this compound-mediated inhibition of APT1 increases the palmitoylation and trafficking of Brain-Derived Neurotrophic Factor (BDNF), restoring axonal transport and reversing neuropathology in mouse models.[1]
Experimental Protocols
The characterization of this compound involved several key experimental methodologies to determine its potency, selectivity, and mechanism of action.
Competitive Activity-Based Protein Profiling (ABPP)
This assay was used to determine the potency and selectivity of this compound against serine hydrolases in a complex proteome.
-
Objective: To measure the ability of this compound to inhibit APT1/LYPLA1 activity.
-
Methodology:
-
Preparation: Soluble proteome (e.g., from HEK293T cells) is prepared at a concentration of 1 mg/ml in a buffer like DPBS.[7]
-
Inhibition: Aliquots of the proteome (50 μL) are incubated with varying concentrations of this compound (typically from a 50x stock in DMSO) for 30 minutes at 37°C.[7] A DMSO-only control is included.
-
Probing: A serine hydrolase-specific activity-based probe, such as fluorophosphonate-PEG-rhodamine (FP-PEG-Rh), is added to a final concentration of 5 μM. The mixture is incubated for another 30 minutes at room temperature.[7] This probe covalently binds to the active site of serine hydrolases that were not blocked by the inhibitor.
-
Analysis: The reaction is quenched with SDS-PAGE loading buffer. The proteins are separated by SDS-PAGE, and the gel is visualized using an in-gel fluorescent scanner.
-
Quantification: The inhibitory potency (IC₅₀) is determined by measuring the integrated optical density of the fluorescent band corresponding to LYPLA1 relative to the DMSO control.[7]
-
Reversibility Assay via Gel Filtration
This assay distinguishes between reversible and irreversible (covalent) inhibitors.
-
Objective: To confirm that this compound is a reversible inhibitor of APT1.
-
Methodology:
-
Incubation: A complex proteome (e.g., 2 mL of 1 mg/ml) is incubated with a high concentration of this compound (e.g., 10-20 μM) for 30 minutes at 37°C.[7][8]
-
Separation: An aliquot is taken, and the remaining sample is passed over a Sephadex G-25M size-exclusion chromatography column.[7][8] This step separates the small molecule inhibitor (this compound) from the much larger proteins.
-
Probing: Aliquots taken before and after the gel filtration are reacted with the FP-PEG-Rh activity-based probe.
-
Analysis: Samples are analyzed by SDS-PAGE and in-gel fluorescence. If the inhibitor is reversible, its removal by gel filtration will restore the enzyme's activity, resulting in a bright fluorescent band for the post-filtration sample, similar to the DMSO control. An irreversible inhibitor would remain bound, and the band would remain dark.[7][8]
-
Cell Viability Assay
This is performed to assess the cytotoxicity of the compound.
-
Objective: To determine if this compound is toxic to cells at its effective concentrations.
-
Methodology:
-
Cell Plating: HEK293T cells are seeded in a 96-well plate (e.g., 15,000 cells/well) and incubated for 24 hours.[7]
-
Treatment: The culture medium is replaced, and cells are treated with various concentrations of this compound for an extended period (e.g., 48 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the WST-1 assay, which measures the metabolic activity of viable cells.[7] The absorbance is read on a plate reader.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Badrilla [badrilla.com]
- 4. Molecular Mechanism for Isoform-Selective Inhibition of Acyl Protein Thioesterases 1 and 2 (APT1 and APT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML348: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Selective Acyl-Protein Thioesterase 1 (APT1) Inhibitor
Abstract
ML348 is a potent, selective, and reversible small molecule inhibitor of Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1). This enzyme plays a crucial role in the post-translational modification of proteins through the removal of palmitate groups from cysteine residues, a process known as depalmitoylation. Dysregulation of protein palmitoylation has been implicated in a variety of diseases, including Huntington's disease and certain cancers. This compound has emerged as a valuable chemical probe to investigate the biological functions of APT1 and as a potential therapeutic lead. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and pharmacological data, detailed experimental protocols, and key signaling pathways.
Core Compound Properties
This compound, with the chemical name N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide, is a piperazine acetamide derivative.
| Property | Value | Reference |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | [1] |
| Molecular Formula | C₁₈H₁₇ClF₃N₃O₃ | [1] |
| Molecular Weight | 415.79 g/mol | [1] |
| CAS Number | 899713-86-1 | [1] |
| Synonyms | GNF-Pf-1127 | [2] |
Mechanism of Action
This compound functions as a selective and reversible inhibitor of APT1. Protein palmitoylation is a dynamic process where fatty acid chains, typically palmitate, are attached to cysteine residues of proteins via a thioester linkage. This modification influences protein trafficking, localization, and function. The reverse reaction, depalmitoylation, is catalyzed by acyl-protein thioesterases, with APT1 being a key enzyme in this process.
By inhibiting APT1, this compound prevents the removal of palmitate from substrate proteins, thereby increasing their palmitoylation status. This modulation of the palmitoylation cycle can have significant downstream effects on various cellular signaling pathways.
Signaling Pathway of APT1 Inhibition by this compound
The following diagram illustrates the role of APT1 in the palmitoylation cycle and the inhibitory effect of this compound.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | LYPLA1 (APT1) | 210 nM | Competitive ABPP | [2] |
| Kᵢ | APT1 | 280 nM | N/A | [3] |
| Selectivity | APT2 | >10 µM | N/A | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose | Value | Unit | Reference |
| Brain Penetration | IP | 2 mg/kg | [Brain]/[Plasma] ratio = 0.8 at 30 min | - | [4] |
| In Vivo Inhibition | IP | 50 mg/kg | Potent and selective inhibition in heart, kidney, and lung | - | [2] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This assay is used to determine the potency and selectivity of this compound against APT1 in a complex biological sample.
Materials:
-
Proteome lysate (e.g., mouse brain lysate)
-
This compound stock solution (in DMSO)
-
Activity-based probe (ABP) specific for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Incubate the proteome lysate with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Add the activity-based probe (e.g., FP-Rh at a final concentration of 1 µM) to each sample and incubate for another 30 minutes at room temperature.
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the band corresponding to APT1 will decrease with increasing concentrations of this compound.
-
Quantify the band intensities to determine the IC₅₀ value.
Workflow for Competitive ABPP
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound on cultured cells.
Materials:
-
Cultured cells (e.g., primary cortical neurons)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Studies in Mice
These studies are conducted to evaluate the pharmacokinetic properties and efficacy of this compound in a living organism.
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of DMSO, Tween 80, and saline)
-
Mice (e.g., wild-type or a disease model such as Huntington's disease knock-in mice)
-
Equipment for intraperitoneal (IP) injection
-
Blood collection supplies
-
Tissue homogenization equipment
-
LC-MS/MS for compound quantification
Protocol for Pharmacokinetic Analysis:
-
Prepare a formulation of this compound in a suitable vehicle.
-
Administer a single dose of this compound to the mice via intraperitoneal injection (e.g., 2 mg/kg).
-
At various time points post-injection (e.g., 30, 60, 180 minutes), collect blood samples and brain tissue.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in each sample using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as the brain-to-plasma concentration ratio.
Biological Applications and Findings
Huntington's Disease
This compound has shown significant therapeutic potential in preclinical models of Huntington's disease (HD). In HD, the mutant huntingtin protein (mHTT) disrupts various cellular processes, including the trafficking of Brain-Derived Neurotrophic Factor (BDNF). Palmitoylation is crucial for proper BDNF trafficking.
Studies have demonstrated that this compound can:
-
Increase brain palmitoylation levels in HD mice.[4]
-
Restore axonal transport and synapse homeostasis.[4]
-
Increase BDNF trafficking in human HD induced pluripotent stem cell-derived cortical neurons.[4]
-
Reverse neuropathology, locomotor deficits, and anxiety-like behaviors in HD knock-in mice.[3][4]
-
Cross the blood-brain barrier efficiently.[4]
Cancer
The palmitoylation cycle is also critical for the function and localization of many oncoproteins, such as Ras. By inhibiting depalmitoylation, this compound can potentially disrupt the signaling of these proteins. However, studies in NRAS mutant melanoma cells have shown that this compound, at concentrations limited by its solubility, did not significantly affect cell viability or downstream signaling through ERK and AKT.[5] This suggests that the therapeutic potential of APT1 inhibition may be context-dependent in cancer.
Synthesis
Toxicity
In vitro studies on wild-type primary cortical neurons have shown no overt toxicity for this compound at concentrations up to 10 µM for 50 hours.[4] Furthermore, daily treatment of cortical neurons with 1 µM this compound for 10 days did not reveal any toxic effects in an MTT assay, nor did it cause morphological changes.[4] In vivo studies in mice for Huntington's disease models have also indicated that this compound is well-tolerated and does not produce overt toxicity at effective doses.[4] A broader toxicological profile, including parameters like LD50, has not been extensively reported in the reviewed literature.
Conclusion
This compound is a powerful and selective tool for studying the role of APT1 and the dynamics of protein palmitoylation. Its demonstrated efficacy in preclinical models of Huntington's disease highlights its therapeutic potential. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their investigation and application of this promising compound. Further research is warranted to fully elucidate its therapeutic applications and safety profile.
References
- 1. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 4. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to ML348: A Selective LYPLA1 Inhibitor
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a critical post-translational modification that governs the trafficking, membrane localization, and function of a multitude of proteins.[1][2] This dynamic process is regulated by the interplay between protein acyltransferases (PATs) and acyl-protein thioesterases (APTs). Lysophospholipase 1 (LYPLA1), also known as Acyl-Protein Thioesterase 1 (APT1), is a key cytosolic enzyme responsible for depalmitoylation, removing acyl groups from substrate proteins and thereby modulating critical signaling pathways.[3][4] Substrates of LYPLA1 include oncogenic proteins like HRAS and trimeric G alpha proteins, making it a significant target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.[1][5][6]
This guide provides a comprehensive technical overview of ML348, a potent, selective, and reversible small-molecule inhibitor of LYPLA1.[7][8] Developed through the NIH Molecular Libraries Program, this compound serves as an invaluable chemical probe for elucidating the biological functions of LYPLA1 and exploring its therapeutic potential.[1][2] We will detail its quantitative characteristics, mechanism of action, the signaling pathways it modulates, and the experimental protocols used for its characterization.
This compound: Core Compound Information
-
Synonyms: GNF-Pf-1127[7]
-
CAS Number: 899713-86-1[8]
-
Molecular Formula: C₁₈H₁₇ClF₃N₃O₃[8]
-
Molecular Weight: 415.79 g/mol [8]
Data Presentation: Quantitative Profile of this compound
The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key data points.
| Parameter | Target | Value | Reference |
| IC₅₀ | LYPLA1 / APT1 | 210 nM | [7][8] |
| Kᵢ | LYPLA1 / APT1 | 280 nM | [9][10] |
| Kᵢ | LYPLA2 / APT2 | >10 µM | [9][10] |
| Fold Selectivity | LYPLA1 vs. LYPLA2 | 14-fold | [8] |
| Selectivity Profile | Other Serine Hydrolases | Selective over a panel of ~30 other serine hydrolases | [2][8] |
| Context | Method | Effective Concentration / Dose | Outcome | Reference |
| In Situ (Cultured Cells) | Competitive ABPP | 5 µM (3 hours) | Selective inhibition of LYPLA1 | [7] |
| In Vivo (Mice) | Intraperitoneal (i.p.) | 50 mg/kg (3 hours) | Potent and selective inhibition of LYPLA1 in heart, kidney, and lung | [7][11] |
| In Vivo (HD Mouse Model) | Intraperitoneal (i.p.) | 0.3 mg/kg - 2 mg/kg | Crosses blood-brain barrier, increases brain palmitoylation, and reverses neuropathology | [9][12] |
Mechanism of Action
This compound functions as a potent and selective reversible inhibitor of LYPLA1.[7][8] The molecular basis for its inhibitory activity and selectivity has been elucidated through high-resolution co-crystal structures.
The structure of human LYPLA1 (APT1) in complex with this compound, resolved at 1.55 Å, reveals that the inhibitor binds within the enzyme's active site.[13] this compound positions itself directly above the catalytic triad (Ser119, Asp174, His208), effectively occluding the substrate-binding channel.[5][13] This hydrophobic channel is normally occupied by the acyl chain of a palmitoylated protein substrate. The inhibitor's specific interactions and conformation within this pocket are crucial for its potent inhibition. Selectivity over the closely related LYPLA2 isoform is achieved through differential interactions with non-conserved residues lining a flexible loop region near the active site.[13]
LYPLA1 Signaling Pathways and Modulation by this compound
LYPLA1 is a central regulator of the dynamic palmitoylation cycle, which is essential for proper protein function. This cycle involves the addition of palmitate by Protein Acyl Transferases (PATs), typically at the Golgi apparatus, and its removal by Acyl-Protein Thioesterases like LYPLA1 in the cytosol or at other membranes.[14] This process controls the membrane association, trafficking, and signaling activity of numerous proteins, including the small GTPase HRAS.[1][2]
By catalyzing depalmitoylation, LYPLA1 promotes the dissociation of proteins from the membrane, leading to their inactivation or translocation.[3] Inhibition of LYPLA1 by this compound traps substrates in their palmitoylated, membrane-associated state, thereby prolonging their signaling activity. This has profound effects on downstream pathways, such as the MAPK/ERK cascade, which is regulated by Ras.[6][15]
Experimental Protocols
The characterization of this compound involved a suite of specialized biochemical and cell-based assays. The methodologies for the key experiments are detailed below.
Protocol 1: In Vitro Potency and Selectivity (Competitive ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess enzyme activity directly in complex proteomes. A competitive ABPP format was used to discover and characterize this compound.[2]
Methodology:
-
Proteome Preparation: Soluble proteomes are prepared from cells (e.g., HEK293T) or tissues by homogenization and ultracentrifugation.[16]
-
Inhibitor Incubation: Aliquots of the proteome (typically 1 mg/mL) are incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature to allow for target binding.[17]
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the proteome and incubated for another 30 minutes.[17] This probe covalently binds to the active site of serine hydrolases.
-
Analysis: The reaction is quenched with SDS-PAGE loading buffer. Proteins are separated by size using SDS-PAGE.
-
Visualization: The gel is scanned using a fluorescence scanner. The intensity of the band corresponding to LYPLA1 (and other serine hydrolases) is quantified. Inhibition by this compound results in a dose-dependent decrease in the fluorescence signal for LYPLA1 as the probe is prevented from binding.[16]
-
IC₅₀ Determination: The band intensities are plotted against the inhibitor concentration to calculate the IC₅₀ value.
Protocol 2: Determination of Reversible Inhibition (Gel Filtration Assay)
To confirm that this compound is a reversible inhibitor, a gel filtration assay is employed to separate the small-molecule inhibitor from the target enzyme after an initial incubation period.[2]
Methodology:
-
Incubation: A complex proteome is incubated with this compound at a concentration sufficient to achieve significant target inhibition (e.g., 10x IC₅₀).[2]
-
Separation: The mixture is passed over a desalting or gel filtration column (e.g., Sephadex G-25M). The large protein molecules, including LYPLA1, elute in the void volume, while the small this compound molecules are retained and elute later.[2]
-
Probe Labeling: The protein-containing eluate is then incubated with the FP-Rh activity-based probe.
-
Analysis: The sample is analyzed by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.
-
Interpretation: If this compound is a reversible inhibitor, it will dissociate from LYPLA1 during gel filtration. The subsequently added FP-Rh probe will then be able to label the now-unoccupied active site, resulting in a strong fluorescent signal. If it were irreversible, the active site would remain blocked, and no signal would be recovered.
Protocol 3: In Situ Target Engagement (Competitive ABPP-SILAC)
To confirm that this compound engages LYPLA1 in living cells, a quantitative mass spectrometry-based competitive ABPP method using Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is used.[2]
Methodology:
-
SILAC Labeling: Two populations of cells (e.g., HEK293T) are cultured for several passages in media containing either normal ('light') amino acids (L-Arg, L-Lys) or stable isotope-labeled ('heavy') versions ([¹³C₆¹⁵N₄]-L-Arg, [¹³C₆¹⁵N₂]-L-Lys).[16]
-
Cell Treatment: The 'light' cell population is treated with this compound (e.g., 5 µM for 3 hours), while the 'heavy' population is treated with DMSO vehicle control.[16]
-
Lysis and Proteome Mixing: The cells are harvested, lysed, and the 'light' and 'heavy' proteomes are mixed in a 1:1 ratio.
-
Probe Reaction: The combined proteome is reacted with an alkyne-functionalized activity-based probe.
-
Click Chemistry: A reporter tag (e.g., TEV-biotin-azide) is attached to the probe-labeled enzymes via copper-catalyzed azide-alkyne cycloaddition ('click chemistry').
-
Enrichment and Digestion: Biotinylated proteins are enriched on streptavidin beads, and then digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: The relative abundance of 'light' vs. 'heavy' peptides from LYPLA1 (and other probe-labeled proteins) is determined. A low light/heavy ratio for LYPLA1 peptides indicates successful target engagement by this compound in the treated cells.[2]
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the acyl-protein thioesterase LYPLA1. Its reversible mechanism of action and demonstrated activity in vitro, in situ, and in vivo make it an indispensable tool for the scientific community.[2] By enabling the acute and specific inhibition of LYPLA1, this compound facilitates the interrogation of the dynamic palmitoylation cycle and its role in health and disease. Its successful application in models of Huntington's disease highlights its potential as a lead compound for therapeutic development, providing a clear path for further investigation into the druggability of LYPLA1.[9][12] This guide provides the core data and methodologies to empower researchers to effectively utilize this compound in their studies of LYPLA1 biology.
References
- 1. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gene - LYPLA1 [maayanlab.cloud]
- 4. LYPLA1 - Wikipedia [en.wikipedia.org]
- 5. sinobiological.com [sinobiological.com]
- 6. genecards.org [genecards.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ML 348 | Hydrolase Inhibitors: R&D Systems [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML348 and Protein Palmitoylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein palmitoylation is a reversible post-translational lipid modification crucial for regulating protein localization, stability, and function. This dynamic process, governed by a balance between palmitoyl acyltransferases (PATs) and depalmitoylating enzymes, plays a pivotal role in numerous cellular signaling pathways. Dysregulation of protein palmitoylation is increasingly implicated in the pathophysiology of various diseases, including cancer and neurological disorders, making the enzymes involved attractive therapeutic targets. This guide provides a comprehensive technical overview of ML348, a selective inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1), and its utility in studying protein palmitoylation.
This compound: A Selective Inhibitor of LYPLA1/APT1
This compound is a potent, selective, and reversible inhibitor of LYPLA1/APT1, an enzyme responsible for removing palmitate from specific protein substrates.[1] Its selectivity for LYPLA1 over the closely related isoform LYPLA2 makes it a valuable chemical tool for dissecting the specific roles of LYPLA1 in cellular processes.
Quantitative Data for this compound
The inhibitory potency and selectivity of this compound have been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Target Enzyme | Assay Type | Parameter | Value | Reference |
| LYPLA1/APT1 | Gel-based competitive-ABPP | IC50 | 210 nM | |
| LYPLA1/APT1 | Not Specified | Ki | 280 nM | [1] |
| LYPLA2/APT2 | Gel-based competitive-ABPP | IC50 | >3000 nM | [2] |
| LYPLA2/APT2 | Not Specified | Ki | >10 µM | [1] |
The Protein Palmitoylation Cycle
Protein palmitoylation is a dynamic cycle involving the addition and removal of palmitate from cysteine residues of substrate proteins. This cycle is critical for the regulation of signaling proteins, such as members of the Ras superfamily.
Signaling Pathways Modulated by Protein Palmitoylation
The reversible nature of palmitoylation allows for tight spatial and temporal control of signaling pathways. Inhibition of LYPLA1/APT1 by this compound can therefore have significant effects on these pathways by increasing the palmitoylation status of key signaling proteins.
Ras Signaling
The localization and function of Ras GTPases, central regulators of cell proliferation and survival, are critically dependent on palmitoylation.[3][4] Depalmitoylation by APT1 is a key step in the recycling of Ras proteins from the plasma membrane back to the Golgi apparatus.[5]
EGFR Signaling
The epidermal growth factor receptor (EGFR) is another key signaling molecule whose activity is modulated by palmitoylation.[6][7][8][9] Palmitoylation of EGFR has been shown to be crucial for its dimerization, activation, and downstream signaling.[6][10]
Experimental Protocols
Acyl-Biotin Exchange (ABE) Assay
The ABE assay is a widely used method to detect and quantify protein palmitoylation.[11][12] The protocol involves three main steps: blocking of free thiols, cleavage of palmitate-cysteine thioester bonds, and biotinylation of the newly exposed thiols for detection.[11]
Materials:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Biotin-BMCC or similar thiol-reactive biotinylating reagent
-
Streptavidin-agarose beads
-
Protease inhibitors
Protocol:
-
Lyse cells or tissues in lysis buffer containing protease inhibitors and 25 mM NEM to block free cysteine residues. Incubate for 1 hour at 4°C.
-
Precipitate proteins (e.g., with chloroform/methanol) to remove excess NEM.
-
Resuspend the protein pellet in a buffer containing 1 M hydroxylamine (pH 7.4) to cleave the thioester linkage between palmitate and cysteine. As a negative control, treat a parallel sample with 1 M Tris-HCl (pH 7.4). Incubate for 1 hour at room temperature.
-
Precipitate the proteins again to remove hydroxylamine.
-
Resuspend the protein pellet in a buffer containing a thiol-reactive biotinylating reagent (e.g., Biotin-BMCC) to label the newly exposed cysteine residues. Incubate for 1 hour at room temperature.
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins and analyze by western blotting with an antibody against the protein of interest.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the potency and selectivity of enzyme inhibitors in a complex proteome.[13][14] This method utilizes an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes.
Materials:
-
Cell or tissue lysate
-
This compound or other test inhibitors
-
Activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Protocol:
-
Prepare a soluble proteome from cells or tissues of interest.
-
Pre-incubate aliquots of the proteome with varying concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes at 37°C). Include a vehicle control (e.g., DMSO).
-
Add the activity-based probe (e.g., FP-Rh) to each reaction and incubate for a specific time (e.g., 30 minutes at 25°C).
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of an effective inhibitor.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Fluorescence Polarization-Based Competitive ABPP
This high-throughput screening adaptation of competitive ABPP measures the change in fluorescence polarization of an ABP upon binding to its target enzyme.[15][16] Small, unbound fluorescent probes tumble rapidly in solution, resulting in low polarization of emitted light.[16] When bound to a larger protein, the probe's rotation is slowed, leading to an increase in fluorescence polarization.[16]
Protocol:
-
In a multi-well plate, add the cell lysate containing the target enzyme.
-
Add varying concentrations of the test inhibitor (e.g., this compound).
-
Add a constant, low concentration of a fluorescently labeled ABP.
-
Incubate to allow for competitive binding.
-
Measure fluorescence polarization using a plate reader. A potent inhibitor will displace the fluorescent probe from the enzyme, resulting in a decrease in fluorescence polarization.
-
Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50.
Conclusion
This compound is a critical tool for investigating the roles of LYPLA1/APT1-mediated depalmitoylation in health and disease. Its high selectivity and well-characterized inhibitory activity make it an invaluable reagent for cell biologists, biochemists, and drug discovery scientists. By employing the experimental approaches detailed in this guide, researchers can further elucidate the complex regulatory networks governed by dynamic protein palmitoylation and explore the therapeutic potential of targeting this fundamental cellular process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ras GTPase - Wikipedia [en.wikipedia.org]
- 4. welisa.uni-rostock.de [welisa.uni-rostock.de]
- 5. Palmitoylation and depalmitoylation dynamics at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of DHHC20-Mediated EGFR Palmitoylation Creates a Dependence on EGFR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]
- 12. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Fluorescence Polarization Activity-Based Protein Profiling Assay in the Discovery of Potent, Selective Inhibitors for Human Nonlysosomal Glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
ML348: A Technical Guide to its Target, Acyl-Protein Thioesterase 1 (APT1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML348 is a potent and selective small-molecule inhibitor of Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1). APT1 is a critical enzyme in the post-translational modification process of S-palmitoylation, a reversible lipid modification that governs the subcellular localization, trafficking, and function of numerous proteins. By inhibiting APT1-mediated depalmitoylation, this compound serves as a powerful chemical probe to investigate the dynamics of protein palmitoylation and has emerged as a potential therapeutic agent in various disease contexts, including Huntington's disease and certain cancers. This technical guide provides an in-depth overview of this compound's target protein, its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
The Target Protein: Acyl-Protein Thioesterase 1 (APT1)
APT1 is a serine hydrolase that catalyzes the removal of palmitate groups from cysteine residues of substrate proteins. This process, known as depalmitoylation, is the reverse of protein palmitoylation, which is mediated by a family of enzymes called palmitoyl-acyl transferases (PATs). The dynamic interplay between PATs and APTs, often referred to as the palmitoylation cycle, is crucial for the precise control of protein function.[1]
APT1's substrates are diverse and include key signaling proteins such as members of the Ras superfamily of small GTPases (e.g., NRAS) and G-protein alpha subunits.[2][3] By removing the lipid anchor, APT1 can modulate the association of these proteins with cellular membranes, thereby influencing their downstream signaling cascades.[3][4]
This compound: A Selective and Reversible Inhibitor of APT1
This compound was identified through high-throughput screening as a selective and reversible inhibitor of APT1.[5] Its selectivity for APT1 over its close homolog, Acyl-Protein Thioesterase 2 (APT2), makes it a valuable tool for dissecting the specific roles of these two enzymes.[5] The mechanism of inhibition is competitive, with this compound binding to the active site of APT1 and preventing substrate access.[6]
Quantitative Data
The potency and selectivity of this compound have been characterized across various studies. The following tables summarize the key quantitative data for this compound's activity against APT1 and its selectivity over APT2.
Table 1: In Vitro Potency of this compound against APT1
| Parameter | Value | Reference |
| IC50 | 210 nM | [5] |
| Ki | 280 nM | [5] |
Table 2: Selectivity of this compound for APT1 over APT2
| Target | IC50 / Ki | Selectivity (fold) | Reference |
| APT1 | 210 nM (IC50) | >47 | [5] |
| APT2 | >10 µM (IC50) | [5] |
Signaling Pathway: APT1-Mediated Depalmitoylation
APT1 plays a pivotal role in regulating signaling pathways that are dependent on the membrane localization of palmitoylated proteins. The following diagram illustrates the central role of APT1 in the palmitoylation cycle and its impact on downstream signaling, using NRAS as an example.
Caption: APT1-mediated depalmitoylation cycle of NRAS.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its effects on APT1.
Competitive Activity-Based Protein Profiling (ABPP) Assay
This assay is used to determine the potency and selectivity of this compound by measuring its ability to compete with a broad-spectrum serine hydrolase probe for binding to APT1 in a complex proteome.[6][7]
Materials:
-
HEK293T cell lysate (or other suitable proteome source)
-
This compound (various concentrations)
-
Fluorophosphonate-rhodamine (FP-Rh) probe (or similar activity-based probe)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Proteome Preparation: Prepare a soluble proteome fraction from HEK293T cells by sonication or dounce homogenization in a suitable buffer (e.g., PBS) followed by ultracentrifugation. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg) with varying concentrations of this compound (e.g., from 1 nM to 100 µM) or DMSO as a vehicle control for 30 minutes at room temperature.
-
Probe Labeling: Add the FP-Rh probe to a final concentration of 1 µM to each reaction and incubate for another 30 minutes at room temperature.
-
Quenching and SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled serine hydrolases by scanning the gel using a fluorescence scanner (e.g., Typhoon FLA 9000) with appropriate excitation and emission wavelengths for rhodamine.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to APT1. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Situ Cellular Assay for Palmitoylation Status
This assay assesses the effect of this compound on the palmitoylation status of a specific protein in cultured cells. The Acyl-Biotin Exchange (ABE) method is commonly used.[8]
Materials:
-
Cultured cells (e.g., HEK293T cells expressing a tagged protein of interest)
-
This compound
-
Lysis buffer
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Biotin-HPDP
-
Streptavidin-agarose beads
-
Western blotting reagents
Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time (e.g., 4 hours).
-
Cell Lysis and Thiol Blocking: Lyse the cells in a buffer containing NEM to block free cysteine residues.
-
Thioester Cleavage: Treat the lysate with HAM to specifically cleave palmitoyl-cysteine thioester bonds. A parallel sample treated with a control buffer (e.g., Tris) instead of HAM serves as a negative control.
-
Biotinylation: Label the newly exposed cysteine residues with Biotin-HPDP.
-
Affinity Purification: Capture the biotinylated (i.e., formerly palmitoylated) proteins using streptavidin-agarose beads.
-
Western Blot Analysis: Elute the captured proteins from the beads and analyze the abundance of the protein of interest by Western blotting using a specific antibody. An increase in the signal in the this compound-treated, HAM-positive sample compared to the control indicates an accumulation of the palmitoylated protein.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on a specific cellular process regulated by protein palmitoylation.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is an indispensable tool for the study of protein S-palmitoylation. Its high potency and selectivity for APT1 allow for the precise dissection of this enzyme's role in a multitude of cellular processes. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the dynamic regulation of protein function by palmitoylation and the potential of APT1 inhibitors like this compound as novel therapeutic agents. As our understanding of the "palmitoylome" expands, the utility of this compound in uncovering new biological insights and therapeutic opportunities will undoubtedly continue to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of APT1 affects Ras localization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
ML348: A Technical Guide to its Role as a Selective Inhibitor of Acyl-Protein Thioesterase 1 (APT1) in Depalmitoylation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein S-palmitoylation is a reversible lipid post-translational modification crucial for regulating protein trafficking, localization, and function.[1][2][3] The dynamic nature of this process is controlled by the interplay between protein acyltransferases (PATs) that add palmitate and acyl-protein thioesterases (APTs) that remove it.[1][2] ML348 is a potent, selective, and reversible small-molecule inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1).[4][5] With high selectivity for APT1 over its isoform APT2 (LYPLA2), this compound has emerged as an invaluable chemical probe for dissecting the specific roles of APT1 in cellular signaling and disease.[1][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, its impact on signaling pathways, and detailed experimental protocols for its use.
Introduction: The Dynamic Palmitoylation Cycle
S-palmitoylation involves the attachment of a 16-carbon palmitic acid to cysteine residues via a thioester linkage.[8] This modification increases protein hydrophobicity, promoting membrane association and regulating protein-protein interactions.[2][8] Unlike more stable lipid modifications, the thioester bond of palmitoylation can be readily hydrolyzed by acyl-protein thioesterases, allowing for a dynamic cycle of palmitoylation and depalmitoylation. This cycle is critical for the proper trafficking and signaling of numerous proteins, including Ras GTPases and G-proteins.[1][2][9]
The enzymes APT1 and APT2 are key cytosolic depalmitoylases.[1][10] While they share significant sequence identity, they exhibit distinct substrate specificities, suggesting unique functional roles.[1] The development of isoform-selective inhibitors like this compound (for APT1) and ML349 (for APT2) has been instrumental in deconvoluting their individual contributions to cellular processes.[1][11]
This compound: Mechanism and Selectivity
This compound is a piperazine amide-based compound that acts as a potent and reversible competitive inhibitor of APT1.[1][4]
Mechanism of Action
High-resolution co-crystal structures of human APT1 in complex with this compound reveal that the inhibitor binds within the enzyme's active site.[1][11] Surprisingly, this compound does not form direct hydrogen bonds with the catalytic triad (Ser-His-Asp). Instead, it occludes substrate access to these residues and coordinates with structural water molecules within the active site.[1][11] The inhibitor occupies a putative acyl-binding channel, and its selectivity for APT1 over APT2 is dictated by subtle differences in the residues and loop conformations that line this channel.[1][11]
Quantitative Inhibitory Profile
This compound demonstrates potent inhibition of APT1 with high selectivity over APT2.
| Target Enzyme | Inhibitor | Assay Type | Potency (IC₅₀) | Potency (Kᵢ) | Reference(s) |
| APT1 / LYPLA1 | This compound | Biochemical | 210 nM | 280 nM | [4][6][7] |
| APT2 / LYPLA2 | This compound | Biochemical | >3 µM | >10 µM | [6][7][12] |
Role in Modulating Cellular Processes and Signaling
By preventing APT1-mediated depalmitoylation, this compound effectively increases the steady-state levels of palmitoylation on APT1 substrate proteins. This has profound effects on cellular function, particularly in the nervous system.
-
Huntington's Disease (HD): In mouse and human iPSC models of HD, this compound treatment has been shown to restore the palmitoylation levels of key proteins.[6][13] This action rescues defects in the axonal transport of brain-derived neurotrophic factor (BDNF), restores synapse homeostasis, and reverses locomotor deficits and neuropathology.[6][13][14] this compound efficiently crosses the blood-brain barrier, making it a valuable tool for in vivo studies of neurodegenerative diseases.[6][13]
-
Synaptic Plasticity: Inhibition of APT1 by this compound in hippocampal neurons leads to an increase in the palmitoylation levels of postsynaptic density proteins like PSD-95 and glutamate receptors (GluA1, GluA2).[15] This enhances the membrane surface expression of these receptors and results in a significant increase in miniature excitatory postsynaptic current (mEPSC) amplitude and frequency, indicating that APT1-mediated depalmitoylation is a key regulator of synaptic strength.[15]
-
Ras Signaling: While the depalmitoylation of Ras proteins is a known regulatory mechanism, studies in NRAS mutant melanoma cells showed that selective inhibition of APT1 with this compound did not produce significant biological effects on cell viability or downstream signaling.[9][16] This suggests that in this context, APT2 or other thioesterases may play a more dominant role, or that dual inhibition of APT1 and APT2 is required to impact Ras trafficking.[9][16]
Key Experimental Methodologies
The following section details common experimental protocols used to characterize the activity and effects of this compound.
Acyl-Biotin Exchange (ABE) Assay for Measuring Protein Palmitoylation
The ABE assay is a widely used method to specifically label and quantify palmitoylated proteins.[13] The workflow below outlines the key steps to assess changes in protein palmitoylation after this compound treatment.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Thioester Cleavage:
-
Precipitate proteins (e.g., using chloroform/methanol) to remove excess NEM.
-
Resuspend the protein pellet. Split each sample into two equal aliquots.
-
Treat one aliquot with 0.5 M hydroxylamine (HAM) at pH 7.2 to specifically cleave thioester bonds.
-
Treat the other aliquot with 0.5 M Tris at pH 7.2 as a negative control. Incubate overnight at room temperature.[17]
-
-
Biotinylation of Cysteines:
-
Following HAM treatment, label the newly exposed thiol groups by incubating with a thiol-reactive biotinylating agent, such as HPDP-biotin.
-
-
Affinity Capture and Analysis:
-
Capture biotinylated proteins using streptavidin-coated agarose beads.[13]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and immunoblotting with an antibody against the protein of interest to determine the change in its palmitoylation status.
-
In Vitro Depalmitoylation Assay
This assay measures the enzymatic activity of purified APT1 and its inhibition by this compound using a fluorogenic substrate.
Protocol:
-
Reagents:
-
Procedure (384-well plate format):
-
Prepare serial dilutions of this compound in DMSO.
-
In a black, clear-bottom 384-well plate, add purified APT1 (e.g., 50-150 nM final concentration) to the assay buffer.[18]
-
Add this compound dilutions or DMSO (control) to the enzyme mix and pre-incubate for 20-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 5 µM DPP-2 final concentration).[18]
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds) at the appropriate excitation/emission wavelengths (e.g., λex 490 nm, λem 545 nm for DPP-2).[18]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity and target engagement of inhibitors in a complex biological system (e.g., cell lysate, live cells, or in vivo).[19][20]
Protocol Overview (In Situ Competitive ABPP):
-
Cell Treatment: Incubate cultured cells (e.g., HEK293T) with varying concentrations of this compound or DMSO for a defined period (e.g., 3 hours).[4][19]
-
Probe Labeling: Add a cell-permeable, broad-spectrum serine hydrolase activity-based probe (e.g., an alkyne-functionalized probe) to the cells and incubate.[19] This probe will covalently label the active site of accessible serine hydrolases.
-
Lysis and Ligation: Harvest and lyse the cells. Using click chemistry, ligate a reporter tag (e.g., Rhodamine-azide or Biotin-azide) to the alkyne-functionalized probe now attached to the enzymes.
-
Analysis:
-
Gel-Based: Separate the proteome by SDS-PAGE and visualize labeled proteins using in-gel fluorescence scanning. Inhibition of a target enzyme by this compound will result in a decrease in the fluorescence intensity of the corresponding band.[20]
-
Mass Spectrometry-Based (ABPP-SILAC): For comprehensive selectivity profiling, use Stable Isotope Labeling with Amino acids in Cell culture (SILAC). Compare the ratios of "heavy" (DMSO-treated) to "light" (this compound-treated) labeled peptides to quantify the inhibition of numerous serine hydrolases across the proteome.[19][20]
-
Applications and Future Directions
This compound is a cornerstone tool for studying the biological functions of APT1. Its primary applications include:
-
Target Validation: Confirming the role of APT1 in specific signaling pathways and disease models.
-
Substrate Discovery: Aiding in the identification of novel protein substrates for APT1.
-
Therapeutic Development: Serving as a lead compound and pharmacological benchmark for the development of therapeutics targeting diseases with dysregulated palmitoylation, such as Huntington's disease and certain cancers.
The continued use of this compound in conjunction with advanced proteomic and imaging techniques will further illuminate the nuanced roles of APT1-mediated depalmitoylation in health and disease, paving the way for new therapeutic strategies.
References
- 1. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Depalmitoylation by Palmitoyl-Protein Thioesterase 1 in Neuronal Health and Degeneration [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein depalmitoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rndsystems.com [rndsystems.com]
- 13. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jneurosci.org [jneurosci.org]
- 16. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro depalmitoylation assay [protocols.io]
- 18. Measuring S-depalmitoylation activity in vitro and in live cells with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Selectivity of ML348 for Acyl-Protein Thioesterase 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular basis for the selective inhibition of Acyl-Protein Thioesterase 1 (APT1) by the small molecule inhibitor, ML348. By delving into the structural biology, biochemical data, and key experimental methodologies, this document provides a comprehensive resource for professionals working in drug discovery and chemical biology.
Introduction to APT1 and the Significance of Selective Inhibition
Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1), is a serine hydrolase responsible for depalmitoylation, a crucial post-translational modification that regulates the localization, trafficking, and signaling of numerous proteins.[1] This reversible lipid modification, where a 16-carbon palmitate is removed from a cysteine residue, is critical for the function of key signaling proteins like Ras, Wnt, and G-proteins.[1][2] The dynamic cycle of palmitoylation and depalmitoylation, governed by protein acyl transferases (PATs) and acyl-protein thioesterases (APTs), respectively, ensures the precise spatial and temporal control of protein function.[3][4]
Given its role in modulating oncogenic signaling pathways, such as the Ras-MAPK pathway, APT1 has emerged as a promising therapeutic target.[1][2][5] However, the existence of a closely related isoform, APT2 (LYPLA2), which shares a high degree of sequence identity with APT1, has posed a significant challenge for developing selective inhibitors.[3][6] The discovery of this compound as a potent and selective inhibitor of APT1 has provided a valuable chemical tool to dissect the specific biological roles of APT1 and to explore its therapeutic potential.[3][7]
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for APT1 over APT2 is a cornerstone of its utility as a chemical probe. This selectivity has been quantified through various biochemical and biophysical assays, with the key data summarized below.
| Inhibitor | Target | Ki (nM) [3] | IC50 (nM) | Thermal Shift (ΔTm in °C) [3] |
| This compound | APT1 | 200-300 | 144 (in vitro against LYPLA2)[8] | ~3.5 - 3.7 |
| This compound | APT2 | >12,500 | >12,500 | No significant shift |
| ML349 | APT1 | >30,000 | >12,500 | No significant shift |
| ML349 | APT2 | 200-300 | Not specified | ~3.5 - 3.7 |
| Palmostatin B | APT1/APT2 | Not specified | Not specified | Not specified |
Note: Palmostatin B is a dual inhibitor of APT1 and APT2 and is often used as a reference compound.[5][9] ML349 is a selective inhibitor for APT2 and serves as a crucial control to demonstrate isoform-specific effects.[3][7]
The Molecular Basis of this compound's Selectivity for APT1
High-resolution co-crystal structures of this compound bound to APT1 and its counterpart, ML349 bound to APT2, have revealed the subtle yet critical structural differences that govern their remarkable isoform selectivity.[3][4]
Despite the nearly identical overall backbone structures of APT1 and APT2, this compound and ML349 adopt distinct conformations within the respective active sites.[3] In APT1, this compound is positioned directly above the catalytic triad (Ser122, His210, Asp178), effectively blocking substrate access.[3][4] The trifluoromethyl group of this compound makes hydrophobic contacts with residues such as Leu30, Leu176, and the "gatekeeper" residue Ile75.[3]
In contrast, in APT2, the sulfonyl group of the selective inhibitor ML349 engages in a hydrogen bond network with water molecules, which in turn interact with the catalytic triad and the oxyanion hole.[3] This indirect interaction is a key feature of ML349's binding to APT2.
Reciprocal mutagenesis studies have identified several residues in the β5-α2 loop and the G3 helix as critical determinants of inhibitor selectivity.[3][7] These residues create a distinct hydrophobic channel adjacent to the catalytic triad, and subtle differences in the shape and flexibility of this channel between APT1 and APT2 are exploited by this compound and ML349 to achieve their selectivity.[3]
Experimental Protocols
The characterization of this compound's selectivity relies on a suite of robust experimental techniques. Detailed methodologies for key assays are provided below.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of inhibitors in a complex proteome.
Objective: To determine the ability of this compound to inhibit the binding of a broad-spectrum serine hydrolase probe to APT1.
Materials:
-
Mouse brain lysate (or other suitable proteome source)
-
This compound (test inhibitor)
-
Fluorophosphonate-rhodamine (FP-Rh) or similar broad-spectrum serine hydrolase activity-based probe[8]
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Pre-incubate aliquots of the proteome lysate with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Add the activity-based probe (e.g., FP-Rh) to each reaction and incubate for a further specified time to allow for covalent labeling of active serine hydrolases.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
Inhibition of probe labeling at the molecular weight corresponding to APT1 indicates target engagement by this compound. The intensity of the band is quantified to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled ligand to a protein in solution and can be used in a competition format to determine the affinity of an unlabeled inhibitor.
Objective: To quantify the binding affinity (Ki) of this compound for APT1.
Materials:
-
Purified recombinant APT1 protein
-
A fluorescently labeled probe that binds to the APT1 active site (e.g., a fluorescent derivative of a known APT inhibitor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
384-well black microplates
-
A microplate reader capable of measuring fluorescence polarization
Protocol:
-
To each well of the microplate, add a fixed concentration of the fluorescent probe and purified APT1 protein.
-
Add varying concentrations of this compound (or DMSO control).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each well using the plate reader.
-
The displacement of the fluorescent probe by this compound will result in a decrease in the fluorescence polarization signal.
-
Plot the change in fluorescence polarization against the concentration of this compound and fit the data to a suitable binding model to determine the IC50, from which the Ki can be calculated.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[11]
Objective: To confirm that this compound binds to and stabilizes APT1 in intact cells.
Materials:
-
Cultured cells expressing APT1
-
This compound
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blotting reagents and antibodies against APT1
Protocol:
-
Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes).[11]
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble APT1 in each sample by Western blotting.
-
Binding of this compound will stabilize APT1, leading to a higher amount of soluble protein at elevated temperatures compared to the control. The data is used to generate a melting curve, and the shift in the melting temperature (Tm) is determined.[3]
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to this compound and APT1.
Caption: Role of APT1 in the Ras palmitoylation cycle and its inhibition by this compound.
Caption: A simplified workflow for competitive activity-based protein profiling (ABPP).
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion and Future Directions
This compound stands out as a highly selective and potent inhibitor of APT1, providing an invaluable tool for the scientific community. The detailed understanding of its mechanism of action, rooted in the subtle structural differences between APT1 and APT2, offers a blueprint for the rational design of next-generation inhibitors with improved properties. The experimental protocols outlined in this guide provide a solid foundation for researchers aiming to utilize this compound in their studies or to discover novel modulators of protein palmitoylation.
Future research will likely focus on leveraging this compound to further elucidate the diverse biological functions of APT1 in various physiological and pathological contexts. Moreover, the structural insights gained from the APT1-ML348 complex will continue to guide medicinal chemistry efforts to develop drug candidates targeting APT1 for the treatment of cancers and other diseases driven by aberrant protein palmitoylation.
References
- 1. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial-Derived APT1-Mediated Macrophage-Endothelial Cell Interactions Participate in the Development of Atherosclerosis by Regulating the Ras/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism for Isoform-Selective Inhibition of Acyl Protein Thioesterases 1 and 2 (APT1 and APT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
ML348: A Technical Guide to a Potent and Selective Acyl-Protein Thioesterase 1 (APT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML348, also known as GNF-Pf-1127, is a potent, selective, and reversible small molecule inhibitor of acyl-protein thioesterase 1 (APT1), also referred to as lysophospholipase 1 (LYPLA1).[1][2] This enzyme plays a critical role in the post-translational modification of proteins through the removal of palmitate groups from cysteine residues, a process known as depalmitoylation. The dynamic cycle of protein palmitoylation and depalmitoylation is essential for regulating the subcellular localization, trafficking, and signaling functions of numerous proteins, including the oncoprotein Ras.[3][4] By inhibiting APT1, this compound offers a valuable chemical tool to probe the intricate roles of protein palmitoylation in cellular physiology and disease, with therapeutic potential in areas such as neurodegenerative disorders and cancer.[1][3]
Chemical Structure and Properties
This compound is chemically defined as N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-furanylcarbonyl)-1-piperazineacetamide.[5] Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-furanylcarbonyl)-1-piperazineacetamide |
| CAS Number | 899713-86-1[5] |
| Molecular Formula | C₁₈H₁₇ClF₃N₃O₃[5] |
| Molecular Weight | 415.8 g/mol [5] |
| SMILES | C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3[5] |
| InChI Key | OXKNHBBDOIMFFQ-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | DMSO: ≥25 mg/mLDMF: 30 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): <1 µM |
| Storage | Store at -20°C for up to 3 years (as a solid) |
Pharmacological Properties
This compound is a highly selective inhibitor of APT1, demonstrating significantly less activity against the related enzyme acyl-protein thioesterase 2 (APT2) and a broad panel of other serine hydrolases.[3] This selectivity makes it a superior tool for dissecting the specific functions of APT1.
Table 3: Pharmacological Data for this compound
| Parameter | Value | Target |
| IC₅₀ | 210 nM[6] | Human APT1/LYPLA1 |
| Kᵢ | 280 nM | Human APT1/LYPLA1 |
| Selectivity | >14-fold vs. APT2/LYPLA2 (IC₅₀ > 3 µM)[3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the enzymatic activity of APT1. APT1 is a key regulator of the dynamic S-palmitoylation cycle, which controls the membrane association and signaling of a variety of proteins, most notably the Ras family of small GTPases.
The S-Palmitoylation Cycle and Ras Signaling
S-palmitoylation is a reversible lipid modification that anchors proteins to cellular membranes. For Ras proteins, this process is critical for their proper localization to the plasma membrane, where they can engage with downstream effector proteins to initiate signaling cascades, such as the RAF-MEK-ERK pathway, which is pivotal in cell proliferation, differentiation, and survival.[3][4]
The dynamic nature of this process is governed by the balanced activities of protein acyltransferases (PATs), which add palmitate groups, and acyl-protein thioesterases (APTs), which remove them. APT1 is a primary depalmitoylating enzyme for Ras. By inhibiting APT1, this compound increases the palmitoylation state of Ras, thereby altering its subcellular localization and signaling output.[2]
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful method to assess the potency and selectivity of enzyme inhibitors in a complex biological sample. The following is a generalized protocol for evaluating this compound's inhibition of APT1.
Methodology:
-
Proteome Preparation: Prepare a cell lysate (e.g., from HEK293T cells) containing active APT1.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound (typically in DMSO) or a DMSO vehicle control for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding to APT1.
-
Probe Labeling: An activity-based probe (ABP) that covalently binds to the active site of serine hydrolases, such as a fluorophosphonate coupled to a reporter tag (e.g., rhodamine, FP-Rh), is added to the samples. The ABP will label the active APT1 enzymes that are not blocked by this compound.
-
Reaction Quenching and SDS-PAGE: The labeling reaction is quenched by the addition of SDS-PAGE loading buffer. The proteins are then separated by size using SDS-PAGE.
-
Visualization and Quantification: The gel is scanned using a fluorescence scanner to visualize the probe-labeled enzymes. The intensity of the band corresponding to APT1 is quantified. A decrease in fluorescence intensity in the this compound-treated samples compared to the DMSO control indicates inhibition of APT1.
-
Data Analysis: The band intensities are plotted against the concentration of this compound to determine the IC₅₀ value.
In Vivo Administration in a Huntington's Disease Mouse Model
This compound has been shown to cross the blood-brain barrier and has been evaluated in mouse models of Huntington's disease.[1]
Methodology:
-
Animal Model: A Huntington's disease mouse model (e.g., YAC128) is used.
-
Drug Formulation: this compound is dissolved in a suitable vehicle, such as a solution of saline and DMSO.
-
Administration: The drug can be administered via intraperitoneal (i.p.) injection or continuous infusion using an osmotic pump. For example, a study infused 0.3 mg/kg/day of this compound for 28 days.[1]
-
Behavioral and Neuropathological Assessment: Following the treatment period, the mice are subjected to behavioral tests to assess motor function and anxiety-like behaviors. Brain tissue is then collected for histological and biochemical analyses to evaluate neuropathology and target engagement (e.g., levels of protein palmitoylation).
Applications and Future Directions
This compound's high potency and selectivity for APT1 make it an invaluable research tool for:
-
Dissecting the role of APT1 in various signaling pathways: Beyond Ras, many other proteins undergo dynamic palmitoylation, and this compound can help elucidate the role of APT1 in regulating their function.
-
Validating APT1 as a therapeutic target: In diseases where aberrant palmitoylation is implicated, such as Huntington's disease and certain cancers, this compound can be used in preclinical models to assess the therapeutic potential of APT1 inhibition.[1][3]
-
Understanding the crosstalk between different post-translational modifications: Investigating how changes in palmitoylation status induced by this compound affect other modifications like phosphorylation and ubiquitination.
Future research may focus on optimizing the pharmacokinetic properties of this compound for clinical development, exploring its efficacy in a wider range of disease models, and identifying novel substrates of APT1 that are modulated by this inhibitor. The continued use of this compound in basic and translational research will undoubtedly deepen our understanding of the critical role of dynamic S-palmitoylation in health and disease.
References
- 1. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | C18H17ClF3N3O3 | CID 3238952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and Development of ML348: A Potent and Selective Inhibitor of Acyl-Protein Thioesterase 1
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML348 is a potent and selective, reversible inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1). This small molecule was identified through a high-throughput screening campaign and has emerged as a valuable chemical probe for studying the role of protein palmitoylation in various physiological and pathological processes. Notably, this compound has demonstrated significant therapeutic potential in preclinical models of Huntington's disease by its ability to cross the blood-brain barrier, restore protein palmitoylation, and ameliorate disease-related phenotypes. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including its biochemical and cellular activities, experimental protocols, and the signaling pathways it modulates.
Introduction
Protein S-palmitoylation is a reversible post-translational modification that involves the attachment of the 16-carbon fatty acid palmitate to cysteine residues of proteins. This lipid modification plays a crucial role in regulating protein trafficking, localization, stability, and protein-protein interactions. The dynamic nature of palmitoylation is maintained by the balanced activities of protein acyltransferases (PATs) and depalmitoylating enzymes, primarily acyl-protein thioesterases (APTs).
Acyl-protein thioesterase 1 (APT1) and its close homolog, acyl-protein thioesterase 2 (APT2), are key enzymes responsible for removing palmitate from proteins, thereby controlling the cellular "palmitoylome." Dysregulation of protein palmitoylation has been implicated in numerous diseases, including cancer and neurological disorders such as Huntington's disease.[1] The development of selective inhibitors for APTs is therefore of significant interest for both basic research and therapeutic applications. This compound was identified as a highly selective inhibitor of APT1, offering a powerful tool to dissect the specific functions of this enzyme.[2][3]
Discovery and Optimization
This compound was discovered through a fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP) high-throughput screening (HTS) campaign designed to identify inhibitors of LYPLA1 and LYPLA2.[2][4] This screen identified a lead compound that was subsequently optimized to yield this compound, a potent and selective reversible inhibitor of LYPLA1.[4]
Synthesis
This compound, chemically named N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide, can be synthesized in a straightforward, one-step reaction.[5]
Experimental Protocol: Synthesis of this compound [5]
-
To a solution of furan-2-yl(piperazin-1-yl)methanone (20 mg, 0.110 mmol) in dichloromethane (1.0 mL), add 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-acetamide (20 mg, 0.073 mmol) and potassium carbonate (K₂CO₃) (31 mg, 0.220 mmol) at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Quench the reaction with 3.0 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield this compound.
Biochemical and Cellular Activity
This compound exhibits high potency and selectivity for APT1 over its closely related homolog APT2. The biochemical and cellular activities of this compound have been extensively characterized using a variety of assays.
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| In Vitro Activity | |||
| IC₅₀ | 230 nM | APT1 (LYPLA1) | [1] |
| Kᵢ | 280 nM | APT1 (LYPLA1) | [6] |
| Selectivity | >47-fold | vs. APT2 (LYPLA2) | [5] |
| Selectivity | >10,000 nM | vs. ~30 other serine hydrolases | [5] |
| Cellular Activity | |||
| Treatment Concentration | 10 µM for 1 hour | STHdh cells | [6] |
| Neurotoxicity | No overt toxicity up to 10 µM | Wild-type primary cortical neurons | [1] |
| In Vivo Activity | |||
| Administration | Chronic infusion over 28 days | CAG140 HD mice | [1] |
| Blood-Brain Barrier | Efficiently crosses | HD knock-in mice | [1][6] |
Mechanism of Action and Selectivity
This compound is a reversible, competitive inhibitor of APT1.[2] The structural basis for its selectivity over APT2 has been elucidated through co-crystal structures.[3][7] Although APT1 and APT2 share a high degree of sequence identity, subtle differences in their active sites are exploited by this compound.[7] In APT1, the trifluoromethyl group of this compound is positioned above the catalytic triad.[7] The binding of this compound to APT1 induces a conformational change in the β5-α2 loop, suggesting that the flexibility of this region contributes to inhibitor engagement.[8]
Key Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological systems.
Experimental Protocol: Gel-Based Competitive ABPP [4]
-
Proteome Preparation: Prepare a soluble proteome from HEK293T cells or other relevant cell lines/tissues.
-
Inhibitor Incubation: Incubate the proteome with varying concentrations of this compound (or a single concentration for selectivity screening) for 30 minutes at room temperature. A DMSO control should be included.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-rhodamine (FP-Rh) probe, to the proteome and incubate for an additional 30 minutes.
-
SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction with SDS-PAGE loading buffer, separate the proteins by SDS-PAGE, and visualize the labeled enzymes using a flatbed fluorescence scanner.
-
Data Analysis: The inhibition of probe labeling of a specific enzyme band (e.g., APT1) by this compound indicates target engagement. Quantify the fluorescence intensity of the bands to determine IC₅₀ values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in living cells by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol: CETSA for this compound Target Engagement [8]
-
Cell Treatment: Treat intact cells with this compound at various concentrations for a defined period. Include a vehicle control (DMSO).
-
Heat Shock: Heat the cell suspensions at different temperatures for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble APT1 in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: An increase in the amount of soluble APT1 at higher temperatures in the presence of this compound indicates thermal stabilization and therefore target engagement.
Signaling Pathways and Biological Effects
This compound, by inhibiting APT1, increases the overall level of protein palmitoylation in cells. This has been shown to have significant downstream effects, particularly in the context of Huntington's disease (HD).
Restoration of Axonal Transport in Huntington's Disease
In HD, the mutant huntingtin protein (mHTT) impairs the axonal transport of brain-derived neurotrophic factor (BDNF).[1] this compound has been shown to restore this defective transport.[1][5]
Caption: this compound inhibits APT1, leading to increased protein palmitoylation and restoration of BDNF trafficking, which ameliorates Huntington's disease phenotypes.
Experimental Workflow for In Vivo Efficacy Studies
The therapeutic potential of this compound has been evaluated in a knock-in mouse model of Huntington's disease (CAG140).
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model of Huntington's disease.
Experimental Protocol: In Vivo Administration and Behavioral Analysis [1]
-
Animal Model: Use 7-month-old early symptomatic CAG140 knock-in mice and wild-type littermates.
-
Drug Administration: Implant Alzet osmotic pumps for chronic subcutaneous infusion of this compound or vehicle control for 28 days.
-
Behavioral Assessments:
-
Motor Coordination: Use the horizontal ladder test and rotarod test to assess motor deficits.
-
Anxiety- and Depression-like Behavior: Employ the novelty-suppressed feeding paradigm.
-
-
Biochemical Analysis:
-
Sacrifice mice and harvest brains.
-
Perform an acyl-biotinyl exchange (ABE) assay to measure protein palmitoylation levels in brain extracts.
-
Quantify this compound levels in the brain using LC-MS/MS to confirm blood-brain barrier penetration.
-
-
Neuropathological Analysis: Conduct immunohistochemical staining of brain sections to assess markers of neuropathology.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of APT1 that serves as an invaluable tool for studying the functional roles of protein depalmitoylation. Its ability to cross the blood-brain barrier and rescue disease-relevant phenotypes in preclinical models of Huntington's disease highlights its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound to investigate the intricate roles of APT1 in health and disease. Further research into the broader applications of this compound and the development of next-generation APT1 inhibitors hold significant promise for advancing our understanding of cellular signaling and developing novel therapeutic strategies.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
ML348: A Technical Guide to a Selective Chemical Probe for Lysophospholipase 1 (LYPLA1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, a reversible post-translational lipid modification, plays a critical role in regulating protein trafficking, localization, and function. The dynamic nature of this process is controlled by the interplay of protein acyltransferases (PATs) and acyl-protein thioesterases (APTs). Lysophospholipase 1 (LYPLA1), also known as acyl-protein thioesterase 1 (APT1), is a key enzyme responsible for the depalmitoylation of numerous proteins, including the oncoprotein HRAS. The development of selective chemical tools to modulate the activity of LYPLA1 is crucial for dissecting its physiological and pathological roles. ML348 has emerged as a potent, selective, and reversible inhibitor of LYPLA1, making it an invaluable chemical probe for studying the biology of this enzyme.
This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, selectivity profile, and detailed experimental protocols for its use. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of LYPLA1 and protein palmitoylation.
Biochemical and Cellular Characterization of this compound
This compound was identified through a fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP) high-throughput screening campaign designed to discover inhibitors of LYPLA1 and its structurally related homolog, LYPLA2. It is a reversible inhibitor with a piperazine amide chemotype. Structural studies have revealed that this compound binds within the active site of LYPLA1, adopting a distinct conformation that confers its high selectivity. The co-crystal structure of this compound in complex with human LYPLA1 has been solved at a resolution of 1.55 Å, providing detailed insights into its binding mode.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| LYPLA1 (APT1) | IC50 | 210 nM | |
| LYPLA1 (APT1) | Ki | 280 nM | |
| LYPLA2 (APT2) | IC50 | >3,000 nM | |
| LYPLA2 (APT2) | Ki | >10 µM | |
| Other Serine Hydrolases | IC50 | >10,000 nM |
Table 2: Cellular and In Vivo Activity of this compound
| Parameter | System | Concentration/Dose | Effect | Reference |
| In situ Inhibition | HEK293T cells | 10 µM (1 hour) | Inhibition of LYPLA1 | |
| In situ Inhibition | Cortical Neurons | 1 µM (4 hours) | Inhibition of LYPLA1 | |
| In vivo Inhibition | Mice (i.p.) | 50 mg/kg (3 hours) | Potent and selective inhibition of LYPLA1 in heart, kidney, and lung | |
| Blood-Brain Barrier Penetration | Mice | 2 mg/kg (i.p.) | Efficiently crosses the blood-brain barrier |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following sections provide outlines of key experimental protocols cited in the literature.
Synthesis of this compound
This compound can be synthesized in a single step, likely through an amide coupling reaction between a suitable piperazine derivative and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-chloroacetamide. While a detailed, step-by-step protocol is not publicly available, the one-step synthesis suggests a straightforward procedure for chemists skilled in the art.
In Vitro Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of this compound against LYPLA1 and other serine hydrolases in a complex proteome.
Methodology:
-
Proteome Preparation: Prepare soluble proteome lysates from cells (e.g., HEK293T) or tissues (e.g., mouse brain) at a concentration of 1 mg/mL in a suitable buffer like DPBS.
-
Inhibitor Incubation: Treat the proteome samples with varying concentrations of this compound (or a DMSO vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add a serine hydrolase-specific activity-based probe, such as a rhodamine-conjugated fluorophosphonate (FP-Rh), to a final concentration of 2-5 µM. Incubate for another 30 minutes at 25°C or 37°C.
-
Analysis: Quench the reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled enzymes using an in-gel fluorescent scanner. The inhibition of LYPLA1 activity is observed as a decrease in the fluorescence intensity of the corresponding band.
In Situ Activity-Based Protein Profiling (ABPP)
Objective: To assess the ability of this compound to inhibit LYPLA1 activity within living cells.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or murine T-cells) to approximately 90% confluency. Treat the cells with the desired concentration of this compound (e.g., 5 µM) or DMSO for a specified time (e.g., 3 hours).
-
Probe Labeling in Live Cells: Add a cell-permeable alkyne-functionalized ABPP probe (e.g., NHU5) to the culture medium at a concentration of 50 µM.
-
Cell Lysis and Click Chemistry: After incubation, wash, harvest, and lyse the cells. Conjugate the probe-labeled proteins to a reporter tag (e.g., Rh-azide) via copper-catalyzed azide-alkyne cycloaddition (click chemistry).
-
Analysis: Analyze the labeled proteome by SDS-PAGE and in-gel fluorescence scanning to visualize the inhibition of LYPLA1.
In Vivo Activity-Based Protein Profiling (ABPP)
Objective: To evaluate the target engagement and selectivity of this compound in a whole animal model.
Methodology:
-
Animal Dosing: Administer this compound to mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg).
-
Probe Administration: After a set time (e.g., 3 hours), administer a suitable in vivo ABPP probe (e.g., NHU5 alkyne probe) via i.p. injection (e.g., 100 mg/kg).
-
Tissue Harvesting and Processing: After 1 hour of probe administration, sacrifice the animals and harvest various tissues (e.g., heart, kidney, lung, liver, brain). Homogenize the tissues.
-
Click Chemistry and Analysis: Perform click chemistry on the tissue homogenates to attach a fluorescent reporter tag. Analyze the labeled proteome by SDS-PAGE and in-gel fluorescence scanning to assess the inhibition of LYPLA1 in different tissues.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships related to the use of this compound.
Caption: In Vitro ABPP Workflow for this compound.
Caption: In Situ ABPP Workflow for this compound.
Caption: Role of this compound in the Palmitoylation Cycle.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for LYPLA1. Its reversible mechanism of action and demonstrated activity in vitro, in situ, and in vivo make it a superior tool compared to less selective or non-cell-permeable inhibitors. The availability of detailed experimental protocols and a high-resolution co-crystal structure further enhances its utility for the scientific community. By enabling the acute and specific inhibition of LYPLA1, this compound facilitates the investigation of the roles of this enzyme in a wide range of biological processes and disease states, including cancer and neurodegenerative disorders. This guide provides a solid foundation for researchers to confidently employ this compound in their quest to unravel the complexities of protein palmitoylation and LYPLA1 function.
Methodological & Application
Application Notes and Protocols for In Vivo Administration of ML348
These application notes provide detailed protocols for the in vivo administration of ML348, a selective inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1). This compound has demonstrated efficacy in preclinical models, particularly in studies related to neurodegenerative diseases like Huntington's disease, by modulating protein palmitoylation.
Mechanism of Action
This compound is a potent and selective inhibitor of APT1, an enzyme responsible for removing palmitate groups from proteins (depalmitoylation). This post-translational modification is crucial for regulating protein trafficking, localization, and signaling. By inhibiting APT1, this compound increases the palmitoylation status of various proteins, including those involved in neuronal function and survival. Notably, this compound has been shown to cross the blood-brain barrier, making it a valuable tool for central nervous system research.[1][2]
Data Presentation
Table 1: Summary of In Vivo Administration Parameters for this compound in Mice
| Parameter | Subcutaneous (s.c.) Infusion via Mini-Osmotic Pump | Intraperitoneal (i.p.) Injection |
| Dosage | 0.3 mg/kg/day[2] | 50 mg/kg (for acute inhibition studies)[3] |
| Vehicle | Saline + DMSO[2] | Not explicitly stated, Saline + DMSO is a suitable candidate |
| Frequency | Continuous for 28 days[2] | Single dose[3] |
| Reported Use | Huntington's disease mouse model[2] | In vivo target engagement and inhibition studies[3] |
Table 2: Summary of Known Pharmacokinetic Properties of this compound in Mice
| Parameter | Observation | Citation |
| Blood-Brain Barrier Penetration | Efficiently crosses the blood-brain barrier. | [1][2] |
| Brain Tissue Levels | Detectable in the brain after 4 weeks of continuous administration. | [2][4] |
| Specific PK Values (Cmax, Tmax, AUC) | Quantitative data not available in the reviewed literature. |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound using Mini-Osmotic Pumps
This protocol is adapted from studies investigating the chronic effects of this compound in a Huntington's disease mouse model.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Alzet mini-osmotic pumps (e.g., Model 2004, capable of 28-day delivery)
-
Surgical tools (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
70% ethanol
-
Sterile gauze
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
Dilute the stock solution in sterile saline to the final desired concentration for administration. The final concentration should be calculated based on the pump's flow rate and the target dose (0.3 mg/kg/day). Ensure the final DMSO concentration is minimal to avoid toxicity.
-
-
Pump Priming:
-
Fill the Alzet mini-osmotic pumps with the prepared this compound solution according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours prior to implantation to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of response to a toe pinch.
-
Shave the fur on the back of the mouse, between the shoulder blades.
-
Disinfect the surgical area with 70% ethanol.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the primed osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic as recommended by your institution's veterinary guidelines.
-
-
Post-Operative Care:
-
Monitor the mouse for recovery from anesthesia and for any signs of pain or distress.
-
House the mice individually or in small groups as appropriate.
-
Check the incision site daily for signs of infection or pump extrusion.
-
Wound clips or sutures are typically removed 7-10 days after surgery.
-
Protocol 2: Intraperitoneal (i.p.) Injection of this compound
This protocol is suitable for acute administration studies to assess target engagement or short-term effects of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
1 mL syringe with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to create a stock solution.
-
Dilute the stock solution in sterile saline to the final desired concentration. A common dose for acute inhibition studies is 50 mg/kg.[3] The final injection volume should be appropriate for the size of the mouse (typically 100-200 µL). Minimize the final DMSO concentration.
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen. The mouse can be gently scruffed, allowing the hindquarters to be secured.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.
-
Inject the this compound solution smoothly and withdraw the needle.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Mandatory Visualization
Caption: APT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo administration of this compound.
References
- 1. Hepatic palmitoyl-proteomes and acyl-protein thioesterase protein proximity networks link lipid modification and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ML348, a Selective Acyl-Protein Thioesterase 1 (APT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML348 is a potent and selective small molecule inhibitor of Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1).[1] APT1 is a serine hydrolase responsible for the depalmitoylation of a variety of substrate proteins, a post-translational modification crucial for regulating protein trafficking, localization, and function. By inhibiting APT1, this compound increases the palmitoylation levels of these substrates, offering a promising therapeutic strategy for diseases characterized by aberrant depalmitoylation, such as Huntington's disease.[2] These application notes provide a comprehensive overview of this compound's characteristics and a detailed protocol for a cell-based assay to quantify its inhibitory activity.
Mechanism of Action
S-palmitoylation is a reversible lipid modification where palmitic acid is attached to cysteine residues of proteins via a thioester linkage. This process is dynamically regulated by two opposing enzyme families: protein acyltransferases (PATs or "writers") and acyl-protein thioesterases (APTs or "erasers"). This compound selectively and reversibly binds to the active site of APT1, preventing the removal of palmitate from its protein substrates. This leads to an accumulation of palmitoylated proteins, thereby modulating downstream signaling pathways and cellular functions.
Caption: Mechanism of this compound action on the protein palmitoylation cycle.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| Ki (APT1) | 280 nM | Human | Biochemical | [1] |
| Ki (APT2) | >10 µM | Human | Biochemical | [1] |
| Cellular IC50 (approx.) | 230 nM | Not specified | Inferred from in vitro | [2] |
Experimental Protocols
Cell-Based Acyl-Biotin Exchange (ABE) Assay for this compound Activity
This protocol describes a cell-based Acyl-Biotin Exchange (ABE) assay to measure the effect of this compound on the palmitoylation status of a target protein in cultured cells. HEK293T cells are a suitable cell line for this assay.
Objective: To determine the dose-dependent effect of this compound on the palmitoylation of a specific protein.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Biotin-BMCC
-
Streptavidin-agarose beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Workflow for the Acyl-Biotin Exchange (ABE) assay.
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and grow to 80-90% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 500 µL of ice-cold Lysis Buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Acyl-Biotin Exchange (ABE):
-
Blocking of free thiols: Adjust the protein concentration of each sample to 1 mg/mL with Lysis Buffer. Add NEM to a final concentration of 50 mM. Incubate at 4°C for 3 hours with constant rotation.
-
Acetone Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with ice-cold acetone.
-
Resuspension and Thioester Cleavage: Resuspend the protein pellet in a buffer containing 1% SDS. Divide each sample into two equal aliquots. To one aliquot, add Hydroxylamine (HAM) to a final concentration of 0.5 M (the "+HAM" sample). To the other aliquot, add an equal volume of Tris buffer (the "-HAM" negative control). Incubate at room temperature for 1 hour.
-
Biotinylation: Add Biotin-BMCC to a final concentration of 1 mM to all samples. Incubate at room temperature for 1 hour.
-
Acetone Precipitation: Precipitate the proteins again with acetone as described in step 3.2.
-
-
Streptavidin Pulldown and Analysis:
-
Resuspend the protein pellets in a buffer containing 1% Triton X-100.
-
Add streptavidin-agarose beads to each sample and incubate at 4°C for 2 hours with rotation to capture biotinylated (palmitoylated) proteins.
-
Wash the beads three times with a wash buffer (e.g., Lysis Buffer without SDS).
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the protein of interest.
-
Detect the protein using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities of the protein of interest in the "+HAM" lanes for each this compound concentration.
-
The "-HAM" lane serves as a negative control for non-specific binding.
-
Normalize the band intensities to a loading control (e.g., the amount of the protein of interest in the input lysate before pulldown).
-
Plot the normalized band intensities against the log of the this compound concentration to generate a dose-response curve and calculate the cellular IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of APT1 and protein palmitoylation in various cellular processes and disease models. The provided cell-based ABE assay protocol offers a robust method for quantifying the cellular activity of this compound and similar inhibitors, aiding in the characterization of their therapeutic potential. Careful execution of this protocol will yield reliable and reproducible data for advancing research in this field.
References
ML348: A Potent Tool for Elucidating Protein Trafficking Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ML348 is a selective and reversible inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1).[1] This small molecule has emerged as a critical tool for investigating the role of S-palmitoylation, a dynamic and reversible lipid post-translational modification, in regulating protein trafficking, localization, and function.[2][3] By inhibiting APT1, this compound prevents the removal of palmitate from substrate proteins, effectively trapping them in their palmitoylated state. This allows researchers to dissect the specific roles of palmitoylation in various cellular processes, including the trafficking of key signaling proteins. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying protein trafficking.
Mechanism of Action
S-palmitoylation is a crucial post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues of a protein via a thioester linkage. This modification increases the hydrophobicity of the protein, promoting its association with cellular membranes. The dynamic nature of palmitoylation, regulated by a balance between protein acyltransferases (PATs) that add palmitate and acyl-protein thioesterases (APTs) that remove it, allows for the precise control of a protein's subcellular localization and trafficking.[2][3]
This compound specifically inhibits APT1, one of the primary enzymes responsible for depalmitoylation. By blocking APT1 activity, this compound increases the steady-state level of palmitoylation on target proteins. This can lead to the accumulation of these proteins at specific membrane compartments, such as the Golgi apparatus or the plasma membrane, or alter their trafficking between these compartments. This targeted inhibition allows for the detailed study of how palmitoylation dynamics influence protein transport and signaling cascades.[1]
Quantitative Data for this compound
| Parameter | Value | Target | Species | Reference |
| IC50 | 210 nM | APT1/LYPLA1 | --- | [1] |
| Ki | 200-300 nM | APT1 | Human | [2] |
| Selectivity | >100-fold vs. APT2 | --- | --- | --- |
| Solubility | Limited in aqueous media (<12.5 μM) | --- | --- | [4] |
| In Vivo Activity | Crosses the blood-brain barrier | --- | Mouse |
Signaling Pathway Diagram
Caption: Mechanism of this compound action on protein palmitoylation and trafficking.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound (check molecular weight on the vial) in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Cell Culture and this compound Treatment
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, or specific cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration. A typical starting concentration for in vitro studies is 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
-
For the vehicle control, add an equivalent volume of DMSO to the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. Treatment times can range from 30 minutes to several hours, depending on the specific protein and trafficking event being studied. A time-course experiment is recommended to determine the optimal incubation time.
Immunofluorescence Staining for Protein Localization
This protocol is designed to visualize the subcellular localization of a protein of interest following this compound treatment.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking solution: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibody against the protein of interest
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Protocol:
-
Seed cells on sterile glass coverslips and treat with this compound or vehicle control as described in Protocol 2.
-
After treatment, wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Dilute the primary antibody in the blocking solution according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the protein localization using a fluorescence microscope.
Acyl-Biotin Exchange (ABE) Assay to Measure Protein Palmitoylation
The ABE assay is a powerful method to specifically detect and quantify protein palmitoylation.
Materials:
-
Cell lysates from this compound or vehicle-treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Biotin-BMCC or similar thiol-reactive biotinylating reagent
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Lyse this compound or vehicle-treated cells in a lysis buffer containing protease inhibitors.
-
Blocking of Free Thiols: Incubate the cell lysates with NEM to block all free cysteine residues that are not palmitoylated.
-
Cleavage of Thioester Bonds: Treat the lysates with hydroxylamine (HAM) to specifically cleave the thioester bond of palmitoylated cysteines, exposing a free thiol group. A control sample without HAM should be included.
-
Biotinylation of Previously Palmitoylated Cysteines: Incubate the HAM-treated lysates with a thiol-reactive biotinylating reagent (e.g., Biotin-BMCC) to label the newly exposed thiol groups.
-
Affinity Purification of Biotinylated Proteins: Use streptavidin-agarose beads to pull down the biotinylated (i.e., previously palmitoylated) proteins.
-
Western Blot Analysis: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the protein of interest to determine the level of palmitoylation.
Cell Viability Assay (MTT Assay)
It is important to assess whether the observed effects of this compound on protein trafficking are not due to cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow Diagram
Caption: General workflow for studying protein trafficking with this compound.
Case Studies
Studying NRAS Trafficking
Oncogenic mutations in NRAS are frequently found in melanoma. The proper localization of NRAS to the plasma membrane, which is regulated by palmitoylation, is critical for its signaling activity.[4] Studies have used this compound to investigate the role of APT1 in NRAS depalmitoylation and trafficking. For instance, treatment of HEK293T cells with 10 µM this compound for 30 minutes resulted in the re-localization of an NRAS fusion protein to the Golgi apparatus, demonstrating the role of APT1 in regulating the cycling of NRAS between the Golgi and the plasma membrane.[1]
Investigating BDNF Trafficking in Huntington's Disease
Huntington's disease (HD) is a neurodegenerative disorder characterized by impaired transport of brain-derived neurotrophic factor (BDNF). Research has shown that increasing brain palmitoylation by inhibiting APT1 with this compound can rescue defective BDNF trafficking.[5] In human induced pluripotent stem cell (iPSC)-derived cortical neurons from HD patients, treatment with this compound increased BDNF trafficking. Furthermore, in a mouse model of HD, this compound was able to cross the blood-brain barrier, restore brain palmitoylation levels, and reverse neuropathology and behavioral deficits.
Troubleshooting
-
Low this compound Efficacy:
-
Solubility: Ensure this compound is fully dissolved in DMSO. The final concentration of DMSO in the culture medium should be kept low.
-
Concentration and Time: Optimize the concentration and treatment time for your specific cell line and protein of interest.
-
-
High Background in Immunofluorescence:
-
Blocking: Increase the concentration or duration of the blocking step.
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations.
-
Washing: Increase the number and duration of wash steps.
-
-
No Signal in ABE Assay:
-
NEM Blocking: Ensure complete blocking of free thiols by using a sufficient concentration of NEM.
-
HAM Cleavage: Confirm the activity of the hydroxylamine solution.
-
Biotinylation: Use a fresh solution of the biotinylating reagent.
-
Conclusion
This compound is a powerful and selective tool for studying the role of APT1-mediated depalmitoylation in protein trafficking. By providing a means to acutely and reversibly inhibit this process, this compound allows researchers to gain valuable insights into the dynamic regulation of protein localization and its implications in health and disease. The protocols and data presented here serve as a guide for the effective use of this compound in elucidating the complex mechanisms of protein trafficking.
References
- 1. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
ML348: A Promising Therapeutic Agent for Neurodegenerative Disease Models in Primary Neuron Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
ML348 has emerged as a significant small molecule inhibitor of acyl-protein thioesterase 1 (APT1), an enzyme responsible for removing palmitate groups from proteins. By inhibiting APT1, this compound effectively increases protein palmitoylation, a critical post-translational modification for neuronal function. This mechanism has shown considerable promise in preclinical studies, particularly in models of Huntington's disease (HD), where it restores the axonal transport of brain-derived neurotrophic factor (BDNF), enhances synaptic stability, and promotes neuronal survival signaling.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures, offering a guide for researchers investigating its therapeutic potential in various neurodegenerative disease models.
Introduction
Protein palmitoylation is a reversible lipid modification that plays a crucial role in regulating protein trafficking, localization, and function within neurons. Dysregulation of this process has been implicated in the pathophysiology of several neurodegenerative disorders. This compound, as a selective inhibitor of APT1, offers a powerful tool to probe the consequences of increased palmitoylation and to explore its potential as a therapeutic strategy.[1][4] Studies utilizing primary neuron cultures have been instrumental in elucidating the neuroprotective effects of this compound. These in vitro models have demonstrated that this compound can rescue cellular deficits associated with Huntington's disease without inducing toxicity at effective concentrations.[1] Furthermore, its application has been extended to investigate its potential in other neurodegenerative conditions like Parkinson's disease.[4]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the enzyme acyl-protein thioesterase 1 (APT1).[5] APT1 is a depalmitoylating enzyme, meaning it removes palmitate groups from proteins. By inhibiting APT1, this compound leads to an accumulation of palmitoylated proteins. This enhanced palmitoylation has been shown to have several beneficial downstream effects in neuronal models of Huntington's disease, including the restoration of axonal transport of BDNF, a critical neurotrophin for neuronal survival and function.[1][6] This restoration of BDNF trafficking contributes to improved synapse homeostasis and overall neuronal health.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in primary neuron cultures.
Table 1: Neurotoxicity of this compound in Primary Cortical Neurons
| Concentration (µM) | Treatment Duration | Assay | Result | Reference |
| Up to 10 | 50 hours | Visual Inspection | No overt toxicity | [1] |
| 1 | 10 days | MTT Assay | No toxic effects | [1] |
Table 2: Efficacy of this compound in Primary Neuron Models of Huntington's Disease
| Cell Type | This compound Concentration (µM) | Treatment Duration | Key Finding | Reference |
| Primary cortical neurons (CAG140 HD model mice) | 1 | 4 hours | Increased Giα13 in membrane fractions | [1] |
| Corticostriatal network-on-a-chip (CAG140 HD model mice) | 1 | Not specified | Restored axonal transport, synapse number, and postsynaptic signaling | [1] |
| Human iPSC-derived cortical neurons (HD patients) | 1 | 7 days (DIV13 to DIV20) | Increased BDNF trafficking | [1] |
Experimental Protocols
The following are detailed protocols for the culture of primary neurons and their treatment with this compound.
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from general procedures for primary neuron culture.[7][8][9]
Materials:
-
Embryonic day 18 (E18) mouse or rat pups
-
Dissection medium (e.g., ice-cold HBSS)
-
Digestion solution (e.g., Papain, DNase I)
-
Trypsin inhibitor
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin-streptomycin)
-
Culture plates/coverslips coated with Poly-D-Lysine and Laminin
-
This compound (stock solution in DMSO)
Procedure:
-
Plate Coating:
-
Neuron Isolation:
-
Euthanize E18 pregnant dam and dissect out embryonic cortices in ice-cold dissection medium.
-
Mince the cortical tissue and digest with papain solution containing DNase I for 20-30 minutes at 37°C.[8]
-
Inhibit the digestion with a trypsin inhibitor solution.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer.
-
-
Cell Plating and Maintenance:
-
Aspirate the laminin solution from the coated plates and wash once with sterile PBS.
-
Plate neurons at a density of 1 x 105 cells/cm2 in pre-warmed plating medium.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue this half-medium change every 3-4 days.
-
Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
-
Protocol 2: this compound Treatment and Analysis
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.1%.
-
-
Treatment:
-
For acute treatment, replace the culture medium with the this compound-containing medium and incubate for the desired duration (e.g., 4 hours).
-
For chronic treatment, add this compound to the medium during regular medium changes (e.g., daily for 10 days).
-
-
Post-Treatment Analysis:
-
Toxicity Assessment (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
-
Subcellular Fractionation:
-
Harvest cells and perform subcellular fractionation to isolate cytosolic and membrane fractions as per established protocols.
-
Analyze protein levels in each fraction by Western blotting.[1]
-
-
Immunocytochemistry:
-
Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin.
-
Incubate with primary antibodies against markers of interest (e.g., BDNF, synaptic markers).
-
Incubate with fluorescently labeled secondary antibodies and visualize using fluorescence microscopy.
-
-
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of protein palmitoylation in neuronal health and disease. The protocols and data presented here provide a framework for researchers to utilize this compound in primary neuron cultures to explore its neuroprotective effects and to further elucidate its mechanism of action. The non-toxic profile of this compound at effective concentrations in these in vitro systems supports its potential for further development as a therapeutic agent for neurodegenerative disorders.[1]
References
- 1. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnnp.bmj.com [jnnp.bmj.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 9. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML348 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML348 is a potent, selective, and reversible inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1).[1] APT1 is a serine hydrolase responsible for removing palmitate groups from cysteine residues on various proteins, a post-translational modification known as S-palmitoylation. This depalmitoylation is a critical step in the dynamic regulation of protein localization, trafficking, and signaling. Notably, APT1-mediated depalmitoylation plays a significant role in the signaling pathways of RAS GTPases, such as NRAS. By inhibiting APT1, this compound prevents the removal of palmitate, thereby altering the subcellular localization and downstream signaling of key proteins involved in cell growth and proliferation. These application notes provide detailed information and protocols for the effective use of this compound in cell culture experiments.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| IC50 (APT1/LYPLA1) | 210 nM | [1] |
| IC50 (APT2/LYPLA2) | > 25 µM | [1] |
Table 2: Recommended Concentration Range of this compound for Cellular Assays
| Cell Line | Application | Concentration Range | Incubation Time | Observations | Source |
| HEK293T | Selective inhibition of LYPLA1 | 5 µM | 3 hours | Potent and selective inhibition of LYPLA1. | [1] |
| NRAS-mutant Melanoma Cells (e.g., SK-MEL-2, WM3670) | Investigation of NRAS signaling | < 12.5 µM | 6 - 72 hours | No significant decrease in cell viability was observed. Slight activation of AKT was noted in some NRAS mutant cells. The maximum soluble concentration in supplemented cell growth media was found to be less than 12.5 µM. | [2][3] |
| Murine T-cells | Inhibition of LYPLA1 | 5 µM | 3 hours | Selective inhibition of LYPLA1. | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a high-purity solvent such as DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term stability. Under these conditions, the stock solution is stable for at least one to two years.[2]
-
2. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot Analysis of Downstream Signaling
This protocol allows for the investigation of this compound's effect on the phosphorylation status of downstream effectors of NRAS signaling, such as ERK and AKT.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
4. Acyl-Biotin Exchange (ABE) Assay for Measuring Depalmitoylation Inhibition
The ABE assay is a method to specifically detect changes in protein S-palmitoylation. This protocol can be adapted to assess the inhibitory effect of this compound on APT1 activity.
-
Materials:
-
Cells of interest treated with this compound or vehicle control
-
Lysis buffer (containing protease inhibitors)
-
N-ethylmaleimide (NEM) to block free thiols
-
Hydroxylamine (HA) to cleave thioester bonds
-
Thiol-reactive biotin (e.g., Biotin-HPDP)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blot reagents
-
Antibody against the protein of interest (e.g., NRAS)
-
-
General Principle:
-
Lyse cells and block all free cysteine residues with NEM.
-
Cleave the palmitoyl-cysteine thioester bonds with hydroxylamine, exposing the previously palmitoylated cysteine residues. A parallel sample treated without hydroxylamine serves as a negative control.
-
Label the newly exposed free thiols with a thiol-reactive biotin reagent.
-
Capture the biotinylated (i.e., previously palmitoylated) proteins using streptavidin-agarose beads.
-
Elute the captured proteins and analyze them by Western blotting using an antibody against the protein of interest. An increase in the biotinylated protein in this compound-treated samples compared to the control indicates an accumulation of palmitoylated protein due to APT1 inhibition.
-
Mandatory Visualization
Caption: Signaling pathway affected by this compound.
References
- 1. Inhibiting the palmitoylation/depalmitoylation cycle selectively reduces the growth of hematopoietic cells expressing oncogenic Nras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoylation of oncogenic NRAS is essential for leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - RAB27B controls palmitoylation-dependent NRAS trafficking and signaling in myeloid leukemia [jci.org]
ML348 Protocol for Inhibiting Acyl-Protein Thioesterase 1 (APT1) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1), is a serine hydrolase responsible for the depalmitoylation of a variety of substrate proteins. This post-translational modification is crucial for regulating protein trafficking, localization, and signaling. Notably, the palmitoylation status of Ras GTPases, which are key players in cellular proliferation and survival, is dynamically regulated by APT1. Dysregulation of this process is implicated in various diseases, including cancer and neurological disorders.
ML348 is a potent and selective small-molecule inhibitor of APT1.[1] It serves as a valuable chemical probe to investigate the physiological and pathological roles of APT1-mediated depalmitoylation. This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit APT1 activity in biochemical and cell-based assays.
Mechanism of Action
This compound acts as a competitive inhibitor of APT1.[1] Structural studies have revealed that this compound binds to the active site of APT1, positioning itself above the catalytic triad.[1][2] This binding prevents the access of palmitoylated substrates to the catalytic machinery of the enzyme, thereby inhibiting the removal of the palmitate group. This compound exhibits high selectivity for APT1 over its isoform APT2, which is attributed to specific amino acid differences within the active sites of the two enzymes.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Enzyme | Assay Conditions | Reference |
| Ki | 200-300 nM | Human APT1 | Competitive fluorescence polarization assay | [1][3] |
| IC50 | ~280 nM | Human APT1 | Fluorescence-based enzymatic assay | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| Various Cancer Cell Lines | CellTiter-Glo | Cell Viability | Dose-dependent | [4][5] |
| HEK293T | Acyl-Biotin Exchange | Increased Palmitoylation | 5 µM | [6] |
| NRAS-mutant Melanoma | CellTiter-Glo | Cell Viability | No significant effect at tested doses | [4][7][8] |
| Huntington Disease Mouse Model | Behavioral and Neuropathological Assays | Rescue of Phenotypes | In vivo administration | [9] |
Experimental Protocols
In Vitro APT1 Enzymatic Assay
This protocol describes a fluorescence-based assay to determine the enzymatic activity of APT1 and the inhibitory potency of this compound.
Materials:
-
Recombinant human APT1
-
This compound (Tocris Bioscience or equivalent)
-
Resorufin acetate (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 530 nm, Emission: 590 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add 25 µL of the this compound dilutions or vehicle control to respective wells.
-
Add 50 µL of recombinant human APT1 (final concentration ~10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of resorufin acetate (final concentration ~10 µM) to each well.
-
Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate as a function of the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Acyl-Biotin Exchange (ABE) Assay
This protocol allows for the detection of changes in protein palmitoylation in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.2, 5 mM EDTA, 150 mM NaCl, 2.5% SDS, 25 mM N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM) solution: 1 M Hydroxylamine, pH 7.4
-
Biotin-HPDP
-
Streptavidin-agarose beads
-
Western blotting reagents
Procedure:
-
Plate cells and treat with the desired concentration of this compound or vehicle (DMSO) for the desired time.
-
Lyse the cells in Lysis Buffer containing NEM to block free thiol groups.
-
Determine protein concentration using a BCA assay.
-
Precipitate proteins using the chloroform/methanol method.
-
Resuspend the protein pellet and divide each sample into two equal aliquots.
-
Treat one aliquot with HAM solution to cleave thioester bonds (palmitoylation sites). Treat the other aliquot with a control buffer (e.g., Tris-HCl).
-
Label the newly exposed thiol groups by incubating with Biotin-HPDP.
-
Capture the biotinylated (originally palmitoylated) proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the captured proteins from the beads using SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an antibody against the protein of interest. An increased signal in the HAM-treated, this compound-exposed sample compared to the control indicates increased palmitoylation due to APT1 inhibition.[1][2][4][9]
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 4000-8000 cells/well) and allow them to adhere overnight.[5]
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the this compound dilutions or vehicle control and incubate for a specified period (e.g., 72 hours).[5]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).[6][8][10][11][12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][8][10][12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8][10][12]
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal as a function of the logarithm of this compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualizations
Caption: Signaling pathway of Ras palmitoylation cycle and APT1 inhibition by this compound.
Caption: Experimental workflow for characterizing this compound inhibition of APT1.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. arigobio.com [arigobio.com]
- 8. scribd.com [scribd.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
Application Notes and Protocols for the Use of ML348 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ML348, a potent and selective inhibitor of Acyl-protein thioesterase 1 (APT1)/lysophospholipase 1 (LYPLA1), in preclinical animal models. The information compiled herein is intended to facilitate the design and execution of experiments aimed at investigating the therapeutic potential and biological functions of modulating protein palmitoylation.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets APT1, an enzyme responsible for removing palmitate from proteins (depalmitoylation).[1] By inhibiting APT1, this compound effectively increases the S-palmitoylation of a wide range of proteins.[2] This post-translational modification is crucial for protein trafficking, localization, and function. Dysregulation of protein palmitoylation has been implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's disease and Parkinson's disease.[2][3][4] this compound has been demonstrated to cross the blood-brain barrier, making it a valuable tool for studying the role of protein palmitoylation in the central nervous system and for evaluating its therapeutic potential in animal models of neurological diseases.[1][2][5]
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of APT1, which is a serine hydrolase.[1][6] This inhibition leads to an accumulation of palmitoylated proteins, thereby modulating various cellular signaling pathways. In the context of neurodegenerative diseases, this compound has been shown to restore the axonal transport of crucial molecules like Brain-Derived Neurotrophic Factor (BDNF), improve synapse homeostasis, and enhance neuronal survival signaling.[2][5][7]
Data Presentation
Pharmacokinetics of this compound in Mice
| Parameter | Value | Animal Model | Administration | Reference |
| Dose | 2 mg/kg | Wild-type mice | Intraperitoneal | [2] |
| Time Points | 30, 60, 180 min | Wild-type mice | Intraperitoneal | [2] |
| [Brain]/[Plasma] Ratio at 30 min | 0.8 | Wild-type mice | Intraperitoneal | [2] |
In Vivo Efficacy of this compound in Huntington's Disease Mouse Model (CAG140)
| Parameter | Vehicle Control | This compound (0.3 mg/kg/day) | Animal Model | Duration | Reference |
| Motor Coordination (Ladder Test Errors) | Increased | Reduced to wild-type levels | CAG140 knock-in mice | 4 weeks | [2] |
| Anxiety-like Behavior (Novelty Suppression of Feeding) | Increased latency to eat | Reduced to wild-type levels | CAG140 knock-in mice | 4 weeks | [2] |
| Synapse Number (VGLUT1/PSD95) | Reduced | Restored to wild-type levels | CAG140 knock-in mice | 4 weeks | [2] |
| Mutant Huntingtin Nuclear Accumulation | Increased | Markedly reduced | CAG140 knock-in mice | 4 weeks | [2] |
Effects of this compound on BDNF Axonal Trafficking in Human iPSC-derived Cortical Neurons
| Parameter | DMSO Control | This compound (1 µM) | Cell Model | Duration | Reference |
| Anterograde Vesicles (per 100 µm of axon) | ~1.5 | ~3.0 | HD iPSC-derived cortical neurons | 7 days | [2] |
| Retrograde Vesicles (per 100 µm of axon) | ~1.0 | ~2.5 | HD iPSC-derived cortical neurons | 7 days | [2] |
| Linear Flow Rate | ~0.02 µm/s | ~0.04 µm/s | HD iPSC-derived cortical neurons | 7 days | [2] |
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Tissue Collection
Materials:
-
This compound (powder)
-
Vehicle (e.g., DMSO, saline, corn oil)
-
Sterile syringes and needles
-
Animal model (e.g., mice)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Cryotubes
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.[1]
-
For intraperitoneal (i.p.) injection, dilute the stock solution in sterile saline to the desired final concentration (e.g., 0.3 mg/kg or 2 mg/kg). The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
For oral administration, this compound can be formulated in a suitable vehicle like corn oil.[3]
-
Prepare fresh dilutions daily.
-
-
Administration:
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the animals according to approved institutional protocols.
-
For plasma collection, perform cardiac puncture to draw blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
For brain tissue, transcardially perfuse the animal with ice-cold PBS to remove blood.
-
Carefully dissect the brain and specific regions of interest (e.g., striatum, cortex).
-
For biochemical analyses, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For immunohistochemistry, fix the brain by perfusion with 4% paraformaldehyde (PFA) in PBS, followed by post-fixation and cryoprotection in sucrose solution.[8]
-
Protocol 2: Acyl-Biotin Exchange (ABE) Assay for Protein Palmitoylation
This protocol is adapted from standard ABE procedures and is suitable for brain tissue lysates.[9][10]
Materials:
-
Frozen brain tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Thiol-reactive biotin (e.g., Biotin-BMCC)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation and Thiol Blocking:
-
Homogenize the frozen brain tissue in ice-cold lysis buffer containing freshly prepared NEM (50 mM) to block free thiol groups.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Thioester Cleavage:
-
Divide the lysate into two equal aliquots.
-
To one aliquot, add hydroxylamine (HAM) to a final concentration of 1 M. This will cleave the thioester bond of palmitoylated cysteines.
-
To the other aliquot, add a control buffer (e.g., Tris buffer) instead of HAM.
-
Incubate both samples for 1 hour at room temperature.
-
-
Biotinylation of Exposed Thiols:
-
Add a thiol-reactive biotin reagent to both the +HAM and -HAM samples.
-
Incubate for 1 hour at room temperature to label the newly exposed cysteine residues.
-
-
Affinity Purification of Biotinylated Proteins:
-
Add streptavidin-agarose beads to each sample and incubate overnight at 4°C on a rotator to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an antibody against the protein of interest. A stronger signal in the +HAM lane compared to the -HAM lane indicates that the protein is palmitoylated.
-
Protocol 3: Immunofluorescence for Synapse Quantification
This protocol is based on general immunofluorescence procedures for brain tissue.[8][11]
Materials:
-
PFA-fixed, cryoprotected brain sections (30-40 µm)
-
Blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies against pre-synaptic (e.g., VGLUT1, Synapsin) and post-synaptic (e.g., PSD95, Homer) markers from different species.
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Antigen Retrieval (if necessary):
-
For some antibodies, antigen retrieval may be required. This can be done by heating the sections in a citrate buffer.
-
-
Blocking and Permeabilization:
-
Wash the brain sections with PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the tissue.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking solution.
-
Incubate the sections with the primary antibody cocktail overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections extensively with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the sections with PBS.
-
Incubate with DAPI for 10 minutes to stain cell nuclei.
-
Wash again with PBS and mount the sections onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire z-stack images of the stained sections using a confocal microscope.
-
Quantify the number of synapses by identifying co-localized pre- and post-synaptic puncta using image analysis software such as ImageJ with the Puncta Analyzer plugin.[11]
-
Protocol 4: Behavioral Testing - Open Field Test
This protocol is based on standard procedures for the open field test to assess locomotor activity and anxiety-like behavior in mice.[7][12][13][14]
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.
-
Video tracking system and software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
-
Testing:
-
Clean the open field arena with 70% ethanol and allow it to dry completely between each animal to remove olfactory cues.
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
Record the session using the video tracking system.
-
-
Data Analysis:
-
The video tracking software will analyze various parameters, including:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis). Mice that are more anxious tend to spend more time in the periphery.
-
Number of entries into the center zone: Another measure of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Conclusion
This compound is a powerful research tool for investigating the role of protein palmitoylation in health and disease. Its ability to penetrate the blood-brain barrier and modulate neuronal processes makes it particularly valuable for preclinical studies in animal models of neurodegenerative disorders. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting APT1. As with any pharmacological agent, careful consideration of dose, vehicle, and treatment regimen is essential for obtaining reproducible and meaningful results.
References
- 1. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Synaptic Plasticity with ML348
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML348 is a potent and selective inhibitor of acyl-protein thioesterase 1 (APT1), a key enzyme responsible for the depalmitoylation of substrate proteins. By inhibiting APT1, this compound increases the palmitoylation status of various proteins, influencing their trafficking, localization, and function. This modulation of protein palmitoylation has emerged as a significant mechanism for regulating synaptic plasticity. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying synaptic plasticity.
Mechanism of Action
This compound's primary mechanism of action in the context of synaptic plasticity is the inhibition of APT1. Palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a crucial post-translational modification for many synaptic proteins, including scaffolding proteins like PSD-95 and neurotransmitter receptors like AMPA receptors. The dynamic cycling of palmitoylation and depalmitoylation regulates the trafficking of these proteins to and from the synapse, thereby influencing synaptic strength. By blocking APT1-mediated depalmitoylation, this compound enhances the palmitoylation of key synaptic proteins, leading to their increased stability at the postsynaptic density and potentiation of synaptic transmission.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on neuronal cells and synaptic parameters.
Table 1: In Vitro Efficacy and Treatment Conditions for this compound
| Parameter | Value | Cell Type | Duration of Treatment | Reference |
| IC50 for APT1 | 230 nM | Not specified | Not applicable | [4] |
| Effective Concentration | 1 µM | Primary cortical neurons | 10 days | [4] |
| No Observed Toxicity | Up to 10 µM | Primary cortical neurons | 50 hours | [4] |
| BDNF Exocytosis Assay | Not specified | CAG140 mutant neurons | 4 hours | [4] |
Table 2: Effects of this compound on Synaptic Parameters
| Parameter Measured | Effect of this compound Treatment | Model System | Reference |
| BDNF Axonal Transport | Restored to wild-type levels | Huntington's disease (HD) neurons | [4] |
| Synapse Number (PSD95/SYP puncta) | Restored to control levels | HD corticostriatal network-on-a-chip | [4] |
| Postsynaptic Survival Signaling (pERK) | Restored to wild-type levels | HD corticostriatal network-on-a-chip | [4] |
| AMPA Receptor-mediated Synaptic Strength | Significantly increased | Cultured hippocampal neurons | [3] |
| Palmitoylation of PSD-95 and GluA1/2 | Increased | Cultured hippocampal neurons | [3] |
| Surface Expression of PSD-95 and AMPA Receptors | Increased | Cultured hippocampal neurons | [3] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Modulating Synaptic Plasticity
Caption: Signaling pathway of this compound.
Experimental Workflow for Investigating this compound Effects on Synaptic Plasticity
Caption: Experimental workflow with this compound.
Experimental Protocols
Protocol 1: Treatment of Cultured Neurons with this compound
This protocol describes the general procedure for treating primary neuronal cultures with this compound to investigate its effects on synaptic plasticity.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
This compound (Sigma-Aldrich or other commercial supplier)
-
Dimethyl sulfoxide (DMSO)
-
Neuronal culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Culture Neurons: Plate primary neurons at the desired density on appropriate culture vessels (e.g., poly-D-lysine coated plates or coverslips). Culture neurons for the desired number of days in vitro (DIV) to allow for synapse formation (typically 10-14 DIV).
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed neuronal culture medium to the final desired concentration (e.g., 1 µM). Prepare a vehicle control solution with the same final concentration of DMSO.
-
Treatment:
-
For acute treatment (e.g., 4 hours), replace the existing culture medium with the this compound-containing medium or vehicle control medium.
-
For chronic treatment (e.g., 10 days), perform a partial or full medium change with the this compound-containing medium or vehicle control medium every 2-3 days.[4]
-
-
Incubation: Incubate the cultures at 37°C in a humidified 5% CO2 incubator for the duration of the treatment.
-
Proceed to Downstream Assays: Following treatment, the neurons are ready for analysis using various techniques such as electrophysiology, immunocytochemistry, or biochemical assays.
Protocol 2: Acyl-Biotin Exchange (ABE) Assay for Protein Palmitoylation
This protocol is a semi-quantitative method to assess changes in protein palmitoylation following this compound treatment.
Materials:
-
This compound-treated and control neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Biotin-HPDP
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Cell Lysis: Lyse the treated and control neurons in lysis buffer.
-
Blocking of Free Thiols: Incubate the lysates with NEM to block free cysteine residues.
-
Removal of NEM: Precipitate the proteins to remove excess NEM.
-
Cleavage of Thioester Bonds: Resuspend the protein pellet and treat with hydroxylamine (HAM) to cleave the palmitoyl-thioester bonds, exposing the previously palmitoylated cysteine residues. A control sample should be treated with a buffer lacking HAM.
-
Biotinylation: Label the newly exposed sulfhydryl groups with Biotin-HPDP.
-
Affinity Purification: Incubate the biotinylated lysates with streptavidin-agarose beads to pull down the palmitoylated proteins.
-
Elution and Western Blotting: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody specific to the protein of interest. An increase in the signal in the this compound-treated sample compared to the control indicates increased palmitoylation.
Protocol 3: Immunocytochemistry for Synaptic Markers
This protocol allows for the visualization and quantification of changes in synapse number and the localization of synaptic proteins after this compound treatment.
Materials:
-
This compound-treated and control neurons grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., rabbit anti-Synaptophysin, mouse anti-PSD-95)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them onto microscope slides. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number and intensity of synaptic puncta (colocalized pre- and post-synaptic markers) to assess changes in synapse density.[4]
Protocol 4: Electrophysiological Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs)
This protocol provides a framework for assessing the effect of this compound on basal synaptic transmission.
Materials:
-
This compound-treated and control neuronal cultures
-
Artificial cerebrospinal fluid (aCSF)
-
Tetrodotoxin (TTX) to block action potentials
-
Picrotoxin to block GABAA receptors
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular solution
Procedure:
-
Preparation: Transfer a coverslip with treated or control neurons to the recording chamber on the microscope stage and perfuse with aCSF containing TTX (e.g., 1 µM) and picrotoxin (e.g., 50 µM).
-
Patching: Obtain whole-cell patch-clamp recordings from pyramidal-like neurons under voltage-clamp mode, holding the membrane potential at -70 mV.
-
Recording: Record mEPSCs for a stable period (e.g., 5-10 minutes).
-
Data Analysis: Analyze the recorded traces to determine the frequency and amplitude of mEPSCs. An increase in mEPSC frequency may suggest a presynaptic effect, while an increase in amplitude points to a postsynaptic mechanism, such as an increase in the number or function of AMPA receptors.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of protein palmitoylation in synaptic plasticity. By inhibiting APT1, this compound provides a means to manipulate the palmitoylation status of synaptic proteins and study the downstream consequences on synaptic function. The protocols outlined above provide a starting point for researchers to explore the effects of this compound in their specific experimental systems. As with any pharmacological agent, appropriate controls and dose-response experiments are crucial for robust and interpretable results.
References
- 1. Assays of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Palmitoylation of Synaptic Proteins in Neuronal Plasticity in Normal and Pathological Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APT1-Mediated Depalmitoylation Regulates Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acyl-Biotin Exchange (ABE) Assay with ML348
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-palmitoylation, the reversible post-translational modification of cysteine residues with palmitic acid, is a critical regulator of protein trafficking, localization, stability, and signal transduction. The dynamic nature of this lipid modification is maintained by the interplay between palmitoyl acyltransferases (PATs) and depalmitoylating enzymes, primarily acyl-protein thioesterases (APTs). Acyl-protein thioesterase 1 (APT1) is a key enzyme responsible for removing palmitate from a variety of substrate proteins, thereby modulating their function.
ML348 is a potent and selective small-molecule inhibitor of APT1.[1] By inhibiting APT1, this compound effectively increases the S-palmitoylation status of its substrate proteins, making it a valuable tool for studying the functional consequences of protein palmitoylation. The acyl-biotin exchange (ABE) assay is a powerful and sensitive chemoselective method to detect and quantify changes in protein S-palmitoylation. This document provides detailed application notes and protocols for utilizing the ABE assay in conjunction with this compound to investigate the role of APT1-mediated depalmitoylation in various biological processes.
Principle of the Acyl-Biotin Exchange (ABE) Assay
The ABE assay is a three-step chemical method designed to specifically label previously S-palmitoylated cysteine residues with biotin.[2]
-
Blocking of Free Thiols: All free (non-palmitoylated) cysteine residues in a protein lysate are irreversibly blocked with N-ethylmaleimide (NEM).
-
Cleavage of Thioester Bonds: The thioester linkage between palmitate and cysteine residues is specifically cleaved using hydroxylamine (HAM) at a neutral pH. This step exposes the previously palmitoylated cysteine thiols. A control sample is treated without hydroxylamine to account for non-specific labeling.
-
Biotinylation of Newly Exposed Thiols: The newly exposed thiol groups are then specifically labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP or biotin-BMCC.
The resulting biotinylated proteins, representing the palmitoylated proteins from the original sample, can be detected and quantified by various methods, including streptavidin affinity purification followed by immunoblotting or mass spectrometry.
Application of this compound in ABE Assays
This compound serves as a crucial tool to investigate the specific role of APT1 in regulating the palmitoylation status of target proteins. By treating cells or tissues with this compound prior to lysis and subsequent ABE assay, researchers can observe an increase in the biotinylation signal for APT1 substrates. This approach allows for the identification of novel APT1 substrates and the elucidation of downstream signaling pathways regulated by APT1-mediated depalmitoylation.
Data Presentation: Quantitative Analysis of Palmitoylation Changes Induced by this compound
The following tables summarize quantitative data from representative studies that have utilized the ABE assay to assess the effect of this compound on protein palmitoylation.
| Protein | System | This compound Treatment | Change in Palmitoylation | Reference |
| Global Brain Proteins | Huntington's Disease Mouse Model (CAG140) | 0.3 mg/kg injection | Restored to Wild-Type levels | [3] |
| Gαi13 | Huntington's Disease Mouse Model | Chronic infusion | Increased membrane association (indicative of increased palmitoylation) | [3] |
| PSD-95 | Cultured Neurons | Vehicle vs. This compound | Promoting effect on palmitoylation | [4] |
| GluA1 | Cultured Neurons | Vehicle vs. This compound | Promoting effect on palmitoylation | [4] |
| GluA2 | Cultured Neurons | Vehicle vs. This compound | Increased palmitoylation | [4] |
| GluN2A-B | Cultured Neurons | Vehicle vs. This compound | Increased palmitoylation | [4] |
| Experimental Condition | Protein | Fold Change in Palmitoylation (this compound vs. Control) | Statistical Significance |
| HD Mouse Brain | Total Palmitoylated Proteins | ~1.5 - 2.0 fold increase | p < 0.05 |
| Cultured Neurons | PSD-95 | Significantly Increased | p < 0.05 |
| Cultured Neurons | GluA1 | Significantly Increased | p < 0.01 |
Note: The fold changes are estimations based on graphical representations and descriptions in the cited literature as exact tabular data was not always available.
Experimental Protocols
Materials and Reagents
-
Lysis Buffer (pH 7.4): 50 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, Protease Inhibitor Cocktail.
-
Blocking Buffer: Lysis Buffer containing 50 mM N-ethylmaleimide (NEM). Prepare fresh.
-
Hydroxylamine (HAM) Solution (1 M, pH 7.4): Dissolve hydroxylamine hydrochloride in water and adjust pH to 7.4 with NaOH. Prepare fresh.
-
Control Buffer: Lysis Buffer.
-
Biotinylation Reagent: Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide) or Biotin-BMCC. Dissolve in DMSO or DMF to a stock concentration of 10-20 mM.
-
Wash Buffer: Lysis Buffer with 0.5 M NaCl and 0.1% SDS.
-
Elution Buffer: SDS-PAGE sample buffer with 5% β-mercaptoethanol or 100 mM DTT.
-
Streptavidin-agarose beads
-
This compound: Dissolve in DMSO to a stock concentration of 10 mM.
Protocol 1: ABE Assay for Cultured Cells Treated with this compound
-
Cell Culture and Treatment:
-
Plate cells to the desired confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the appropriate time (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Scrape cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Blocking of Free Thiols:
-
To 1 mg of protein lysate, add NEM to a final concentration of 50 mM.
-
Incubate at 4°C for 4 hours with gentle rotation.
-
Precipitate the protein by adding 3 volumes of ice-cold acetone and incubate at -20°C for 20 minutes.
-
Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Wash the pellet twice with ice-cold 70% acetone.
-
-
Hydroxylamine Treatment:
-
Resuspend the protein pellet in Lysis Buffer.
-
Divide the sample into two equal aliquots: one for hydroxylamine treatment (+HAM) and one for the negative control (-HAM).
-
To the +HAM tube, add 1 M hydroxylamine (pH 7.4) to a final concentration of 0.5 M.
-
To the -HAM tube, add an equal volume of Control Buffer.
-
Incubate both tubes at room temperature for 1 hour with gentle rotation.
-
-
Biotinylation:
-
Precipitate the proteins with acetone as described in step 3.
-
Resuspend each pellet in Lysis Buffer containing 1 mM Biotin-HPDP.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Affinity Purification of Biotinylated Proteins:
-
Precipitate the proteins with acetone to remove excess biotin.
-
Resuspend the pellets in Lysis Buffer.
-
Add streptavidin-agarose beads to each sample and incubate at 4°C for 2-4 hours with gentle rotation.
-
Wash the beads three times with Wash Buffer.
-
Elute the biotinylated proteins by boiling the beads in Elution Buffer for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and immunoblotting with an antibody against the protein of interest.
-
The signal in the +HAM lane represents the amount of palmitoylated protein, while the -HAM lane serves as a negative control for non-specific binding.
-
Protocol 2: ABE Assay for Tissue Samples Treated with this compound
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold Lysis Buffer using a Dounce or mechanical homogenizer.
-
Proceed with the protocol from step 2 (Cell Lysis and Protein Quantification) of Protocol 1.
-
Mandatory Visualizations
Caption: Experimental workflow of the acyl-biotin exchange (ABE) assay.
Caption: APT1-mediated regulation of protein palmitoylation and signaling.
Caption: Role of APT1 in Wnt and Notch signaling pathways.
References
- 1. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APT1-Mediated Depalmitoylation Regulates Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML348 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML348 is a potent and selective small molecule inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1). APT1 is a serine hydrolase that removes palmitate from S-palmitoylated proteins, a reversible post-translational modification crucial for regulating protein localization, stability, and signaling. In the context of cancer, the dynamic cycling of protein palmitoylation and depalmitoylation has emerged as a critical regulator of oncogenic signaling pathways. These notes provide detailed applications and protocols for utilizing this compound as a tool to investigate the role of APT1 and protein S-acylation in cancer cell lines.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of APT1. This inhibition leads to an accumulation of S-acylated proteins, as the depalmitoylation process is blocked. In specific cancer contexts, such as triple-negative breast cancer (TNBC), this disruption of the palmitoylation cycle has been shown to have a cytostatic effect, leading to cell cycle arrest and reduced proliferation.[1][2][3]
Applications in Cancer Cell Lines
The primary application of this compound in cancer cell lines is to probe the functional consequences of APT1 inhibition and the resulting increase in protein S-acylation. Key applications include:
-
Induction of Cell Cycle Arrest: this compound has been demonstrated to induce G1 phase cell cycle arrest in the triple-negative breast cancer cell line MDA-MB-468.[1][2][3] This makes it a valuable tool for studying the role of APT1 in cell cycle progression.
-
Inhibition of Cell Proliferation: By arresting the cell cycle, this compound can inhibit the proliferation of sensitive cancer cell lines.[1][2][3] This application is useful for investigating the dependency of cancer cells on APT1 activity for their growth.
-
Modulation of Protein S-acylation: As a direct inhibitor of APT1, this compound can be used to increase the S-acylation levels of specific proteins. This allows for the study of how the palmitoylation status of a protein of interest affects its function, localization, and downstream signaling.
-
Investigation of APT1-Dependent Signaling Pathways: By observing the cellular response to this compound treatment, researchers can identify signaling pathways that are regulated by APT1-mediated depalmitoylation.
Data Presentation
The following tables summarize the observed effects of this compound in cancer cell lines based on available literature.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Cancer Type | Effect on Viability/Proliferation | Effective Concentration (approx.) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Reduced cell proliferation, cytostatic growth arrest | Not explicitly stated | [1][2][3] |
| NRAS-mutant Melanoma Cell Lines | Melanoma | No significant decrease in cell viability | Up to 12.5 µM |
Table 2: Effects of this compound on Cell Cycle Progression
| Cell Line | Cancer Type | Effect on Cell Cycle | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | G1 phase accumulation and reduced S/G2 transition | [1][2][3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using a Crystal Violet Staining
This protocol is designed to assess the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only control. A suggested starting concentration range is 1-20 µM.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and add 50 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell proliferation.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with this compound at the desired concentration (e.g., 10 µM) and a DMSO control for 24-48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[4]
-
Protocol 3: Detection of Protein S-acylation by Acyl-Resin Assisted Capture (Acyl-RAC)
This protocol allows for the enrichment and subsequent detection of S-acylated proteins following this compound treatment.
Materials:
-
Cancer cells treated with this compound or DMSO control
-
Lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 5 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Blocking buffer (Lysis buffer containing 50 mM N-ethylmaleimide - NEM)
-
Thiopropyl Sepharose beads
-
Hydroxylamine (HA) solution (0.5 M, pH 7.4)
-
Tris-HCl (0.5 M, pH 7.4) as a negative control for HA
-
SDS-PAGE sample buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Antibody against the protein of interest
Procedure:
-
Cell Lysis and Blocking:
-
Lyse the treated cells in blocking buffer on ice to immediately block free thiol groups.
-
-
Protein Precipitation and Resuspension:
-
Precipitate the proteins (e.g., with acetone) to remove excess NEM.
-
Resuspend the protein pellet in a buffer without NEM.
-
-
Capture of S-acylated Proteins:
-
Divide the lysate into two aliquots. Treat one with hydroxylamine (HA) to cleave the thioester bonds of S-acylated proteins, exposing a free thiol. Treat the other with Tris-HCl as a negative control.
-
Add Thiopropyl Sepharose beads to both samples to capture the newly exposed thiols. Incubate with rotation.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins by incubating the beads in SDS-PAGE sample buffer containing a reducing agent.
-
-
Western Blot Analysis:
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest. An increased signal in the HA-treated sample compared to the Tris-treated sample indicates S-acylation.
-
Visualizations
Caption: Mechanism of this compound action on the protein palmitoylation cycle.
Caption: Workflow for cell cycle analysis following this compound treatment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acyl-protein thioesterase 1 ( LYPLA1 ) activity promotes the growth of MDA-MB-468 triple-negative breast cancer cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Measuring ML348 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML348 is a potent and selective small molecule inhibitor of Acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1).[1] APT1 is a serine hydrolase responsible for the depalmitoylation of various substrate proteins, a post-translational modification crucial for regulating protein trafficking, localization, and signaling.[2] By inhibiting APT1, this compound increases the palmitoylation status of target proteins, thereby modulating their function. This mechanism has shown therapeutic potential in preclinical models of Huntington's disease, where this compound treatment restored axonal transport, synapse homeostasis, and survival signaling.[3]
These application notes provide a comprehensive overview of the in vitro methods used to characterize the efficacy and selectivity of this compound. The protocols detailed below are essential for researchers aiming to investigate the biochemical and cellular effects of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | Target | Value | Assay Type | Reference |
| Ki | APT1 (LYPLA1) | 280 nM | Enzymatic Assay | [1] |
| IC50 | APT1 (LYPLA1) | 230 nM | Enzymatic Assay | [3] |
| IC50 | APT2 (LYPLA2) | >10 µM | Enzymatic Assay | [1] |
| Selectivity | APT2 vs. APT1 | >40-fold | Enzymatic Assay | [1][4] |
| Mode of Inhibition | APT1 (LYPLA1) | Reversible | Gel Filtration Assay | [4][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Concentration | Outcome | Reference |
| Primary Cortical Neurons (WT) | Toxicity Assay (MTT) | Cell Viability | Up to 10 µM (50 hours) | No overt toxicity | [3] |
| Primary Cortical Neurons (WT) | Toxicity Assay (MTT) | Cell Viability | 1 µM (10 days) | No toxic effects | [3] |
| CAG140 HD Mouse Model Cortical Neurons | Subcellular Fractionation & Western Blot | Giα13 Palmitoylation | Not specified | Increased Giα13 in membrane fraction | [3] |
| Human HD iPSC-derived Cortical Neurons | Live-cell Imaging | BDNF Trafficking | Not specified | Increased BDNF trafficking | [3] |
| NRAS-mutant Melanoma Cells | Cell Viability Assay | Cell Viability | Not specified | No decrease in cell viability | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for its in vitro characterization.
Experimental Protocols
APT1 Enzymatic Assay (Fluorogenic)
This protocol is adapted from methods used to determine the kinetic parameters of APT1 inhibitors.[4]
Objective: To determine the IC50 and Ki of this compound for APT1.
Materials:
-
Recombinant human APT1 enzyme
-
Resorufin acetate (fluorogenic substrate)
-
Assay Buffer: DPBS adjusted to pH 6.5 with sodium acetate, 0.2% Pluronic F-127
-
This compound compound
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Dilute recombinant APT1 in Assay Buffer to a final concentration of 10 nM.
-
Substrate Preparation: Dissolve resorufin acetate in DMSO and then dilute in Assay Buffer. The final concentration should be at the Km value for the enzyme (e.g., for LYPLA1, concentrations can range from 3.75 µM to 180 µM).[4]
-
Assay Reaction: a. Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate. b. Add 95 µL of the 10 nM enzyme solution to initiate the reaction. For determining Km, add varying concentrations of the substrate. c. Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for resorufin (e.g., ~530 nm excitation and ~590 nm emission).
-
Data Analysis: a. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. c. To determine the Ki, perform the assay with multiple substrate concentrations and analyze the data using the Cheng-Prusoff equation or by global fitting to a competitive inhibition model.
Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol provides a general method for assessing the selectivity of this compound against other serine hydrolases in a complex proteome.[4]
Objective: To determine the selectivity of this compound for APT1 over other serine hydrolases.
Materials:
-
HEK293T cell lysate (or other relevant proteome)
-
This compound compound
-
FP-Rhodamine (or other suitable activity-based probe)
-
DPBS
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Proteome Preparation: Prepare a soluble proteome from HEK293T cells at a concentration of 1 mg/mL in DPBS.
-
Compound Incubation: a. In separate microcentrifuge tubes, add 50 µL of the proteome. b. Add this compound (e.g., from a 50x stock in DMSO) to final concentrations ranging from 300 nM to 10 µM. Include a DMSO-only control. c. Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rhodamine probe to a final concentration of 5 µM.
-
Reaction Quenching and Sample Preparation: a. After a defined incubation period (e.g., 30 minutes), quench the reaction by adding 2x SDS-PAGE loading buffer. b. Boil the samples for 5 minutes.
-
Gel Electrophoresis and Imaging: a. Separate the proteins by SDS-PAGE. b. Visualize the fluorescently labeled proteins using a fluorescent gel scanner.
-
Data Analysis: a. Compare the band intensities of known serine hydrolases in the this compound-treated lanes to the DMSO control lane. b. A decrease in band intensity for a specific hydrolase indicates that this compound is inhibiting its activity. The high selectivity of this compound for APT1 should result in a significant reduction of the APT1 band with minimal changes to other serine hydrolase bands.
Cellular Thermal Shift Assay (CETSA)
This protocol is a general method to confirm target engagement of this compound with APT1 in a cellular context.
Objective: To verify that this compound binds to and stabilizes APT1 in intact cells.
Materials:
-
Cultured cells expressing APT1 (e.g., HEK293T)
-
This compound compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Western blotting reagents and anti-APT1 antibody
Procedure:
-
Cell Treatment: a. Seed cells and grow to ~80% confluency. b. Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1 hour.
-
Heating: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated protein.
-
Western Blotting: a. Collect the supernatant (soluble fraction). b. Determine the protein concentration. c. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for APT1.
-
Data Analysis: a. Quantify the band intensities for APT1 at each temperature for both this compound-treated and control samples. b. Plot the band intensity against temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates thermal stabilization of APT1 upon compound binding.
Cell Viability Assay (MTT)
This protocol is used to assess the potential cytotoxicity of this compound.
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., primary cortical neurons, HEK293T)
-
Complete cell culture medium
-
This compound compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death. c. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add MTT reagent to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: a. Remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: a. Normalize the absorbance values to the vehicle control to determine the percent cell viability. b. Plot cell viability against the logarithm of the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity). For this compound, no significant toxicity is expected at concentrations up to 10 µM.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Molecular Mechanism for Isoform-Selective Inhibition of Acyl Protein Thioesterases 1 and 2 (APT1 and APT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML348 solubility issues in media
Welcome to the technical support center for ML348. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Acyl-protein thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1).[1][2] It functions by blocking the depalmitoylation of substrate proteins, a key post-translational modification that regulates protein localization, trafficking, and signaling.[1][2][3] Key substrates of LYPLA1/APT1 include Ras and G-alpha proteins.[2] By inhibiting this enzyme, this compound can modulate various signaling pathways involved in cell growth, differentiation, and metabolism.[1][4]
Q2: What are the primary solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with good solubility in organic solvents like dimethyl sulfoxide (DMSO), but it exhibits limited solubility in aqueous solutions, including cell culture media. This can lead to precipitation, especially at higher concentrations, which can significantly impact experimental results.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use a high-purity, anhydrous grade of DMSO to minimize the introduction of water, which can promote precipitation.
Q4: Can I store this compound working solutions in cell culture media?
A4: It is not recommended to store working solutions of this compound in cell culture media for extended periods. Due to its limited aqueous solubility, this compound can precipitate out of solution over time, especially with temperature fluctuations.[5] It is best practice to prepare fresh working solutions from a DMSO stock immediately before each experiment.
Troubleshooting Guide: this compound Precipitation in Media
Encountering precipitation when diluting your this compound stock solution into cell culture media is a common challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: A visible precipitate forms immediately or shortly after adding this compound to my cell culture medium.
Initial Troubleshooting Steps
-
Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved and free of any visible particulates. If necessary, gently warm the stock solution to 37°C and vortex to ensure complete dissolution.
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity. However, a slightly higher concentration (up to 1%) may be necessary to maintain this compound solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media for preparing your working solutions. Adding a cold stock solution to warm media or vice versa can cause thermal shock and induce precipitation.[6]
-
Optimize Dilution Technique: Instead of adding the this compound stock directly to the full volume of media, try a stepwise dilution. Add the stock solution to a smaller volume of media first, mix thoroughly, and then add this intermediate dilution to the final volume. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.[6]
Advanced Troubleshooting Strategies
If the initial steps do not resolve the precipitation, consider the following advanced strategies:
-
Incorporate Serum: If your experimental design allows, the presence of serum (e.g., Fetal Bovine Serum - FBS) in the cell culture medium can significantly enhance the solubility of hydrophobic compounds like this compound.[7] Proteins in the serum, such as albumin, can bind to hydrophobic molecules and act as carriers, preventing their aggregation and precipitation.
-
Utilize Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[9]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in the solubilization of hydrophobic compounds by forming micelles.[10]
-
The following table summarizes key solubility information for this compound:
| Parameter | Value | Source |
| Molecular Weight | 415.79 g/mol | N/A |
| Solubility in DMSO | ≥ 25 mg/mL | N/A |
| Aqueous Solubility | Poor | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the volume of this compound stock solution required to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below 0.5% (v/v).
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately for treating your cells.
-
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance this compound Solubility
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or PBS
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in sterile water or PBS to create a stock solution (e.g., 10-20% w/v). This solution can be filter-sterilized.
-
Complexation:
-
Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add the HP-β-CD stock solution.
-
While vortexing, slowly add the this compound DMSO stock to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD may need to be optimized, but a 1:5 to 1:10 ratio is a good starting point.
-
Allow the mixture to incubate at room temperature for at least 30 minutes to facilitate complex formation.
-
-
Dilution into Media: Dilute the this compound/HP-β-CD complex into your pre-warmed cell culture medium to the desired final concentration.
-
Important Consideration: Always include a vehicle control with the same final concentration of HP-β-CD and DMSO in your experiments.
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation in cell culture media.
Caption: The role of LYPLA1/APT1 in regulating Ras and G-protein signaling through depalmitoylation.
References
- 1. Protein depalmitoylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein depalmitoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
ML348 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for the use of ML348, a selective inhibitor of acyl-protein thioesterase 1 (APT1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1). It functions as a reversible inhibitor, distinguishing it from covalent inhibitors.[1] The primary mechanism of action involves this compound binding to the active site of APT1, which prevents the enzyme from hydrolyzing the thioester bond that attaches palmitate to substrate proteins. This inhibition of depalmitoylation leads to an accumulation of palmitoylated proteins, thereby modulating their localization, trafficking, and signaling activity.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
-
Solid Form: Store at -20°C for up to 3 years.
-
Solution:
-
Prepare stock solutions in fresh, anhydrous DMSO.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C for up to 1 year.[1]
-
Q3: What is the solubility of this compound in common solvents?
The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of its solubility in commonly used experimental buffers.
| Solvent System | Concentration | Temperature |
| DMSO | 83 mg/mL (199.62 mM) | Room Temperature |
| PBS (pH 7.4) | <1 µM | Room Temperature |
| DMEM | 11.3 µM | Room Temperature |
| DMEM + 10% Fetal Calf Serum | 100 µM | Room Temperature |
It is important to use fresh, moisture-free DMSO for preparing stock solutions, as absorbed moisture can reduce the solubility of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in aqueous buffer. | The aqueous solubility of this compound is low. The final concentration of DMSO in the aqueous buffer may be insufficient to maintain solubility. | Ensure the final DMSO concentration in your experimental buffer is sufficient to keep this compound in solution. A final concentration of 0.1% to 1% DMSO is commonly used. If precipitation persists, consider using DMEM with 10% fetal calf serum, where solubility is higher. |
| Inconsistent or lack of biological activity. | Degradation of this compound in stock solution due to improper storage. | Prepare fresh stock solutions from solid this compound. Ensure stock solutions are aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. |
| Instability of this compound in the experimental buffer over the course of a long incubation. | This compound has been shown to be stable in PBS for over 48 hours. However, for incubations longer than 48 hours, it is recommended to replenish the compound. | |
| Variability between experimental replicates. | Inconsistent final concentration of this compound due to precipitation or adsorption to plasticware. | After diluting the this compound stock solution into your final experimental buffer, vortex thoroughly. To minimize adsorption, consider using low-adhesion microplates or tubes. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Phosphate-Buffered Saline (PBS)
This protocol outlines a method to determine the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Dilute the stock solution into PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is 1% or less.
-
-
Incubation:
-
Transfer the this compound in PBS solution to HPLC autosampler vials.
-
Incubate the vials at ambient temperature in the HPLC autosampler.
-
-
HPLC Analysis:
-
Inject samples onto the HPLC system at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Monitor the peak area and retention time of this compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial (0 hour) peak area to determine the percentage of compound remaining.
-
The stability can be expressed as the half-life (t½) of the compound under these conditions.
-
Signaling Pathway and Experimental Workflow
HRas Palmitoylation-Depalmitoylation Cycle
This compound inhibits APT1, a key enzyme in the depalmitoylation of proteins such as HRas. This cycle is critical for the proper localization and signaling of HRas. The diagram below illustrates this pathway.
Workflow for Assessing this compound Stability
The following diagram outlines the key steps for evaluating the stability of this compound in solution.
Potential Degradation Pathways
While specific degradation products of this compound have not been extensively reported in the literature, based on its chemical structure containing a piperazine amide moiety, potential degradation pathways under harsh conditions (e.g., strong acid or base, oxidative stress) could include:
-
Hydrolysis: The amide bond in the this compound structure could be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule.
-
Oxidation: The piperazine ring can be a site for oxidation, potentially leading to the formation of N-oxides or other oxidized species.
It is important to note that this compound has demonstrated good stability under standard biological experimental conditions in PBS for at least 48 hours. For long-term storage and to ensure experimental reproducibility, adherence to the recommended storage and handling conditions is crucial.
References
potential off-target effects of ML348
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using ML348.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective reversible inhibitor of Acyl-protein thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1).[1][2] Its mechanism of action is to block the depalmitoylation of substrate proteins by APT1.[3][4] This leads to an increase in the S-palmitoylation of these proteins, which can affect their localization, trafficking, and signaling functions.[3][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for APT1 over its isoform, APT2 (LYPLA2).[1][4] Studies have shown that this compound has a Ki of 280 nM for APT1 and >10 μM for APT2.[1] A screen of this compound against a large panel of other bioassays showed a very low hit rate, suggesting high selectivity and a low probability of off-target effects.[2]
Q3: What are the known potential off-target effects of this compound?
Based on available data, this compound is a highly selective compound. In a study with NRAS mutant melanoma cells, this compound did not significantly affect cell viability or major downstream signaling pathways at the concentrations tested.[5][6][7] However, it is important to note that the dual APT1/APT2 inhibitor, palmostatin B, did show effects on cell viability and signaling, which could be due to its broader specificity or off-target activities on other serine hydrolases.[5][7] One study noted that while not overtly toxic, this compound treatment in wild-type neurons reduced certain protein trafficking to levels similar to those seen in a Huntington's disease model.[8] This could be considered an exaggerated pharmacological effect.
Q4: Can this compound be used in vivo?
Yes, this compound has been shown to be effective in vivo.[1][8] It can cross the blood-brain barrier and has been demonstrated to restore palmitoylation levels and reverse neuropathology and behavioral deficits in a mouse model of Huntington's disease.[1][8]
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell-based assay.
-
Possible Cause 1: Insufficient concentration.
-
Troubleshooting Step: Ensure you are using an appropriate concentration of this compound. The IC50 for APT1 is approximately 230 nM.[8] For cell-based assays, concentrations in the range of 1-10 µM have been used.[1][8] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.
-
-
Possible Cause 2: Poor cell permeability or high efflux.
-
Troubleshooting Step: While this compound has been shown to be cell-permeable, extreme cell types might exhibit reduced uptake. Consider using a positive control compound known to be active in your cell line to verify assay integrity.
-
-
Possible Cause 3: The biological process under investigation is not regulated by APT1-mediated depalmitoylation.
-
Troubleshooting Step: Confirm that your protein of interest is a known substrate of APT1. You can verify this by performing a palmitoylation assay (see Experimental Protocols section) to see if this compound treatment increases the palmitoylation status of your target protein.
-
Issue 2: Observing unexpected or off-target effects.
-
Possible Cause 1: Compound degradation or contamination.
-
Troubleshooting Step: Ensure the purity and integrity of your this compound stock. We recommend purchasing from a reputable supplier and storing it as recommended. Prepare fresh dilutions for your experiments.
-
-
Possible Cause 2: High concentration leading to non-specific effects.
-
Troubleshooting Step: As with any small molecule inhibitor, using excessively high concentrations can lead to off-target effects. We advise performing a careful dose-response analysis and using the lowest effective concentration.
-
-
Possible Cause 3: Cell-type specific off-target activity.
-
Troubleshooting Step: If you suspect an off-target effect, consider using a structurally unrelated APT1 inhibitor as a control to see if the same phenotype is observed. Additionally, siRNA-mediated knockdown of APT1 could be used to validate that the observed effect is on-target.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | K_i_ (nM) | IC_50_ (nM) | Selectivity (vs. APT2) |
| APT1 (LYPLA1) | 280[1] | 230[8] | >35-fold[1] |
| APT2 (LYPLA2) | >10,000[1] | - | - |
Experimental Protocols
1. Acyl-Biotin Exchange (ABE) Assay for Protein Palmitoylation
This protocol is used to assess the level of protein palmitoylation.
-
Materials:
-
Cells or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
N-Ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Biotin-BMCC
-
Streptavidin-agarose beads
-
SDS-PAGE and western blotting reagents
-
-
Procedure:
-
Lyse cells or tissues in lysis buffer.
-
Block free thiol groups by incubating the lysate with NEM.
-
Quench excess NEM.
-
Cleave thioester linkages (depalmitoylation) by treating with hydroxylamine (HAM). A control sample should be treated with a non-reactive buffer (e.g., Tris).
-
Label the newly exposed thiol groups with a sulfhydryl-reactive biotinylating reagent like Biotin-BMCC.
-
Capture biotinylated (originally palmitoylated) proteins using streptavidin-agarose beads.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against your protein of interest.
-
2. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: The dynamic cycle of protein palmitoylation and depalmitoylation.
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Mechanism for Isoform-Selective Inhibition of Acyl Protein Thioesterases 1 and 2 (APT1 and APT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
ML348 Experimental Results: Technical Support Center
Welcome to the technical support center for ML348. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental results obtained using the selective Acyl Protein Thioesterase 1 (APT1) inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in the accurate interpretation of your findings.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Unexpected Lack of Effect on Cell Viability in NRAS-Mutant Melanoma Cells
Question: I treated my NRAS-mutant melanoma cell line with this compound, expecting a decrease in cell viability, but observed no significant effect. Is this a known outcome?
Answer: Yes, this is a documented observation. While the inhibition of depalmitoylation is a rational strategy to disrupt NRAS signaling, studies have shown that the specific inhibition of APT1 by this compound does not significantly decrease cell viability in NRAS-mutant melanoma cell lines.[1][2][3][4] This suggests that either APT1 is not the primary thioesterase for NRAS in these cells, or that compensatory mechanisms are at play.
Quantitative Data Summary: Effect of this compound on NRAS-Mutant Melanoma Cell Viability
| Cell Line | NRAS Mutation | This compound Concentration (µM) | Cell Viability (% of DMSO control) | Reference |
| SK-MEL-2 | Q61R | 0.1 | ~100% | [1][2] |
| 1 | ~100% | [1][2] | ||
| 10 | ~100% | [1][2] | ||
| 12.5 | ~100% | [1][2] | ||
| WM3670 | Q61K | 0.1 | ~100% | [1][2] |
| 1 | ~100% | [1][2] | ||
| 10 | ~100% | [1][2] | ||
| 12.5 | ~100% | [1][2] |
Troubleshooting Steps:
-
Confirm Compound Activity: Ensure the this compound compound is active. A positive control experiment using a cell line or system known to be sensitive to APT1 inhibition is recommended.
-
Consider Alternative Thioesterases: Investigate the role of other acyl protein thioesterases, such as APT2, in your cell model. The dual APT1/APT2 inhibitor, palmostatin B, has been shown to have an effect on NRAS mutant melanoma cell viability.[1][2]
-
Assess Target Engagement: Verify that this compound is engaging with APT1 in your experimental system. An Acyl-Biotin Exchange (ABE) assay can be used to assess changes in protein palmitoylation upon this compound treatment.
-
Evaluate Downstream Signaling: While cell viability may not be affected, assess the impact of this compound on downstream signaling pathways of NRAS, such as the MAPK/ERK and PI3K/AKT pathways, using Western blotting for phosphorylated proteins like pERK and pAKT.[1][2]
Logical Workflow for Troubleshooting Lack of Effect on Cell Viability
Caption: Troubleshooting workflow for unexpected cell viability results.
Issue 2: Inconsistent or Noisy Results in Acyl-Biotin Exchange (ABE) Assay
Question: My ABE assay results to measure changes in protein palmitoylation after this compound treatment are inconsistent and have high background. How can I improve this?
Answer: The ABE assay is a powerful but technically demanding method. Inconsistency and high background can arise from several factors, including incomplete blockade of free thiols, inefficient capture of biotinylated proteins, or issues with antibody quality for the final Western blot detection.
Troubleshooting Steps:
-
Optimize NEM Blocking: Ensure complete blockade of free sulfhydryl groups by N-ethylmaleimide (NEM). Insufficient blocking is a common source of background. Optimize NEM concentration and incubation time.
-
Hydroxylamine Treatment: Ensure the hydroxylamine (HAM) treatment is effective in cleaving the thioester bonds of palmitoylated cysteines. Prepare the HAM solution fresh. A minus-HAM control is critical to demonstrate specificity.
-
Thiol-Reactive Biotin Labeling: Use an optimal concentration of the thiol-reactive biotin reagent (e.g., Biotin-HPDP). Excessive concentrations can lead to non-specific labeling and high background.
-
Efficient Protein Precipitation: Ensure efficient protein precipitation and removal of excess reagents between steps.
-
Streptavidin Bead Capture: Use a sufficient amount of high-quality streptavidin beads for efficient capture of biotinylated proteins. Ensure adequate washing to remove non-specifically bound proteins.
-
Antibody Validation: For the final Western blot analysis, use a well-validated antibody for your protein of interest.
Experimental Workflow: Acyl-Biotin Exchange (ABE) Assay
Caption: Key steps in the Acyl-Biotin Exchange (ABE) assay workflow.
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of Acyl protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1). It functions by preventing the removal of palmitate from proteins, a post-translational modification known as S-palmitoylation. This inhibition leads to an increase in the palmitoylation status of APT1 substrates.
-
What is a typical effective concentration of this compound in cell culture? The effective concentration of this compound can vary depending on the cell type and the specific biological question. However, concentrations in the range of 1-10 µM are commonly used in cell-based assays.
-
Is this compound selective for APT1 over APT2? Yes, this compound is highly selective for APT1. This selectivity allows for the specific investigation of APT1's role in cellular processes, distinct from the functions of its close homolog, APT2.
-
In which experimental models has this compound been shown to be effective? this compound has demonstrated significant efficacy in preclinical models of Huntington's disease, where it restores protein palmitoylation, improves neuronal function, and alleviates disease-related phenotypes.
-
Are there known off-target effects of this compound? While this compound is highly selective for APT1, as with any small molecule inhibitor, the possibility of off-target effects should be considered. It is advisable to include appropriate controls in your experiments, such as using a structurally distinct APT1 inhibitor or genetic knockdown of APT1, to confirm that the observed effects are on-target.
Signaling Pathway
APT1-Mediated Depalmitoylation and its Inhibition by this compound
S-palmitoylation is a dynamic post-translational modification that regulates protein trafficking, localization, and function. Protein Acyl Transferases (PATs) add palmitate to cysteine residues, while Acyl Protein Thioesterases (APTs) like APT1 remove it. This cycle is crucial for the proper function of many signaling proteins. This compound inhibits APT1, leading to the hyper-palmitoylation of its substrates. This can alter their subcellular localization and signaling activity. For example, increased palmitoylation can trap proteins in the Golgi apparatus or at the plasma membrane, affecting downstream signaling cascades.
Caption: The palmitoylation cycle and the inhibitory effect of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cell lines.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 25 µM.
-
Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization. The solution should turn purple.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the DMSO control: (Absorbance of treated cells / Absorbance of DMSO control cells) * 100
-
Western Blotting for Phosphorylated ERK (pERK)
This protocol is for assessing the effect of this compound on the activation of the MAPK/ERK signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the appropriate time. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK1/2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
Dual-Luciferase Reporter Assay
This protocol is for measuring the effect of this compound on the activity of a specific signaling pathway using a luciferase reporter construct.
Materials:
-
Cells of interest
-
Luciferase reporter plasmid (containing the response element for the pathway of interest driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase driven by a constitutive promoter)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound stock solution
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of this compound or DMSO vehicle control.
-
Incubate for the desired duration to allow for effects on the signaling pathway.
-
-
Cell Lysis:
-
After treatment, remove the medium and wash the cells once with PBS.
-
Add passive lysis buffer (provided in the assay kit) to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Luciferase Activity Measurement:
-
Follow the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.
-
Typically, this involves adding the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure firefly luciferase activity.
-
Then, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Normalized Activity = Firefly Luciferase Reading / Renilla Luciferase Reading
-
Express the results as fold change relative to the DMSO control.
-
References
- 1. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to dissolve ML348 for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ML348 in experiments. Find troubleshooting guidance and answers to frequently asked questions to ensure the successful dissolution and application of this selective LYPLA1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility. For in vivo experiments, a co-solvent system may be necessary for administration.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration. For example, a stock solution of 10 mM can be prepared. It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound[1]. Once prepared, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles[2].
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds dissolved in DMSO. To mitigate this, try the following:
-
Pre-warm your aqueous buffer to 37°C.
-
Add the this compound DMSO stock solution dropwise to the warmed buffer while gently vortexing or swirling. This gradual addition helps to avoid localized high concentrations of this compound that can lead to precipitation.
-
Consider using a surfactant or co-solvent in your final solution if compatible with your experimental setup. For in vivo work, formulations with PEG300 and Tween80 have been used[1].
-
Ensure the final DMSO concentration is low enough to be tolerated by your cells or animal model (typically <0.5% for in vitro assays).
Q4: What is the stability of this compound in solution?
A4: this compound is stable in PBS for over 48 hours. Stock solutions in DMSO are stable for up to 2 years when stored at -80°C and for 1 year at -20°C[2]. It is advisable to use freshly prepared working solutions for your experiments.
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 83 mg/mL[1] | 199.62 mM[1] | Use fresh, moisture-free DMSO for best results[1]. |
| Ethanol | 20-21 mg/mL[1][3] | ~48-50 mM | |
| DMF | 30 mg/mL[3] | ~72.15 mM | |
| PBS (pH 7.2) | 10 mg/mL[3] | ~24 mM | |
| Water | Insoluble[1] | N/A |
Molecular Weight of this compound: 415.8 g/mol [3]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.158 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
2. Preparation of a Working Solution for In Vitro Cell-Based Assays (e.g., 10 µM):
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
While gently vortexing the pre-warmed cell culture medium, add the 1 µL of this compound stock solution dropwise.
-
Ensure the final DMSO concentration in your assay is below the tolerance level of your cells (e.g., <0.5%).
-
Use the working solution immediately.
-
3. Preparation of a Working Solution for In Vivo Administration:
This protocol is an example and may need optimization for your specific animal model and route of administration.
-
Materials: this compound stock solution in DMSO (e.g., 15 mg/mL), PEG300, Tween80, sterile water for injection (ddH₂O).
-
Procedure (for a 1 mL working solution):
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
ML348 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of ML348 in cell culture experiments. This compound is a potent and selective inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1). It is a valuable tool for studying the role of protein depalmitoylation in various cellular processes. This guide addresses common questions and troubleshooting scenarios to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme acyl-protein thioesterase 1 (APT1)/lysophospholipase 1 (LYPLA1).[1] APT1 is responsible for removing palmitate groups from proteins, a post-translational modification known as S-palmitoylation. This process is crucial for regulating protein trafficking, localization, and signaling. By inhibiting APT1, this compound prevents the depalmitoylation of substrate proteins, thereby altering their function.
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell type and the specific biological question being investigated. However, based on published studies, concentrations in the range of 1 µM to 10 µM are commonly used to achieve inhibition of APT1 in cell-based assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is this compound toxic to cells in culture?
A3: this compound generally exhibits low cytotoxicity at typical working concentrations. Studies have shown that this compound does not significantly decrease cell viability in various cell lines, including HEK293T and several melanoma cell lines, at concentrations up to 12.5 µM.[2][3] However, it is always good practice to assess the cytotoxicity of this compound in your specific cell line using a standard viability assay.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be diluted to the desired final concentration in your cell culture medium. Ensure that the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q5: How stable is this compound in cell culture medium?
A5: While specific stability data for this compound in various cell culture media is not extensively published, it is generally advisable to prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment. Long-term incubation of small molecules in culture medium can lead to degradation or inactivation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment | - Inactive compound: The compound may have degraded due to improper storage or handling.- Incorrect concentration: The concentration used may be too low to inhibit APT1 in your specific cell line.- Cell line insensitivity: The biological process you are studying may not be sensitive to APT1 inhibition in your chosen cell line.- Low APT1 expression: The cell line may have very low endogenous levels of APT1. | - Verify compound activity: Test the compound on a positive control cell line known to be responsive to APT1 inhibition.- Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective dose.- Use an alternative cell line: Consider using a cell line where the role of APT1 in your pathway of interest is established.- Confirm APT1 expression: Check the expression level of APT1 in your cell line by Western blot or qPCR. |
| High background or off-target effects | - Compound precipitation: this compound may precipitate out of solution at high concentrations or in certain media.- Non-specific binding: At very high concentrations, the compound may exhibit off-target effects. | - Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions if necessary.- Lower the concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiment.- Include proper controls: Always include a vehicle control (DMSO) and consider using a structurally related inactive compound as a negative control if available. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes.- Inconsistent compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistent results. | - Standardize cell culture practices: Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment.- Prepare fresh dilutions for each experiment: Avoid repeated freeze-thaw cycles of the stock solution and prepare fresh working dilutions from the stock for each experiment. |
Quantitative Data on this compound Cytotoxicity
Published data on the cytotoxicity of this compound is limited, as the compound is generally considered non-toxic at effective concentrations. The available data is summarized below.
| Cell Line | Assay | Incubation Time | IC50 / CC50 | Reference |
| HEK293T | WST-1 Assay | 48 hours | > 50 µM | [1] |
| Various Melanoma Cell Lines | CellTiter-Glo | 72 hours | No decrease in viability up to 12.5 µM | [2][3] |
Note: The limited quantitative data suggests that this compound has a low cytotoxic profile. Researchers should still perform their own cytotoxicity assessment in their specific cell line of interest.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and plot a dose-response curve to determine the IC50 value, if applicable.
Experimental Workflow for Assessing this compound Toxicity
Signaling Pathway
The primary signaling pathway affected by this compound is the reversible post-translational modification of proteins by palmitoylation.
References
Technical Support Center: Optimizing a TRPC4/TRPC5 Inhibitor in Your Experiments
A Note on ML348:
Before proceeding, it is important to clarify that the compound This compound is a potent and selective inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1). [1][2][3] Its mechanism of action is related to the modulation of protein S-palmitoylation, a post-translational lipid modification.[1][4] Our comprehensive search did not yield any evidence to support the classification of this compound as a direct inhibitor of TRPC4 or TRPC5 channels.
Given your interest in optimizing incubation times for a TRPC4/TRPC5 inhibitor, this guide will focus on ML204 , a well-characterized and selective inhibitor of these channels.[5][6][7][8] The principles and protocols outlined below for ML204 can be adapted for other TRPC4/TRPC5 inhibitors.
Frequently Asked Questions (FAQs) for ML204
Q1: What is the mechanism of action of ML204?
A1: ML204 is a potent and selective antagonist of TRPC4 and TRPC5 channels.[8] It directly blocks the channel, thereby inhibiting the influx of cations, including Ca2+, that is mediated by these channels.[5][6] ML204 has been shown to be effective regardless of the mode of TRPC4/C5 activation, suggesting a direct interaction with the channel protein itself.[5][6]
Q2: What is the recommended starting concentration and incubation time for ML204 in cell-based assays?
A2: The optimal concentration and incubation time for ML204 will depend on the specific cell type, the expression level of TRPC4/TRPC5 channels, and the experimental endpoint. Based on available literature, a good starting point is a concentration range of 1-10 µM. For many cell-based assays, a pre-incubation time of 10-30 minutes is sufficient to achieve channel blockade before stimulation.[9] However, for longer-term experiments, such as cell viability or gene expression studies, longer incubation times may be necessary and will require empirical optimization.
Q3: Is ML204 selective for TRPC4 and TRPC5 channels?
A3: ML204 exhibits good selectivity for TRPC4 and TRPC5 over other TRP channels.[5][8] It has been shown to have significantly lower activity against TRPC3 and TRPC6 and minimal to no activity against TRPV1, TRPV3, TRPA1, and TRPM8 at concentrations effective for TRPC4/C5 inhibition.[6]
Q4: What are the known off-target effects of ML204?
A4: While ML204 is considered selective for TRPC4/C5, it is always good practice to consider potential off-target effects. At higher concentrations, the possibility of off-target activity increases. It is recommended to include appropriate controls in your experiments, such as a structurally distinct TRPC4/C5 inhibitor or using cells that do not express TRPC4/C5 channels, to confirm that the observed effects are due to the inhibition of the intended target.
Troubleshooting Guide for ML204 Experiments
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of TRPC4/C5 activity | 1. Suboptimal ML204 concentration: The concentration of ML204 may be too low to effectively block the channels in your specific cell system. 2. Insufficient incubation time: The pre-incubation time may not be long enough for ML204 to access its binding site. 3. Low expression of TRPC4/C5: The target cells may have low or no expression of TRPC4 or TRPC5 channels. 4. ML204 degradation: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration (e.g., 0.1 - 20 µM). 2. Increase the pre-incubation time (e.g., 30, 60, or 120 minutes) before adding the channel agonist. 3. Verify TRPC4/C5 expression using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a cell line with confirmed high expression as a positive control. 4. Ensure ML204 is stored as recommended (typically at -20°C) and prepare fresh working solutions for each experiment. |
| High background signal or unexpected effects | 1. ML204 cytotoxicity: At high concentrations or with prolonged incubation, ML204 may induce cellular toxicity. 2. Off-target effects: The observed effects may be due to the inhibition of other cellular targets. 3. Vehicle (e.g., DMSO) effects: The solvent used to dissolve ML204 may be causing cellular stress. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of ML204 for your cell line and incubation time. 2. Use a structurally unrelated TRPC4/C5 inhibitor to confirm the phenotype. Test the effect of ML204 in a TRPC4/C5 knockout/knockdown cell line. 3. Include a vehicle-only control in all experiments and ensure the final concentration of the vehicle is consistent across all conditions and below a toxic threshold (typically <0.1% for DMSO). |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect channel expression and inhibitor sensitivity. 2. Inconsistent reagent preparation: Variations in the preparation of ML204 working solutions or other reagents. 3. Fluctuations in experimental conditions: Minor changes in temperature, pH, or incubation times. | 1. Standardize your cell culture protocol. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh working solutions of ML204 for each experiment from a validated stock solution. 3. Maintain consistent experimental conditions and document all parameters carefully. |
Experimental Protocols
Calcium Influx Assay Using a Fluorescent Plate Reader
This protocol is designed to measure the inhibition of TRPC4/C5-mediated calcium influx by ML204 in a high-throughput format.
Materials:
-
HEK293 cells stably expressing human TRPC4 or TRPC5 and a G-protein coupled receptor (GPCR) that activates the channel (e.g., muscarinic M1 receptor).
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
ML204 stock solution (e.g., 10 mM in DMSO).
-
GPCR agonist (e.g., carbachol).
Procedure:
-
Cell Plating: Seed the cells in the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Prepare serial dilutions of ML204 in HBSS.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the ML204 dilutions to the respective wells and incubate for 10-20 minutes at room temperature.[9] Include vehicle-only and no-compound controls.
-
-
Assay and Data Acquisition:
-
Use a fluorescence microplate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Add the GPCR agonist to all wells simultaneously to activate the channels.
-
Record the fluorescence intensity over time (typically for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the ML204 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of GPCR-mediated TRPC4/TRPC5 channel activation and its inhibition by ML204.
Caption: Logical workflow for optimizing ML204 incubation time and concentration in cell-based assays.
References
- 1. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
preventing ML348 precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ML348 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1).[1] Its inhibitory activity is characterized by an IC50 of 210 nM.[1] this compound functions by preventing the depalmitoylation of substrate proteins, a key post-translational modification that regulates protein localization and signaling. A primary target of LYPLA1 is the Ras family of small GTPases; by inhibiting LYPLA1, this compound can alter the localization and signaling of proteins like H-Ras and N-Ras.[2]
Q2: What are the solubility properties of this compound?
A2: this compound is a hydrophobic compound with poor aqueous solubility. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. It is generally considered insoluble in water. Care should be taken when preparing stock solutions in DMSO to use a fresh, anhydrous grade, as moisture can reduce the solubility of the compound.
Q3: Why does this compound precipitate when I add it to my aqueous assay buffer?
A3: Precipitation of this compound typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. This is a common issue for hydrophobic compounds. The dramatic change in solvent polarity reduces the solubility of this compound below its working concentration, causing it to come out of solution.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: To avoid solvent-induced toxicity in most cell lines, the final concentration of DMSO in the culture medium should be kept low, typically at or below 0.1%. Higher concentrations can compromise cell health and lead to unreliable experimental results. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation in a question-and-answer format.
Problem 1: My this compound precipitates immediately upon addition to the assay buffer.
-
Question: I diluted my 10 mM this compound stock in DMSO directly into my aqueous phosphate-buffered saline (PBS) for a final concentration of 10 µM, and it immediately turned cloudy. What went wrong?
-
Answer: This is likely due to the rapid change in solvent polarity. A direct, large dilution from 100% DMSO into a purely aqueous buffer can cause hydrophobic compounds like this compound to precipitate.
Solutions:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock in a solution that bridges the polarity gap. For example, you could first dilute the DMSO stock into a small volume of an intermediate solvent like ethanol or a buffer containing a higher percentage of organic co-solvent before the final dilution into the aqueous assay buffer.
-
Increase Co-solvent in Final Buffer: If your assay can tolerate it, increasing the percentage of a co-solvent like DMSO or adding other solubilizing agents such as polyethylene glycol (PEG) to your final assay buffer can help maintain this compound solubility.
-
Order of Addition: When preparing your assay, try adding the this compound stock to the buffer while vortexing or stirring to promote rapid mixing and dispersion, which can sometimes prevent localized high concentrations that lead to precipitation.
-
Problem 2: this compound seems to be precipitating over the course of my experiment.
-
Question: My assay solution was clear initially, but after a few hours of incubation at 37°C, I noticed a precipitate. Why is this happening and how can I prevent it?
-
Answer: Precipitation over time can be caused by several factors, including temperature changes affecting solubility, interactions with other assay components (like proteins), or instability of the supersaturated solution.
Solutions:
-
Incorporate Solubilizing Agents: The inclusion of non-ionic detergents (e.g., Tween-20, Triton X-100) or carrier proteins like bovine serum albumin (BSA) in the assay buffer can help to stabilize this compound and prevent it from precipitating. These agents can form micelles or bind to the compound, increasing its apparent solubility.
-
Optimize pH and Ionic Strength: The solubility of small molecules can be influenced by the pH and ionic strength of the buffer. While specific data for this compound is limited, you can empirically test a range of pH values and salt concentrations around your desired assay conditions to identify a buffer system that better maintains solubility.
-
Reduce Incubation Time: If feasible for your experimental design, reducing the incubation time may help to avoid time-dependent precipitation.
-
Problem 3: I'm seeing inconsistent results in my cell-based assay, which I suspect is due to this compound precipitation.
-
Question: The results of my cell viability assay with this compound are not reproducible. Could precipitation be the cause?
-
Answer: Yes, inconsistent precipitation can lead to variable effective concentrations of this compound in your wells, resulting in poor reproducibility.
Solutions:
-
Pre-mix and Visual Inspection: Prepare a master mix of your final assay medium containing this compound. Gently mix and visually inspect for any signs of precipitation before adding it to your cells.
-
Control for Edge Effects: In multi-well plates, evaporation can be more pronounced in the outer wells, leading to increased concentrations of all components, including this compound, which could induce precipitation. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Serum in Media: The presence of fetal bovine serum (FBS) in cell culture media can sometimes help to solubilize hydrophobic compounds due to the presence of albumin and other proteins. If your assay protocol allows, maintaining a consistent percentage of serum might improve this compound stability.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. Note that solubility in aqueous buffers is highly dependent on the specific conditions.
| Solvent | Concentration | Notes | Reference |
| DMSO | up to 83 mg/mL | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | N/A |
| DMF | 30 mg/mL | N/A | |
| Ethanol | 20 mg/mL | N/A | |
| PBS (pH 7.2) | 10 mg/mL | May not be stable over time and can be influenced by other buffer components. | N/A |
| Water | Insoluble | N/A |
Experimental Protocols
1. Protocol for Determining the IC50 of this compound against LYPLA1 using a Fluorescence Polarization-Based Assay
This protocol is adapted from a competitive activity-based protein profiling (ABPP) assay.
-
Materials:
-
Recombinant human LYPLA1 protein
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent probe (e.g., a fluorophosphonate-rhodamine probe that binds to the active site of serine hydrolases)
-
1536-well microtiter plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a dilution series of this compound in DMSO. A typical starting point for the highest concentration in the assay would be around 10 µM.
-
Dispense 4.0 µL of Assay Buffer containing LYPLA1 protein (final concentration of 6.25 nM) into each well of a 1536-well plate.
-
Add a small volume (e.g., 20 nL) of the diluted this compound or DMSO (for control wells) to the wells.
-
Incubate for 30 minutes at 25°C to allow for inhibitor binding to the enzyme.
-
Add the fluorescent probe to a final concentration that is appropriate for the assay (e.g., 2 µM).
-
Incubate for another 30 minutes at 25°C.
-
Measure the fluorescence polarization. Inhibition of LYPLA1 by this compound will prevent the binding of the fluorescent probe, resulting in a lower fluorescence polarization signal.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
2. Protocol for a Cell-Based Assay to Observe the Effect of this compound on Ras Localization
This protocol is a general guideline for observing changes in the subcellular localization of a fluorescently tagged Ras protein.
-
Materials:
-
Cells stably or transiently expressing a fluorescently tagged Ras protein (e.g., GFP-H-Ras)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Confocal microscope
-
-
Procedure:
-
Seed the cells expressing the fluorescently tagged Ras protein in a suitable imaging dish or plate.
-
Allow the cells to adhere and grow overnight.
-
Prepare a working solution of this compound in complete cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, dilute the 10 mM stock 1:1000. Ensure thorough mixing.
-
Replace the existing medium in the wells with the medium containing this compound or the vehicle control (0.1% DMSO).
-
Incubate the cells for the desired time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional, for endpoint imaging).
-
Image the cells using a confocal microscope. Observe any changes in the localization of the fluorescently tagged Ras protein. Inhibition of LYPLA1 by this compound is expected to increase the palmitoylation of Ras, leading to its accumulation at the plasma membrane and/or Golgi apparatus.[3]
-
Visualizations
Caption: The LYPLA1-mediated Ras palmitoylation cycle and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation in assays.
References
ML348 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of ML348. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years[1].
Q2: How should I store this compound after dissolving it in a solvent?
A2: Stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles and stored in tightly sealed vials. For long-term storage, it is recommended to keep the aliquots at -80°C, where they are stable for up to two years[1][2]. For shorter periods, storage at -20°C is suitable for up to one month[1][2][3].
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO)[1]. It is crucial to use fresh, anhydrous DMSO, as its moisture-absorbing nature can reduce the solubility of the compound[1].
Q4: What is the solubility of this compound in different solvents and media?
A4: The solubility of this compound varies depending on the solvent and medium. In DMSO, the solubility is reported to be between 30 mg/mL and 83 mg/mL[1]. In aqueous solutions, the solubility is significantly lower. For instance, in Phosphate Buffered Saline (PBS, pH 7.4), the solubility is less than 1 μM. However, in cell culture media like DMEM, the solubility is higher, and even more so when supplemented with fetal bovine serum (FBS)[4].
Troubleshooting Guides
Issue 1: Precipitate formation in my this compound stock solution.
-
Possible Cause: The solubility limit may have been exceeded, or the solvent may have absorbed moisture.
-
Troubleshooting Steps:
-
Gently warm the solution and/or sonicate to aid dissolution[2].
-
If precipitation persists, consider preparing a new stock solution using fresh, anhydrous DMSO[1].
-
Ensure that the storage temperature is appropriate and that the vial is tightly sealed to prevent solvent evaporation or moisture absorption.
-
Issue 2: Inconsistent experimental results when using this compound.
-
Possible Cause: Degradation of this compound in the working solution or improper storage of stock solutions.
-
Troubleshooting Steps:
-
For in vivo experiments, it is highly recommended to prepare fresh working solutions daily[2].
-
For in vitro assays, use stock solutions that have been stored correctly at -80°C or -20°C for the recommended duration[1][2].
-
Avoid repeated freeze-thaw cycles of your stock solutions by preparing multiple smaller aliquots[1].
-
Verify the final concentration of this compound in your assay.
-
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Stability | Source(s) |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | 1 to 2 years | [1][2] |
| In Solvent | -20°C | Up to 1 month | [1][2][3] |
| In PBS | Room Temperature | > 48 hours | [4] |
Table 2: Solubility of this compound
| Solvent/Medium | Solubility | Source(s) |
| DMSO | 30 - 83 mg/mL | [1] |
| PBS (pH 7.4) | < 1 μM | [4] |
| DMEM | 11.3 μM | [4] |
| DMEM + 10% FBS | 100 μM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature for at least 60 minutes before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term use or -20°C for short-term use[1][2].
Protocol 2: Preparation of Working Solution for In Vitro Cellular Assays
-
Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the final desired concentration (e.g., 1 μM or 10 μM) in the appropriate cell culture medium[1].
-
Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Add the working solution to the cells and incubate for the desired time[1].
Protocol 3: Preparation of Working Solution for In Vivo Administration (Example)
This is an example protocol and may need optimization for specific animal models and routes of administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 15 mg/mL)[1].
-
For a 1 mL working solution, add 50 μL of the clarified DMSO stock solution to 400 μL of PEG300 and mix until clear[1].
-
Add 50 μL of Tween80 to the mixture and mix until clear[1].
-
Add 500 μL of ddH₂O to bring the final volume to 1 mL[1].
-
This mixed solution should be used immediately for optimal results[1].
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of APT1.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting flowchart for this compound stability issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: ML348 Treatment
Welcome to the technical support center for ML348. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments involving the selective acyl-protein thioesterase 1 (APT1) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1).[1] It functions by blocking the depalmitoylation of substrate proteins, thereby influencing their trafficking, localization, and signaling activities. This compound is highly selective for APT1 over its isoform, APT2.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is advisable to aliquot the DMSO stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the known selectivity profile of this compound?
This compound is a highly selective inhibitor of APT1. Studies using activity-based protein profiling (ABPP) have shown that it has a low hit rate in broad bioassays, suggesting it is not a generally active compound and is selective against approximately 30 other serine hydrolases.[2]
Troubleshooting Guide
Issue 1: No significant effect on cell viability or expected downstream signaling.
Scenario: You are treating a cell line (e.g., NRAS-mutant melanoma cells) with this compound and do not observe the expected decrease in cell viability or changes in downstream signaling pathways (like the MAPK pathway).[1][3][4]
Possible Causes and Solutions:
-
Cell-Type Specificity: The function of APT1 and the effect of its inhibition can be highly cell-context dependent. In a study with a panel of NRAS-mutant melanoma cell lines, this compound did not decrease cell viability or consistently affect the main NRAS downstream effectors like p-ERK.[1][4][5] This suggests that in this specific context, APT1 inhibition alone is not sufficient to induce cell death or significantly alter the primary signaling pathway.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. If the final concentration in your cell culture medium exceeds its solubility limit, the effective concentration will be lower than intended.
-
Recommendation: Ensure the final DMSO concentration in your media is kept low (typically <0.5%) and that the final this compound concentration does not exceed its solubility in your specific media. One study noted using the maximum soluble concentration of <12.5 μM in their supplemented cell growth media.[1][5]
-
-
Experimental Duration: The effects of inhibiting depalmitoylation may take time to manifest.
-
Recommendation: Perform a time-course experiment to assess the effects of this compound at different time points.
-
Experimental Workflow for Troubleshooting Lack of Effect
Caption: Troubleshooting workflow for unexpected lack of effect with this compound.
Issue 2: Unexpected activation of signaling pathways.
Scenario: You observe a slight but consistent activation of a signaling pathway, such as the AKT pathway, upon this compound treatment in your cell line.[1][6]
Possible Causes and Solutions:
-
Feedback Loop Disruption: Inhibition of a specific enzyme in a signaling network can sometimes lead to the activation of compensatory or feedback pathways. The slight activation of AKT in some NRAS-mutant melanoma cells upon this compound treatment could be an example of such a phenomenon.[1][6]
-
Recommendation: Investigate other nodes in the AKT signaling pathway to understand the mechanism of this activation. This could involve checking the phosphorylation status of upstream regulators or downstream effectors of AKT.
-
-
Inhibitor-Induced Conformational Changes: Some kinase inhibitors have been shown to paradoxically cause the hyperphosphorylation of their targets by stabilizing a conformation that is more accessible to upstream kinases or protected from phosphatases.[7][8][9] While this compound is not a kinase inhibitor, a similar principle of altering protein conformation upon binding could indirectly influence phosphorylation events.
-
Recommendation: This is a complex phenomenon to dissect. Comparing the effects of this compound with other APT1 inhibitors that have different chemical scaffolds might provide some clues.
-
Signaling Pathway Diagram for Unexpected AKT Activation
Caption: Potential mechanism for unexpected AKT activation by this compound.
Data Summary
This compound Solubility
| Solvent/Medium | Solubility | Reference |
| Phosphate-Buffered Saline (PBS) | <1 μM | [2] |
| Dulbecco's Modified Eagle Medium (DMEM) | 11.3 μM | [2] |
| DMEM + 10% Fetal Calf Serum (FCS) | 100 μM | [2] |
| Supplemented Cell Growth Media | <12.5 μM | [1][5] |
This compound vs. Palmostatin B in NRAS-Mutant Melanoma Cells
| Treatment | Effect on Cell Viability | Effect on p-ERK | Effect on p-AKT | Reference |
| This compound | No significant decrease | No effect | Slight activation | [1][5] |
| Palmostatin B | Dose-dependent decrease | Dose-dependent decrease | Not consistently reported | [1][5] |
Experimental Protocols
Protocol 1: Cell Viability Assay in Melanoma Cell Lines
This protocol is adapted from studies on NRAS-mutant melanoma cells.[1]
-
Cell Culture: Culture human NRAS-mutated melanoma cell lines (e.g., SK-MEL-2, WM3670) in RPMI-1640 media supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS) or other appropriate media. Incubate at 37°C in a 5% CO2 atmosphere.
-
Cell Plating: Seed cells in 96-well plates at a density of 4,000-8,000 cells per well and incubate for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-12.5 μM). Include a DMSO-only control.
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 2: Immunoblotting for Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on protein phosphorylation.[1]
-
Cell Culture and Plating: Culture and plate cells as described in Protocol 1, typically in 6-well plates.
-
Treatment: Treat cells with the desired concentration of this compound or DMSO control for a shorter duration suitable for observing changes in phosphorylation (e.g., 6 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
References
- 1. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitor hijacking of Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for ML348 Off-Targets in Proteomics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling and assessing the off-target effects of ML348 in proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1).[1] It functions as a reversible, competitive inhibitor with a Ki (inhibition constant) of approximately 280 nM for APT1.[2] this compound is significantly more selective for APT1 over its close homolog APT2 (LYPLA2). This selectivity allows for the specific investigation of APT1's role in the dynamic S-palmitoylation of proteins.
Q2: Why is controlling for off-targets important when using this compound?
Q3: What are the known off-targets of this compound?
This compound has demonstrated high selectivity for APT1. In profiling assays, it was tested against a panel of approximately 30 other serine hydrolases and showed a very low hit rate, suggesting it is not a broadly active compound.[1] However, comprehensive quantitative data on all potential off-targets is limited. It is recommended to perform cell-type and context-specific off-target analysis.
Q4: What are the recommended proteomics techniques to identify this compound off-targets?
Several powerful proteomics techniques can be employed to identify the on- and off-targets of this compound:
-
Activity-Based Protein Profiling (ABPP): A chemical proteomics method that uses activity-based probes to assess the functional state of enzymes in complex proteomes. Competitive ABPP is particularly useful for determining the selectivity of inhibitors like this compound.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding.[3][4][5][6] Target engagement by this compound will typically increase the thermal stability of APT1 and any potential off-targets.
-
Chemical Proteomics with Affinity Probes: This involves using a modified version of this compound (e.g., with a biotin tag) to pull down interacting proteins from a cell lysate for identification by mass spectrometry.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of APT1 Activity
Possible Causes:
-
This compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Solubility Issues: this compound, like many small molecules, may have limited solubility in aqueous buffers.[7]
-
Incorrect Concentration: Inaccurate preparation of stock solutions or working dilutions.
-
Inactive Enzyme: The target enzyme (APT1) may not be active in the experimental system.
Troubleshooting Steps:
-
Verify this compound Integrity:
-
Ensure this compound is stored as recommended by the supplier (typically at -20°C or -80°C).
-
Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
-
Address Solubility:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into aqueous assay buffers, ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects protein function (typically ≤ 0.5%).
-
Perform serial dilutions in DMSO before the final dilution into the aqueous buffer.
-
Visually inspect for any precipitation after dilution.
-
-
Confirm Concentrations:
-
Carefully verify all calculations for stock and working solution concentrations.
-
-
Check Enzyme Activity:
-
Include a positive control with a known substrate of APT1 to confirm its activity in your assay system.
-
Issue 2: High Background or Non-Specific Binding in Pull-Down Assays
Possible Causes:
-
Hydrophobic Interactions: this compound or the affinity resin may exhibit non-specific binding to abundant cellular proteins.
-
Insufficient Washing: Inadequate washing steps during the pull-down protocol can result in the retention of non-specific binders.
-
High Probe Concentration: Using an excessively high concentration of the affinity probe can increase non-specific interactions.
Troubleshooting Steps:
-
Optimize Washing Conditions:
-
Increase the number of wash steps.
-
Increase the stringency of the wash buffers by adding low concentrations of detergents (e.g., 0.1-0.5% Triton X-100 or NP-40) or salts (e.g., increasing NaCl concentration).
-
-
Titrate Probe Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of the affinity probe that maximizes the pull-down of the target protein while minimizing background.
-
-
Include Control Experiments:
-
A "beads only" control (no probe) to identify proteins that bind non-specifically to the affinity resin.
-
A competition experiment where the pull-down is performed in the presence of an excess of free, unmodified this compound. True interactors should be outcompeted, leading to a reduced signal.
-
Issue 3: Difficulty in Validating Off-Targets Identified by Proteomics
Possible Causes:
-
Weak or Transient Interactions: The interaction between this compound and a potential off-target may be of low affinity or transient, making it difficult to detect in orthogonal assays.
-
Indirect Interactions: The observed effect in the proteomics screen (e.g., a thermal shift in TPP) might be due to an indirect effect of this compound on a protein complex rather than direct binding.
-
Assay Incompatibility: The conditions of the validation assay (e.g., buffer composition, protein conformation) may not be suitable for detecting the interaction.
Troubleshooting Steps:
-
Orthogonal Validation:
-
Use a different, label-free method to confirm the interaction. For example, if the initial hit was from an affinity pull-down, try to validate it with TPP or an enzymatic assay if the off-target is an enzyme.
-
-
In Vitro vs. In Situ:
-
If the initial screen was in a complex lysate, try to validate the interaction using purified recombinant protein to confirm direct binding.
-
-
Dose-Response Analysis:
-
Perform a dose-response experiment in your validation assay to determine the potency of this compound against the putative off-target.
-
Data Presentation
This compound Selectivity Profile
The following table summarizes the known selectivity of this compound. It is important to note that comprehensive screening against all protein classes is not available, and selectivity should be confirmed in the specific biological context of your experiment.
| Target Class | Selectivity Information | Source |
| Serine Hydrolases | Highly selective for APT1 over a panel of ~30 other serine hydrolases in a competitive ABPP assay. | [1] |
| APT2/LYPLA2 | High selectivity for APT1 over APT2. | [1] |
| General Bioassays | Tested in 675 high-throughput bioassays in PubChem with a hit rate of only 0.4%, indicating low general activity. | [1] |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for this compound Selectivity
This protocol outlines a general workflow for assessing the selectivity of this compound against other serine hydrolases in a cell lysate using a fluorescently tagged broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine).
Materials:
-
Cell lysate (e.g., from HEK293T or a relevant cell line)
-
This compound
-
DMSO
-
FP-Rhodamine (or other suitable fluorescent serine hydrolase probe)
-
PBS (Phosphate-Buffered Saline)
-
SDS-PAGE loading buffer
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., PBS with protease inhibitors) via sonication or Dounce homogenization on ice.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 30 min at 4°C).
-
Determine the protein concentration of the supernatant.
-
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, aliquot equal amounts of protein lysate (e.g., 50 µg in 50 µL).
-
Prepare serial dilutions of this compound in DMSO.
-
Add the this compound dilutions to the lysate aliquots to achieve a range of final concentrations (e.g., 100 µM to 10 nM). Include a DMSO-only vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the fluorescent serine hydrolase probe (e.g., FP-Rhodamine) to each tube to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescent gel scanner.
-
Expected Outcome: The intensity of the band corresponding to APT1 should decrease with increasing concentrations of this compound. The intensity of bands corresponding to off-targets should remain unchanged or only decrease at much higher concentrations of this compound.
-
Protocol 2: Thermal Proteome Profiling (TPP) for On- and Off-Target Identification of this compound
This protocol provides a general workflow for a TPP experiment to identify proteins that are thermally stabilized by this compound binding.
Materials:
-
Intact cells in culture
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Reagents for protein digestion (e.g., trypsin)
-
TMT (Tandem Mass Tag) labeling reagents
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with this compound at the desired concentration (e.g., 10 µM) and another set with a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
-
Heat Treatment:
-
Harvest and wash the cells. Resuspend in PBS.
-
Aliquot the cell suspensions from both the treated and control groups into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3-4°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatants containing the soluble proteins.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides from each temperature point with a different TMT tag.
-
Pool the labeled peptides from all temperature points for each condition (this compound-treated and control).
-
-
LC-MS/MS Analysis:
-
Analyze the pooled, labeled peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein at each temperature.
-
Generate melting curves for each identified protein in both the control and this compound-treated samples.
-
Identify proteins that show a significant shift in their melting temperature (ΔTm) upon this compound treatment. A positive ΔTm indicates stabilization and a potential direct or indirect interaction.
-
Visualizations
Signaling Pathway of APT1 in the Palmitoylation Cycle
Experimental Workflow: Competitive ABPP
Experimental Workflow: Thermal Proteome Profiling (TPP)
References
- 1. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
ML348 Vehicle Control for In Vivo Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ML348 as a vehicle control in in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Acyl-protein thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1).[1][2] It functions by inhibiting the depalmitoylation of substrate proteins, a post-translational modification crucial for protein trafficking, localization, and signaling.[3][4] By inhibiting APT1, this compound increases the palmitoylation status of its target proteins.[5]
Q2: Why is a vehicle control necessary when using this compound in in vivo studies?
A2: A vehicle control group is essential in in vivo experiments to distinguish the pharmacological effects of the drug from any potential effects of the solvent or formulation used to deliver it. This is particularly important for compounds like this compound, which due to their hydrophobic nature, require specialized vehicles for administration that may have their own biological effects.
Q3: What are the recommended vehicles for dissolving this compound for in vivo administration?
A3: this compound has low aqueous solubility.[2] Therefore, a co-solvent system is typically required. Commonly used vehicles include a mixture of DMSO, PEG300, Tween 80, and saline, or a suspension in corn oil. The choice of vehicle should be determined by the route of administration and the desired pharmacokinetic profile.[6]
Q4: Has this compound been shown to cross the blood-brain barrier?
A4: Yes, in vivo studies in mice have demonstrated that this compound can efficiently cross the blood-brain barrier.[5] This makes it a suitable tool for investigating the role of APT1 in the central nervous system.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be highly selective for APT1 over APT2 and other serine hydrolases.[2][7] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out and should be considered when interpreting experimental results.
Troubleshooting Guides
Formulation and Administration Issues
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution during or after preparation. | The concentration of this compound exceeds its solubility in the chosen vehicle. The temperature of the solution has dropped, reducing solubility. | - Ensure you are not exceeding the recommended concentration for your chosen vehicle. - Prepare the formulation fresh before each use. - Gently warm the vehicle before dissolving this compound. - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in your formulation.[6][8] |
| The formulation is too viscous for injection. | The concentration of components like PEG300 is too high. | - Gently warm the formulation to 37°C before administration to reduce viscosity. - Use a wider gauge needle for injection. - Optimize the vehicle composition to reduce the concentration of the viscous component.[8] |
| Animals show signs of distress or irritation at the injection site. | The vehicle, particularly high concentrations of DMSO or ethanol, is causing local tissue irritation. The pH or osmolality of the formulation is not physiological. | - Reduce the concentration of organic solvents in the vehicle to the lowest effective level. - Ensure the final formulation is at a physiological pH (7.2-7.4). - Administer the injection slowly and alternate injection sites for repeated dosing.[6] |
Experimental Outcome Issues
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect at the expected therapeutic dose. | Poor bioavailability due to the route of administration. Rapid metabolism and clearance of this compound. The dose is too low. | - Switch to a different route of administration (e.g., from oral gavage to intraperitoneal or intravenous injection) to improve systemic exposure.[6] - Increase the dosing frequency based on the compound's half-life. - Conduct a dose-response study to determine the optimal dose for your experimental model. |
| High variability in experimental results between animals. | Inconsistent administration technique. Formulation instability. Biological variability between animals. | - Ensure all personnel are using a standardized and consistent injection or gavage technique. - Prepare the formulation fresh daily to avoid degradation. - Randomize animals into treatment groups and ensure they are age- and sex-matched. |
| Unexpected adverse effects observed in the this compound-treated group. | The vehicle itself is causing toxicity. The dose of this compound is too high, leading to on-target or off-target toxicity. | - Include a vehicle-only control group to assess the toxicity of the formulation components. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. - Carefully monitor animals for any signs of toxicity and record all observations. |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol is a general guideline and may need to be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle: In a sterile microcentrifuge tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. This can be adjusted based on solubility and tolerability studies.
-
Dissolve this compound: Weigh the required amount of this compound powder and add it to the prepared vehicle.
-
Vortex: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution.
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any precipitates before administration.
-
Administration: Administer the formulation to the animals via intraperitoneal injection at the desired dose. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of APT1-mediated depalmitoylation.
Caption: A typical experimental workflow for an in vivo study using this compound.
References
- 1. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of ML348 and ML349: Selective Probes for Acyl Protein Thioesterases 1 and 2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical probes ML348 and ML349. Here, we delve into their selectivity, supported by experimental data, to aid in the selection of the appropriate tool for studying protein S-palmitoylation.
This compound and ML349 are potent, reversible, and highly selective inhibitors of acyl protein thioesterase 1 (APT1, also known as lysophospholipase 1 or LYPLA1) and acyl protein thioesterase 2 (APT2, also known as lysophospholipase 2 or LYPLA2), respectively.[1][2][3] These enzymes play a crucial role in the post-translational modification of proteins through depalmitoylation, a process that regulates protein trafficking, localization, and signaling.[1][3][4] The isoform-selective nature of this compound and ML349 makes them invaluable tools for dissecting the specific biological functions of APT1 and APT2.[1][4][5]
Unveiling the Selectivity of this compound and ML349
The selectivity of this compound for APT1 and ML349 for APT2 stems from their distinct binding conformations within the active sites of these homologous enzymes.[1][4] While sharing a common piperazine amide scaffold, their unique chemical structures allow them to exploit subtle differences in the active site residues of APT1 and APT2, leading to their remarkable isoform specificity.[1]
Quantitative Inhibition Data
The following table summarizes the inhibitory potency and selectivity of this compound and ML349 against their primary targets.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | APT1 (LYPLA1) | 200-300[6] | - | >20-fold vs. APT2 and other serine hydrolases[1][3] |
| ML349 | APT2 (LYPLA2) | 120 ± 20[2] | 144[2] | >20-fold vs. APT1; >100-fold vs. APT1 (Ki >10,000 nM)[1][2] |
Deciphering the Depalmitoylation Pathway
Protein S-palmitoylation is a dynamic process involving the attachment and removal of palmitate, a 16-carbon fatty acid, to and from cysteine residues of proteins. This cycle is controlled by protein acyltransferases (PATs) and acyl protein thioesterases (APTs). This compound and ML349 selectively inhibit the depalmitoylating enzymes APT1 and APT2, respectively, thereby stabilizing the palmitoylated state of their substrate proteins.
Experimental Methodologies for Selectivity Profiling
The high selectivity of this compound and ML349 has been rigorously validated through a variety of experimental techniques. The primary method employed is competitive activity-based protein profiling (ABPP) .
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy used to assess the potency and selectivity of enzyme inhibitors within a complex biological sample, such as a cell lysate or even in living organisms.[7][8][9]
Principle: This technique utilizes an activity-based probe (ABP), which is a small molecule that covalently binds to the active site of a specific class of enzymes (in this case, serine hydrolases). In a competitive experiment, the proteome is pre-incubated with the inhibitor of interest (e.g., this compound or ML349) before the addition of a broad-spectrum ABP. If the inhibitor binds to its target enzyme, it will block the subsequent binding of the ABP. The level of ABP labeling is then quantified, typically by fluorescence gel imaging or mass spectrometry, to determine the inhibitor's potency and selectivity.
Specific Protocols:
-
Gel-Based Competitive ABPP: This method provides a visual assessment of inhibitor selectivity.[3]
-
A proteome sample (e.g., from HEK293T cells) is incubated with varying concentrations of this compound or ML349.
-
A fluorescently tagged ABP, such as a fluorophosphonate-rhodamine (FP-Rh) probe, is added to the mixture.
-
The proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence. A decrease in the fluorescence intensity of a specific protein band in the presence of the inhibitor indicates target engagement. The selectivity is determined by observing the lack of signal reduction for other serine hydrolases.
-
-
LC-MS/MS-based Competitive ABPP with SILAC: This quantitative proteomic approach offers a more comprehensive and unbiased view of inhibitor selectivity across the proteome.[1]
-
Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids, a technique known as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).
-
The "heavy" proteome is treated with the inhibitor (e.g., ML349), while the "light" proteome is treated with a vehicle control (DMSO).
-
The proteomes are then labeled with an ABP containing a clickable tag (e.g., an alkyne).
-
The labeled proteins are "clicked" to a capture reagent (e.g., biotin-azide) and enriched.
-
The enriched proteins from both samples are combined, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The ratio of "heavy" to "light" peptides for each identified protein is quantified. A high heavy/light ratio for a specific protein indicates that the inhibitor blocked ABP binding and is therefore a target.
-
Kinetic Characterization using a Fluorescent Substrate Analog
The inhibitory mechanism and potency (Ki) of this compound and ML349 have also been determined using a fluorescent substrate analog.[4]
-
The purified recombinant APT1 or APT2 enzyme is incubated with the inhibitor at various concentrations.
-
A fluorogenic substrate is added to initiate the enzymatic reaction.
-
The rate of fluorescence increase, corresponding to the rate of substrate hydrolysis, is measured over time.
-
The inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme kinetic models.
Conclusion
This compound and ML349 are exceptionally selective and potent inhibitors of APT1 and APT2, respectively. Their distinct selectivity profiles, validated through rigorous experimental methods like competitive ABPP, make them indispensable research tools. The choice between this compound and ML349 will depend on the specific isoform of acyl protein thioesterase being investigated, enabling researchers to precisely probe the roles of APT1 and APT2 in various physiological and pathological processes.
References
- 1. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dynamics of Protein Palmitoylation: A Comparative Guide to ML348 and a Tolternative Inhibitors
For researchers, scientists, and drug development professionals investigating the intricate role of protein palmitoylation, the selective inhibition of depalmitoylating enzymes is a critical experimental approach. This guide provides a comprehensive comparison of ML348, a potent and selective inhibitor of acyl-protein thioesterase 1 (APT1), with other key inhibitors. We present supporting experimental data, detailed protocols for validation assays, and clear visual representations of the underlying biological and experimental workflows.
Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a crucial post-translational modification that governs protein trafficking, localization, and function. The dynamic nature of this process is maintained by a balance between the activity of palmitoyl acyltransferases (PATs) and depalmitoylating enzymes, primarily acyl-protein thioesterases (APTs). Dysregulation of this cycle has been implicated in numerous diseases, including cancer and neurodegenerative disorders.
This compound: A Precision Tool for Studying APT1-Mediated Depalmitoylation
This compound has emerged as a valuable chemical probe for dissecting the specific roles of APT1 (also known as lysophospholipase 1, LYPLA1) in cellular processes. It is a reversible and competitive inhibitor that exhibits high selectivity for APT1 over its close homolog, APT2 (LYPLA2).[1] By occupying the acyl-binding pocket of APT1, this compound effectively prevents the removal of palmitate from substrate proteins, leading to an increase in their palmitoylation status. This targeted inhibition allows for the precise investigation of APT1-dependent signaling pathways.
Performance Comparison: this compound vs. Alternative Inhibitors
The selection of an appropriate inhibitor is paramount for the accurate interpretation of experimental results. Here, we compare the key characteristics of this compound with its structural analog ML349, which selectively inhibits APT2, and Palmostatin B, a broader spectrum inhibitor of both APT1 and APT2.
| Feature | This compound | ML349 | Palmostatin B | 2-Bromopalmitate (2-BP) |
| Primary Target(s) | Acyl-Protein Thioesterase 1 (APT1/LYPLA1) | Acyl-Protein Thioesterase 2 (APT2/LYPLA2) | APT1 and APT2 | Palmitoyl Acyltransferases (PATs) |
| Mechanism of Action | Reversible, competitive inhibitor of APT1 | Reversible, selective inhibitor of APT2 | Non-covalent inhibitor of APT1 and APT2 | Covalently binds to PATs, inhibiting palmitoylation |
| Potency (Ki/IC50) | Kᵢ: ~200-300 nM for APT1[1] | IC₅₀: 144 nM for LYPLA2[2] | IC₅₀: 5.4 nM for APT1, 37.7 nM for APT2[3][4] | Varies depending on the PAT |
| Selectivity | >100-fold selective for APT1 over APT2 | >20-fold selective for LYPLA2 over LYPLA1[2] | Dual inhibitor | Non-specific, affects multiple PATs |
| Key Application | Studying the specific role of APT1 in depalmitoylation | Investigating the specific functions of APT2 | General inhibition of depalmitoylation | General inhibition of protein palmitoylation |
Visualizing the Palmitoylation-Depalmitoylation Cycle
The dynamic interplay between PATs and APTs regulates the membrane association and signaling capacity of numerous proteins. The following diagram illustrates this cycle and the points of intervention for various inhibitors.
Caption: The dynamic cycle of protein palmitoylation and depalmitoylation.
Experimental Validation of this compound's Effect on Palmitoylation
The efficacy of this compound in increasing protein palmitoylation can be robustly validated using several well-established biochemical techniques. The two most common methods are the Acyl-Biotin Exchange (ABE) assay and click chemistry-based approaches.
Acyl-Biotin Exchange (ABE) Assay
The ABE assay is a powerful method for detecting and quantifying changes in protein palmitoylation. It involves a three-step chemical process to specifically label previously palmitoylated cysteine residues with biotin.
Caption: A streamlined workflow of the Acyl-Biotin Exchange (ABE) assay.
-
Cell Lysis: Harvest cells treated with this compound or a vehicle control and lyse in a buffer containing protease inhibitors.
-
Blocking of Free Thiols: Incubate the lysate with N-ethylmaleimide (NEM) to irreversibly block all free cysteine residues.
-
Thioester Cleavage: Treat the lysate with a neutral hydroxylamine (HAM) solution to specifically cleave the thioester bonds linking palmitate to cysteine residues. A control sample without HAM is crucial to demonstrate the specificity of the reaction.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as biotin-HPDP.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Analysis: Elute the captured proteins and analyze the levels of specific palmitoylated proteins by Western blotting using an antibody against the protein of interest.
Click Chemistry-Based Palmitoylation Assay
Click chemistry offers a sensitive and versatile alternative for detecting protein palmitoylation. This method involves the metabolic incorporation of a palmitic acid analog containing a bioorthogonal handle (e.g., an alkyne) into cellular proteins.
Caption: Workflow for detecting protein palmitoylation using click chemistry.
-
Metabolic Labeling: Culture cells in the presence of a clickable palmitic acid analog, such as 17-octadecynoic acid (17-ODYA), allowing it to be incorporated into newly synthesized and palmitoylated proteins.
-
Inhibitor Treatment: Treat the cells with this compound or a vehicle control for the desired duration.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Click Reaction: Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., azide-biotin for affinity purification or an azide-fluorophore for direct visualization) to the alkyne handle on the incorporated fatty acid.
-
Analysis: If biotinylated, the proteins can be enriched using streptavidin beads and analyzed by Western blotting. If a fluorophore was used, the palmitoylated proteins can be directly visualized by in-gel fluorescence or microscopy.
Conclusion
This compound is a highly selective and potent inhibitor of APT1, making it an indispensable tool for elucidating the specific roles of this enzyme in the dynamic regulation of protein palmitoylation. When used in conjunction with robust validation methods like the ABE assay or click chemistry-based approaches, this compound enables researchers to precisely dissect the functional consequences of altered palmitoylation on a wide range of cellular processes. This comparative guide provides the necessary information for the informed selection and application of this compound and its alternatives in the study of this critical post-translational modification.
References
- 1. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ML348 vs. Other LYPLA1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML348 and other prominent LYPLA1 inhibitors, supported by experimental data and detailed methodologies.
Lysophospholipase 1 (LYPLA1), also known as Acyl-protein thioesterase 1 (APT1), is a serine hydrolase that plays a crucial role in post-translational modifications by removing palmitate from proteins, a process known as depalmitoylation.[1][2] This regulation of protein palmitoylation is vital for cellular signaling, protein trafficking, and localization.[1][3] Notably, oncogenes such as HRAS require this modification for their malignant transforming activity.[3][4] The development of selective inhibitors for LYPLA1 is therefore of significant interest for both basic research and therapeutic applications. This guide focuses on the comparative analysis of this compound, a potent and selective LYPLA1 inhibitor, against other known inhibitors of this enzyme.
Quantitative Comparison of LYPLA1 Inhibitors
The following table summarizes the key quantitative data for this compound and other LYPLA1 inhibitors, focusing on their potency and selectivity.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity | Mechanism of Action | Reference |
| This compound | LYPLA1 (APT1) | IC50: 210 nM, Ki: 280 nM | >14-fold selective for LYPLA1 over LYPLA2; selective over ~30 other serine hydrolases. [2][5] | Reversible [2] | [5][6][7] |
| ML349 | LYPLA2 (APT2) | IC50: 144 nM (for LYPLA2) | >20-fold selective for LYPLA2 over LYPLA1.[8] | Reversible | [8][9] |
| ML211 | LYPLA1 & LYPLA2 (Dual) | IC50: 17 nM (LYPLA1), 30 nM (LYPLA2) | Dual inhibitor; >50-fold selective over other serine hydrolases except ABHD11.[10] | Irreversible (Triazole urea) | [4][10] |
| ML378 | LYPLA1 & LYPLA2 (Dual) | Collective IC50: 154 nM | Dual inhibitor; also inhibits ABHD6 (IC50: 3.15 nM).[4] | Irreversible (Carbamate) | [4] |
| Palmostatin B | LYPLA1 & LYPLA2 (Dual) | Not specified in provided results | Dual inhibitor.[11] | Not specified | [11] |
Experimental Methodologies
The characterization of these inhibitors predominantly relies on competitive activity-based protein profiling (ABPP) techniques.
Fluorescence Polarization-Based Competitive ABPP (fluopol-ABPP)
This high-throughput screening assay is used to identify inhibitors of LYPLA1.[2][10]
Protocol:
-
LYPLA1 protein is pre-incubated with the test compound in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1mM DTT, 0.01% Pluronic acid).[10]
-
A broad-spectrum serine hydrolase probe conjugated to a fluorophore, such as fluorophosphonate-rhodamine (FP-Rh), is added to the mixture.[10]
-
In the absence of an inhibitor, the FP-Rh probe covalently binds to the active site of LYPLA1, resulting in a high fluorescence polarization value.
-
If the test compound inhibits LYPLA1, it prevents the binding of the FP-Rh probe, leaving the smaller probe unbound and resulting in a low fluorescence polarization signal.[2]
-
The assay is typically performed in 1536-well microtiter plates for high-throughput screening.[10]
Gel-Based Competitive ABPP
This assay is used to determine the potency (IC50 values) and selectivity of the inhibitors against a panel of serine hydrolases in a complex proteome.[4][8]
Protocol:
-
A complex proteome (e.g., cell or tissue lysate) is incubated with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes at 37°C).[4][8]
-
A fluorescently tagged activity-based probe (e.g., FP-Rh or FP-PEG-Rh for reversible inhibitors) is added to the lysate to label the active serine hydrolases.[2][8]
-
The proteome is then separated by SDS-PAGE.
-
The gel is scanned using a flatbed fluorescence scanner to visualize the labeled enzymes.
-
Inhibition is quantified by the decrease in fluorescence intensity of the band corresponding to the target enzyme (e.g., LYPLA1) compared to a DMSO control.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of LYPLA1 in protein depalmitoylation and the workflow for identifying its inhibitors.
Caption: Role of LYPLA1 in the S-palmitoylation cycle and its inhibition by this compound.
Caption: Workflow for the discovery and characterization of LYPLA1 inhibitors.
Mechanism of Isoform-Selective Inhibition
Structural studies have revealed the molecular basis for the selective inhibition of LYPLA1 by this compound and LYPLA2 by ML349.[1][9] Although the overall structures of APT1 and APT2 are nearly identical, the inhibitors adopt distinct conformations within the respective active sites.[1] In the APT1-ML348 complex, the trifluoromethyl group of this compound is positioned over the catalytic triad.[1] In contrast, in the APT2-ML349 complex, the sulfonyl group of ML349 engages the catalytic triad indirectly through hydrogen bonds with water molecules in the active site.[1] These subtle differences in binding modes, governed by differing residues around the active site, are responsible for the remarkable isoform selectivity of these inhibitors.[1]
Conclusion
This compound stands out as a highly selective and reversible inhibitor of LYPLA1, making it an invaluable tool for studying the specific biological functions of this enzyme.[2][5] In contrast, other inhibitors like ML211 and ML378 offer dual inhibition of both LYPLA1 and LYPLA2, which can be advantageous for studying the combined roles of these enzymes.[4][10] The choice of inhibitor will therefore depend on the specific research question. The detailed experimental protocols provided here offer a basis for the consistent and reproducible evaluation of these and future LYPLA1 inhibitors.
References
- 1. Molecular Mechanism for Isoform-Selective Inhibition of Acyl Protein Thioesterases 1 and 2 (APT1 and APT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and characterization of a triazole urea dual inhibitor for lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of ML348's Target: A Comparative Guide for Researchers
A comprehensive analysis of chemical and genetic approaches to validate Acyl-Protein Thioesterase 1 (APT1) as the target of the selective inhibitor ML348.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the genetic validation of the target of this compound, a potent and selective inhibitor of Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1). We will delve into the experimental data comparing this compound with genetic knockdown approaches, detail the methodologies for key experiments, and visualize the relevant biological pathways and workflows.
Introduction to this compound and its Target, APT1
This compound is a small molecule inhibitor that has been identified as a highly selective and reversible inhibitor of APT1.[1][2][3] APT1 is a serine hydrolase responsible for the depalmitoylation of various proteins, a crucial post-translational modification that regulates protein localization, trafficking, and signaling.[4][5] The dynamic cycle of palmitoylation and depalmitoylation, controlled by palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs) respectively, is critical for the function of many signaling proteins, including members of the Ras superfamily of small GTPases.
Genetic validation is a critical step in drug discovery to confirm that the observed phenotype of a compound is indeed due to its interaction with the intended target.[6][7] This is typically achieved by comparing the effects of the compound with the effects of genetically modifying the expression of the target protein, for instance, through siRNA-mediated knockdown or CRISPR-Cas9 knockout.
Comparison of this compound and Genetic Knockdown of APT1
A key study by Vujic et al. (2016) in Oncotarget provides a direct comparison of the effects of this compound and siRNA-mediated knockdown of APT1 in the context of NRAS-mutant melanoma cells. The study investigated whether inhibiting APT1, and consequently NRAS depalmitoylation, could impact cancer cell viability and downstream signaling.
The findings from this study are summarized in the table below.
| Treatment | Effect on Cell Viability (NRAS-mutant melanoma cell lines) | Effect on NRAS Downstream Signaling (p-AKT, p-ERK) | Reference |
| This compound (APT1 Inhibitor) | No significant decrease in cell viability. | No consistent or significant changes observed. | [4] |
| siRNA knockdown of APT1 | No significant decrease in cell viability. | No significant changes observed. | [4] |
| Palmostatin B (Dual APT1/APT2 Inhibitor) | Dose-dependent decrease in cell viability in most cell lines. | Reduction in downstream signaling. | [4] |
These results indicate that in the context of NRAS-mutant melanoma, neither the chemical inhibition of APT1 by this compound nor the genetic knockdown of APT1 alone was sufficient to produce a significant anti-cancer effect.[4] The contrasting effect of the dual APT1/APT2 inhibitor, Palmostatin B, suggests potential functional redundancy between APT1 and its close homolog APT2, or possible off-target effects of Palmostatin B.[4]
Experimental Protocols
siRNA-Mediated Knockdown of APT1 in Melanoma Cells
This protocol is a generalized procedure based on common practices for siRNA transfection in melanoma cell lines.
Materials:
-
Melanoma cell line (e.g., SK-MEL-2, WM3670)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting human LYPLA1 (APT1) and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Western blotting reagents
Procedure:
-
Cell Seeding: The day before transfection, seed melanoma cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA (APT1-targeting or non-targeting control) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5-7 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to each well containing the cells in complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown:
-
After the incubation period, harvest the cells and prepare protein lysates.
-
Perform Western blotting using an antibody specific for APT1 to confirm the reduction in protein expression compared to the non-targeting control.
-
Signaling Pathway and Experimental Workflow
NRAS Palmitoylation-Depalmitoylation Cycle
The following diagram illustrates the role of APT1 in the dynamic regulation of NRAS localization and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the palmitoylation/depalmitoylation cycle selectively reduces the growth of hematopoietic cells expressing oncogenic Nras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Targeting Cell Adhesion Molecules via Carbonate Apatite-Mediated Delivery of Specific siRNAs to Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ML348 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the activity of ML348, a selective inhibitor of Acyl Protein Thioesterase 1 (APT1), in a novel cell line. By following the outlined experimental workflow and protocols, investigators can effectively assess the on-target effects of this compound and compare its efficacy with alternative treatments.
This compound is a potent and selective reversible inhibitor of Acyl Protein Thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1), with a reported Ki value of 280 nM.[1] APT1 is a critical enzyme responsible for the depalmitoylation of various proteins, a post-translational modification that governs protein trafficking, localization, and signaling.[2][3] By inhibiting APT1, this compound modulates the palmitoylation status of key cellular proteins, thereby impacting downstream signaling pathways. This guide details the necessary steps to confirm the activity and characterize the effects of this compound in a new cell line of interest.
Experimental Workflow
The confirmation of this compound activity in a new cell line involves a systematic approach, beginning with the determination of its cytotoxic and cytostatic effects, followed by confirmation of target engagement and assessment of its impact on downstream signaling pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for summarizing the quantitative data obtained from the described experiments.
Table 1: Cell Viability and Cytotoxicity
| Cell Line | This compound IC₅₀ (µM) | Palmostatin B IC₅₀ (µM) | Vehicle Control (% Viability) | This compound CC₅₀ (µM) | Palmostatin B CC₅₀ (µM) |
| [Insert Cell Line Name] | 100% | ||||
| [Control Cell Line 1] | 100% | ||||
| [Control Cell Line 2] | 100% |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Table 2: Protein Palmitoylation and Signaling Pathway Modulation
| Treatment | Fold Change in Palmitoylation (Target Protein) | Fold Change in p-ERK/Total ERK | Fold Change in p-AKT/Total AKT |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC₅₀) | |||
| This compound (2x IC₅₀) | |||
| Palmostatin B (IC₅₀) |
Signaling Pathway of this compound
This compound inhibits APT1, leading to an accumulation of palmitoylated proteins. This can affect numerous signaling pathways, including the Ras-ERK and PI3K-AKT pathways, which are frequently dysregulated in cancer.[4]
Experimental Protocols
Cell Line Selection and Culture
Objective: To choose an appropriate cell line and maintain it under optimal conditions.
Protocol:
-
Cell Line Selection: Choose a cell line relevant to the research question. Consider factors such as the expression level of APT1 and the status of key signaling pathways (e.g., Ras, PI3K). Obtain cell lines from a reputable cell bank (e.g., ATCC) to ensure authenticity and rule out contamination.
-
Cell Culture: Culture the selected cell line according to the supplier's recommendations, typically in a humidified incubator at 37°C with 5% CO₂. Use the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Routinely check for mycoplasma contamination.
Determination of IC₅₀ by MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Palmostatin B).
-
Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound or controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Cytotoxicity Assay (LDH Release Assay)
Objective: To assess the cytotoxic effect of this compound.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Assay Procedure: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Briefly, collect the cell culture supernatant.
-
LDH Measurement: Add the supernatant to the reaction mixture provided in the kit and incubate as recommended.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Acyl-Biotin Exchange (ABE) Assay
Objective: To determine the effect of this compound on the palmitoylation status of a target protein.
Protocol:
-
Cell Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Blocking of Free Thiols: Block free sulfhydryl groups by incubating the lysate with N-ethylmaleimide (NEM).
-
Cleavage of Thioester Bonds: Treat the lysate with hydroxylamine (HAM) to specifically cleave the thioester bonds of palmitoylated cysteines. A control sample should be treated with a buffer lacking HAM.
-
Biotinylation: Label the newly exposed sulfhydryl groups with a thiol-reactive biotin reagent (e.g., HPDP-Biotin).
-
Streptavidin Pulldown: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Western Blot Analysis: Elute the captured proteins and analyze the palmitoylation level of the target protein by Western blotting using a specific antibody.
Western Blot Analysis of Downstream Signaling
Objective: To assess the impact of this compound on the phosphorylation status of key signaling proteins like ERK and AKT.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
By following this comprehensive guide, researchers can systematically confirm the activity of this compound in a new cell line, providing robust data to support further investigation into its therapeutic potential.
References
ML348: A Highly Selective Probe for the Serine Hydrolase APT1
A detailed comparison of ML348's specificity against other serine hydrolases, supported by experimental data and protocols, for researchers in drug discovery and chemical biology.
This compound is a potent and selective small-molecule inhibitor of Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1). This enzyme plays a crucial role in cellular signaling by reversing protein S-palmitoylation, a dynamic lipid modification that regulates protein trafficking, localization, and function. The high selectivity of this compound for APT1 over other serine hydrolases, including its close homolog APT2 (LYPLA2), makes it an invaluable tool for dissecting the specific roles of APT1 in health and disease.
Unparalleled Selectivity Profile
The remarkable selectivity of this compound has been extensively documented using competitive activity-based protein profiling (ABPP). This powerful chemoproteomic technique allows for the assessment of an inhibitor's potency and selectivity against entire enzyme families in their native biological context.
In these studies, this compound demonstrates a clear preference for APT1, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. In stark contrast, its activity against APT2 is significantly weaker, showcasing a high degree of isoform specificity. Furthermore, when profiled against a broad panel of other human serine hydrolases, this compound shows minimal off-target activity, underscoring its utility as a specific chemical probe.
| Target Enzyme | Alternative Name | IC50 (nM) | Selectivity over APT2 | Reference |
| APT1 | LYPLA1 | 210 | >47-fold | [1] |
| APT2 | LYPLA2 | >10,000 | - | [1] |
Table 1: Inhibitory Potency of this compound against APT1 and APT2. Data from competitive activity-based protein profiling (ABPP) in HEK293T cell lysates.
The Palmitoylation-Depalmitoylation Cycle and APT1's Role
APT1 is a key regulator of the dynamic palmitoylation-depalmitoylation cycle, which controls the membrane association and signaling activity of numerous proteins, including the small GTPase H-Ras and G-protein alpha subunits. Palmitoylation, the attachment of the fatty acid palmitate to cysteine residues, increases a protein's hydrophobicity, facilitating its anchoring to cellular membranes. APT1 reverses this process by cleaving the thioester bond, releasing the protein from the membrane. This cycle allows for the precise spatial and temporal control of signaling pathways.
Experimental Methodologies
The specificity of this compound is primarily determined using a technique called Competitive Activity-Based Protein Profiling (ABPP) . This method provides a powerful way to assess how an inhibitor interacts with its target enzyme within a complex biological sample, such as a cell lysate.
Competitive ABPP Workflow
Detailed Protocol for Competitive ABPP
-
Proteome Preparation:
-
Cells (e.g., HEK293T) are harvested and lysed in a suitable buffer (e.g., Tris-buffered saline) to release the proteome.
-
The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
The proteome is pre-incubated with varying concentrations of this compound (or a vehicle control, typically DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). This allows this compound to bind to its target, APT1.
-
-
Probe Labeling:
-
A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), is added to the proteome-inhibitor mixture.
-
The mixture is incubated for another defined period (e.g., 30 minutes) at room temperature. The probe will covalently label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
-
Analysis:
-
Gel-Based Analysis: The reaction is quenched by adding SDS-PAGE loading buffer. The proteins are then separated by size using SDS-PAGE. The gel is scanned using a fluorescence scanner to visualize the probe-labeled enzymes. A decrease in the fluorescence intensity of a protein band in the presence of this compound indicates inhibition.
-
Mass Spectrometry-Based Analysis (ABPP-SILAC): For a more comprehensive and quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with ABPP. Two cell populations are grown in media containing either "light" or "heavy" isotopes of essential amino acids. One population is treated with the inhibitor, and the other with a vehicle control. After cell lysis and probe labeling, the proteomes are mixed, and the probe-labeled proteins are enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The ratio of heavy to light peptides for each identified serine hydrolase provides a precise measure of inhibition.
-
Conclusion
This compound stands out as a highly specific and potent inhibitor of APT1. Its minimal off-target effects, as demonstrated by rigorous competitive activity-based protein profiling, make it an indispensable chemical tool for investigating the intricate roles of APT1-mediated depalmitoylation in cellular signaling and its implications in various diseases. The detailed experimental protocols provided herein offer a clear guide for researchers seeking to utilize this powerful technique to explore the function of serine hydrolases and the specificity of their inhibitors.
References
A Head-to-Head Comparison: Chemical Inhibition vs. Genetic Silencing of LYPLA1
An Objective Guide to ML348 and siRNA-Mediated Knockdown of Lysophospholipase 1
For researchers investigating the intricate roles of protein palmitoylation and lysophospholipid metabolism, Lysophospholipase 1 (LYPLA1), also known as Acyl-Protein Thioesterase 1 (APT1), presents a key therapeutic and research target. This enzyme's function in regulating protein localization and signaling pathways, such as the Ras cascade, makes its modulation a critical aspect of study in oncology and neuroscience.[1][2][3] Two predominant methods for interrogating LYPLA1 function are the use of the selective chemical inhibitor, this compound, and the genetic knockdown of the LYPLA1 gene via small interfering RNA (siRNA). This guide provides a comprehensive comparison of the efficacy, protocols, and underlying mechanisms of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their experimental needs.
Quantitative Efficacy: A Comparative Overview
The choice between a chemical inhibitor and genetic knockdown often hinges on the desired speed of action, duration of effect, and specificity. This compound offers a rapid and reversible means of inhibiting LYPLA1's enzymatic activity, while siRNA provides a more sustained, albeit delayed, reduction in total protein levels.
| Feature | This compound (Chemical Inhibitor) | siRNA (Genetic Knockdown) |
| Mechanism of Action | Reversible, selective inhibition of LYPLA1 enzymatic activity[4] | Post-transcriptional gene silencing via mRNA degradation[5] |
| Target | LYPLA1 protein's active site | LYPLA1 messenger RNA (mRNA) |
| Effective Concentration | IC₅₀: 210 nM[4] Kᵢ: 280 nM[6] Typical Cell Culture: 1-10 µM[6] | Typical Cell Culture: 50-100 nM[5] |
| Onset of Effect | Rapid (minutes to hours)[6] | Delayed (typically 48-72 hours)[5] |
| Duration of Effect | Transient and reversible upon washout | Sustained for several days, dependent on cell division rate[7] |
| Specificity | High selectivity for LYPLA1 over LYPLA2[6] | High sequence-specific targeting of LYPLA1 mRNA |
| Off-Target Effects | Potential for off-target interactions with other proteins | Potential for off-target gene silencing due to sequence homology |
| Observed Efficacy | Potent inhibition of LYPLA1 activity in vitro and in situ[1] | Effective knockdown of LYPLA1 protein levels in cell culture[5] |
Signaling Pathway and Experimental Workflow
LYPLA1 plays a crucial role in the depalmitoylation of Ras proteins, a key step in their trafficking and signaling functions.[8][9] Inhibition of LYPLA1 is expected to alter the localization and activity of Ras, thereby impacting downstream pathways like the MAPK cascade.
Caption: LYPLA1-mediated Ras depalmitoylation pathway.
The following workflow outlines a typical experiment to compare the effects of this compound and LYPLA1 siRNA on a downstream cellular process.
Caption: Comparative experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for LYPLA1 inhibition using this compound and knockdown using siRNA, followed by methods for assessing their efficacy.
Protocol 1: LYPLA1 Inhibition with this compound in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).[6] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate for the desired duration (e.g., 1-4 hours) at 37°C in a CO₂ incubator.[6]
-
Downstream Analysis: Following incubation, proceed immediately with cell lysis for enzymatic activity assays or Western blotting.
Protocol 2: siRNA-Mediated Knockdown of LYPLA1
-
Cell Seeding: Plate cells one day prior to transfection to ensure they are approximately 60-80% confluent on the day of transfection.
-
siRNA Reagent Preparation:
-
Dilute the LYPLA1-targeting siRNA (and a non-targeting control siRNA) in an appropriate volume of serum-free, antibiotic-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.
-
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator to allow for mRNA degradation and subsequent protein depletion.[5]
-
Downstream Analysis: Harvest the cells for analysis of LYPLA1 mRNA levels by qRT-PCR or protein levels by Western blotting.
Protocol 3: Assessment of LYPLA1 Protein Levels by Western Blot
-
Protein Extraction: Lyse the cells (from Protocol 1 or 2) in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for LYPLA1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).[11][12]
Protocol 4: LYPLA1 Activity Assay (Fluorometric)
-
Lysate Preparation: Prepare cell lysates as described in the Western blot protocol, ensuring the lysis buffer is compatible with enzymatic assays.
-
Assay Reaction:
-
In a microplate, add the cell lysate to an assay buffer.
-
Initiate the reaction by adding a fluorogenic substrate for LYPLA1.
-
Include appropriate controls: a positive control (recombinant LYPLA1), a negative control (no lysate), and samples from this compound-treated and siRNA-knockdown cells.
-
-
Measurement: Incubate the plate at 37°C and measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader at the appropriate excitation and emission wavelengths.[13][14]
-
Data Analysis: Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve. The activity of LYPLA1 in the samples will be proportional to this rate.
Concluding Remarks
Both this compound and siRNA-mediated knockdown are effective tools for reducing LYPLA1 function. This compound provides a rapid, reversible, and titratable method to inhibit the enzyme's catalytic activity, making it ideal for studying the acute effects of LYPLA1 inhibition. Conversely, siRNA knockdown offers a way to study the consequences of a sustained depletion of the LYPLA1 protein, which may be more relevant for understanding long-term cellular adaptations.
It is noteworthy that in some contexts, such as in certain NRAS mutant melanoma cell lines, neither specific inhibition with this compound nor siRNA knockdown of LYPLA1 produced significant biological effects on cell growth or downstream signaling.[5] This highlights the importance of context-dependent validation and suggests that in some systems, other depalmitoylating enzymes may play a more dominant role.[5][15]
Ultimately, the choice between these two powerful techniques will depend on the specific research question, the experimental system, and the desired temporal dynamics of LYPLA1 modulation. For a comprehensive understanding, employing both methods in parallel can provide complementary and corroborating evidence for the functional roles of LYPLA1.
References
- 1. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LYPLA1 lysophospholipase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | RAS proteins are depalmitoylated [reactome.org]
- 10. Western Blot protocol [protocols.io]
- 11. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. esiRNA Knockdown Efficiency Tested by Western Blotting [sigmaaldrich.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 15. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ML348 Cross-Reactivity with Thioesterases
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity of the Acyl-Protein Thioesterase 1 Inhibitor, ML348.
This guide provides a detailed comparison of the selective inhibitor this compound against its primary target, Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1), and its cross-reactivity with other thioesterases and serine hydrolases. The data presented is compiled from publicly available research to facilitate informed decisions in experimental design and drug development.
Executive Summary
This compound is a potent, reversible, and highly selective inhibitor of APT1, an enzyme crucial for the depalmitoylation of proteins, including the oncoprotein Ras. Its selectivity is a critical attribute, minimizing off-target effects and enabling precise interrogation of APT1's biological functions. This guide presents quantitative data on its selectivity for APT1 over its close homolog, APT2 (LYPLA2), and summarizes its broader selectivity profile against other hydrolases. Detailed experimental protocols for assessing inhibitor selectivity are also provided.
Quantitative Comparison of this compound Inhibition
The selectivity of this compound has been primarily characterized against its intended target, APT1, and its closest homolog, APT2. The following table summarizes the key inhibitory constants (Ki) and IC50 values.
| Target Enzyme | Inhibitor | Ki (nM) | IC50 (nM) | Selectivity (fold) vs. LYPLA2 | Reference |
| Human APT1 (LYPLA1) | This compound | 200-300 | 210 | 14 | [1] |
| Human APT2 (LYPLA2) | This compound | >2800 | - | - | |
| Human APT1 (I75L mutant) | This compound | 2200 | - | - | [1] |
| Human APT2 (L78I mutant) | This compound | 5800 | - | - | [1] |
Key Findings:
-
This compound demonstrates a clear selectivity for wild-type APT1 over wild-type APT2.[1]
-
Mutational studies on the divergent β5-α2 loop of APT1 and APT2 have highlighted the structural basis for this selectivity. The I75L mutation in APT1 significantly reduces its sensitivity to this compound, indicating the importance of this residue in inhibitor binding.[1]
While specific quantitative data for a broader range of thioesterases is not extensively published, this compound has been qualitatively described as being selective against a panel of approximately 30 other serine hydrolases based on competitive activity-based protein profiling (ABPP).[2]
Experimental Protocols
The determination of this compound's selectivity relies on robust biochemical and proteomic techniques. Below are detailed methodologies for key experiments.
Inhibitor Dose-Response Assay for IC50 and Ki Determination
This method quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC50), from which the inhibition constant (Ki) can be derived.
Materials:
-
Recombinant human APT1 or other target thioesterase
-
Fluorogenic substrate (e.g., Resorufin acetate)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a fixed concentration of the recombinant enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities (v0) for each inhibitor concentration.
-
Plot the v0 against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a large number of enzymes simultaneously within a complex biological sample.
Materials:
-
Cell or tissue lysate
-
This compound
-
Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare cell or tissue lysates.
-
Pre-incubate aliquots of the lysate with varying concentrations of this compound or DMSO (control) for a defined time (e.g., 30 minutes) at room temperature.
-
Add the FP-Rh probe to each lysate and incubate for a further specified time (e.g., 30 minutes). The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a protein band in the presence of this compound indicates that the inhibitor is binding to and inhibiting that enzyme.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-ABPP
SILAC-ABPP is a quantitative mass spectrometry-based approach that provides a more comprehensive and sensitive analysis of inhibitor selectivity.
Procedure:
-
Culture two populations of cells, one in "light" medium and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-lysine and 13C6-arginine).
-
Treat the "light" cell lysate with this compound and the "heavy" lysate with DMSO.
-
Label both lysates with an alkyne-functionalized ABP.
-
Combine the "light" and "heavy" lysates.
-
Use click chemistry to attach a biotin tag to the labeled enzymes.
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Digest the enriched proteins into peptides.
-
Analyze the peptides by LC-MS/MS.
-
The ratio of "heavy" to "light" peptides for each identified hydrolase provides a quantitative measure of inhibition. A high heavy/light ratio indicates that the enzyme is a target of the inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental logic, the following diagrams are provided.
Caption: The Ras palmitoylation-depalmitoylation cycle and the inhibitory action of this compound on APT1.
Caption: Experimental workflow for competitive activity-based protein profiling (ABPP).
References
- 1. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the On-Target Effects of ML348: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a framework for validating the on-target effects of ML348, a selective inhibitor of acyl-protein thioesterase 1 (APT1). By objectively comparing this compound's performance with alternative compounds and providing detailed experimental methodologies, this document serves as a practical resource for robust target validation studies.
Introduction to this compound and its Target
This compound is a potent and reversible small molecule inhibitor of Acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1).[1] APT1 is a serine hydrolase responsible for removing palmitate groups from cysteine residues on substrate proteins, a post-translational modification known as S-palmitoylation. This depalmitoylation is a critical part of the dynamic palmitoylation-depalmitoylation cycle, which regulates the subcellular localization, trafficking, and signaling activity of numerous proteins, including members of the Ras superfamily of small GTPases.[2][3] By inhibiting APT1, this compound increases the palmitoylation state of its substrates, thereby altering their membrane association and downstream signaling.[1][4]
This guide focuses on three key experimental approaches to validate the on-target effects of this compound:
-
Biochemical Assays to confirm direct enzyme inhibition and selectivity.
-
Activity-Based Protein Profiling (ABPP) to demonstrate target engagement in a complex biological system.
-
Cell-Based Assays to measure the downstream consequences of APT1 inhibition.
For comparative analysis, we include data for two alternative compounds:
-
ML349: A potent and selective inhibitor of APT2 (LYPLA2), the closest homolog of APT1. It serves as a crucial negative control to demonstrate the isoform selectivity of this compound.[2][3][5]
-
Palmostatin B: A well-characterized dual inhibitor of both APT1 and APT2. It is useful for comparing the effects of selective versus broad-spectrum inhibition of this enzyme subfamily.[3][6][7]
The Palmitoylation-Depalmitoylation Cycle
The dynamic and reversible nature of S-palmitoylation is central to its role in cellular signaling. The cycle involves the addition of palmitate by a family of protein acyltransferases (PATs), typically occurring at the Golgi apparatus, and its removal by acyl-protein thioesterases like APT1. This cycle governs the trafficking of proteins, such as H-Ras and N-Ras, between the Golgi and the plasma membrane. This compound specifically blocks the depalmitoylation step mediated by APT1.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activities of this compound and its comparators against their respective targets. This data is critical for establishing the potency and selectivity profile of each compound.
| Compound | Target(s) | Assay Type | Parameter | Value | Reference |
| This compound | APT1 (LYPLA1) | Enzymatic | Ki | 280 nM | [1] |
| APT2 (LYPLA2) | Enzymatic | Ki | >10 µM | [1] | |
| APT1 (LYPLA1) | Gel-based ABPP | IC50 | 230 nM | [4] | |
| ML349 | APT2 (LYPLA2) | Enzymatic | Ki | 120 nM | |
| APT1 (LYPLA1) | Enzymatic | Ki | >10 µM | ||
| APT2 (LYPLA2) | Gel-based ABPP | IC50 | 144 nM | [5] | |
| Palmostatin B | APT1 & APT2 | Enzymatic | IC50 (APT1) | 5.4 nM | |
| Enzymatic | IC50 (APT2) | 37.7 nM | |||
| NRAS-mutant melanoma cells | Cell Viability | GI50 | 9.93 µM - >100 µM | [3] |
Table 1: Comparison of In Vitro Potency and Cellular Activity.
Experimental Validation Workflows and Protocols
To rigorously validate the on-target effects of this compound, a multi-faceted approach is recommended. Below are workflows and detailed protocols for key experiments.
Biochemical Validation: In Vitro APT1 Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified APT1 using a fluorogenic substrate.
References
- 1. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
- 2. Subcellular fractionation protocol [abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. gladstone.org [gladstone.org]
- 5. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Activity-based proteomics - Wikipedia [en.wikipedia.org]
ML348: A More Selective Chemical Probe for Acyl-Protein Thioesterase 1 (APT1) Compared to Palmostatin B
For Researchers, Scientists, and Drug Development Professionals
The study of protein S-palmitoylation, a reversible lipid modification crucial for regulating protein trafficking, localization, and signaling, has been significantly advanced by the development of chemical inhibitors targeting the depalmitoylating enzymes, acyl-protein thioesterases (APTs). Among these, palmostatin B has been a widely used tool. However, its utility is hampered by a lack of selectivity. This guide provides a comprehensive comparison of ML348 and palmostatin B, highlighting this compound as a more selective and therefore more precise tool for investigating the specific role of APT1.
Executive Summary
This compound is a potent and highly selective inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1). In contrast, palmostatin B is a potent, dual inhibitor of both APT1 and APT2. Furthermore, palmostatin B is known to have off-target effects, inhibiting other serine hydrolases, which can confound experimental results. This compound's superior selectivity makes it an invaluable tool for dissecting the specific biological functions of APT1, as evidenced by its utility in studies on neurodegenerative diseases and cancer cell signaling.
Comparative Performance Data
The following tables summarize the key quantitative data comparing the inhibitory activity and selectivity of this compound and palmostatin B.
Table 1: Inhibitor Potency against Acyl-Protein Thioesterases
| Compound | Target | Ki | IC50 | Reference(s) |
| This compound | APT1 (LYPLA1) | 280 nM | ||
| APT2 (LYPLA2) | >10 µM | |||
| Palmostatin B | APT1 | 5.4 nM | ||
| APT1 | 0.67 µM | |||
| APT2 | 34 nM |
Note: The differing IC50 values reported for palmostatin B may be due to different assay conditions.
Table 2: Known Off-Target Effects
| Compound | Known Off-Targets | Reference(s) |
| This compound | Minimal off-target activity against other serine hydrolases reported. | |
| Palmostatin B | Other serine hydrolases, including PPT1 and RISC. |
Key Experimental Evidence
Selectivity Profiling using Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemical proteomics technique used to assess the selectivity of enzyme inhibitors within a complex proteome.
Experimental Protocol: Competitive ABPP for APT Inhibitor Selectivity
-
Proteome Preparation: A cell lysate or tissue homogenate is prepared to provide a source of native enzymes.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (this compound or palmostatin B) to allow for binding to target enzymes.
-
Probe Labeling: A broad-spectrum, activity-based probe that covalently modifies the active site of serine hydrolases is added to the mixture. The probe is typically tagged with a reporter molecule (e.g., a fluorophore or biotin).
-
Analysis: The proteome is separated by SDS-PAGE. The extent of probe labeling of individual serine hydrolases is quantified. A decrease in probe labeling for a specific enzyme in the presence of the inhibitor indicates that the inhibitor binds to and blocks the active site of that enzyme.
Results: Competitive ABPP studies have demonstrated that this compound selectively engages APT1 with high potency, showing minimal interaction with other serine hydrolases at effective concentrations. In contrast, similar studies with palmostatin B reveal engagement with both APT1 and APT2, as well as other off-target serine hydrolases.
Delineating NRAS Signaling in Melanoma
The palmitoylation status of the oncoprotein NRAS is critical for its proper localization to the plasma membrane and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.
Experimental Protocol: Western Blot Analysis of NRAS Downstream Signaling
-
Cell Culture and Treatment: NRAS-mutant melanoma cells are cultured and treated with either this compound, palmostatin B, or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated (activated) forms of downstream signaling proteins (e.g., p-ERK, p-S6) and total protein levels as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
Results: In NRAS mutant melanoma cells, treatment with palmostatin B led to a dose-dependent decrease in the phosphorylation of ERK and S6, key downstream effectors of NRAS signaling, and a reduction in cell viability. In contrast, the highly specific APT1 inhibitor this compound (and the APT2-specific inhibitor ML349) did not significantly affect NRAS downstream signaling or cell viability in these cells. This suggests that the effects of palmostatin B on NRAS signaling and cell viability in this context may be due to the inhibition of both APT1 and APT2, or potentially off-target effects, rather than the specific inhibition of APT1 alone.
Rescuing Axonal Transport in Huntington's Disease Models
Huntington's disease (HD) is a neurodegenerative disorder characterized by impaired axonal transport of crucial molecules like brain-derived neurotrophic factor (BDNF).
Experimental Protocol: Assessing BDNF Trafficking
-
Neuronal Culture: Primary neurons from a Huntington's disease mouse model are cultured.
-
Treatment: Neurons are treated with this compound, palmostatin B, or a vehicle control.
-
Live-Cell Imaging: The movement of fluorescently tagged BDNF-containing vesicles along axons is visualized and recorded using live-cell microscopy.
-
Kymograph Analysis: Kymographs are generated from the time-lapse recordings to quantify vesicle dynamics, including velocity and flux.
Results: In a mouse model of Huntington's disease, treatment with palmostatin B was shown to rescue defective intracellular trafficking. To determine which APT enzyme was responsible, the selective inhibitors this compound (for APT1) and ML349 (for APT2) were tested. Notably, only this compound was able to rescue the trafficking defects to control levels, indicating that the specific inhibition of APT1 is sufficient to restore this crucial neuronal function. This finding highlights the utility of this compound in identifying the specific contribution of APT1 to a cellular process.
Conclusion
While palmostatin B has been a useful tool for studying the general effects of inhibiting depalmitoylation, its lack of selectivity for APT isoforms and its off-target activities can lead to ambiguous results. This compound offers a significant improvement by providing a means to specifically inhibit APT1. This allows researchers to dissect the distinct roles of APT1 and APT2 in various biological processes with much greater precision. For studies aiming to elucidate the specific functions of APT1, this compound is the demonstrably superior chemical probe.
Illuminating the Mechanism of ML348: A Comparative Guide to Biochemical Confirmation
For researchers, scientists, and drug development professionals, rigorously confirming a compound's mechanism of action is a cornerstone of preclinical research. This guide provides a detailed comparison of biochemical assays used to validate the inhibitory action of ML348 on its primary target, Lysophospholipase 1 (LYPLA1), also known as Acyl-protein thioesterase 1 (APT1). We will explore the experimental data supporting its selectivity and compare its performance with alternative inhibitors.
This compound is a potent and selective reversible inhibitor of LYPLA1, an enzyme responsible for depalmitoylating proteins, a crucial post-translational modification that governs protein trafficking, localization, and signaling.[1] Dysregulation of protein palmitoylation is implicated in various diseases, including cancer and neurological disorders, making LYPLA1 an attractive therapeutic target.[2][3][4] This guide will delve into the key biochemical assays that have been instrumental in characterizing this compound's mechanism of action.
Comparative Performance of LYPLA1/APT1 Inhibitors
The following table summarizes the quantitative data for this compound and compares it with ML349, a selective inhibitor for the related enzyme LYPLA2 (APT2), and Palmostatin B, a dual inhibitor of both APT1 and APT2. This data is crucial for understanding the selectivity and potency of these compounds.
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| This compound | LYPLA1 (APT1) | 230 | 200-300 | Fluorogenic Substrate Assay | [1][5] |
| ML349 | LYPLA2 (APT2) | - | 200-300 | Fluorogenic Substrate Assay | [5][6] |
| Palmostatin B | LYPLA1 & LYPLA2 (APT1 & APT2) | - | - | Cellular Assays | [2][3] |
Key Biochemical Assays for Mechanism Confirmation
A multi-faceted approach employing a variety of biochemical assays is essential to unequivocally confirm the mechanism of action of an inhibitor like this compound. Below are detailed descriptions of the pivotal experiments used.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors within complex proteomes. For this compound, both gel-based and advanced mass spectrometry-based (SILAC) ABPP methods have been employed.[1]
Experimental Protocol: Gel-Based Competitive ABPP
-
Proteome Preparation: A complex proteome, such as a mouse brain lysate, is prepared.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test compound (e.g., this compound).
-
Probe Labeling: A broad-spectrum, active site-directed probe for serine hydrolases, such as a fluorophosphonate-rhodamine (FP-Rh) probe, is added. This probe covalently binds to the active site of serine hydrolases that are not occupied by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: The proteome is separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates target engagement.
-
Data Analysis: The reduction in fluorescence is quantified to determine the inhibitor's potency (e.g., IC50).
Fluorogenic Substrate-Based Assays
These assays directly measure the enzymatic activity of LYPLA1 and are crucial for determining kinetic parameters of inhibition, such as IC50 and Ki values. A commonly used substrate is resorufin acetate, which becomes fluorescent upon hydrolysis by the enzyme.[1][5]
Experimental Protocol: Fluorogenic Substrate Assay for LYPLA1 Inhibition
-
Reagents: Purified recombinant human LYPLA1, resorufin acetate (substrate), and the test inhibitor (this compound) are prepared in an appropriate assay buffer (e.g., DPBS, pH 6.5).
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. A solution of the inhibitor at various concentrations is pre-incubated with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the resorufin acetate substrate.
-
Fluorescence Monitoring: The increase in fluorescence over time, corresponding to the hydrolysis of the substrate, is monitored using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. The Cheng-Prusoff equation can then be used to calculate the Ki value.[1]
Target Engagement Confirmation Assays
To confirm that this compound directly binds to and stabilizes its target protein, thermal shift assays and competition binding assays are employed.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This technique measures the thermal stability of a protein.[5] Ligand binding typically increases the melting temperature (Tm) of the protein. An increase in the Tm of LYPLA1 in the presence of this compound provides strong evidence of direct binding.[5]
-
BODIPY-FL-C16 Competition Assay: This assay utilizes a fluorescently labeled lipid substrate analog (BODIPY-FL-C16) that binds to the acyl-binding pocket of LYPLA1.[5] A dose-dependent reduction in the fluorescence signal upon the addition of this compound demonstrates that the inhibitor competes for and occupies the same binding site.[5]
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the general workflow of a competitive biochemical assay.
Caption: Mechanism of this compound action on RAS signaling.
Caption: General workflow of a competitive biochemical assay.
Conclusion
The biochemical assays outlined in this guide provide a robust framework for confirming the mechanism of action of this compound as a selective inhibitor of LYPLA1. By employing a combination of activity-based protein profiling, direct enzymatic assays, and target engagement studies, researchers can confidently validate the on-target effects of this and other small molecule inhibitors. This rigorous approach is indispensable for the successful progression of drug discovery and development programs.
References
- 1. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, this compound and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ML348: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of ML348, a selective and reversible acyl-protein thioesterase 1 (APT1)/lysophospholipase 1 (LYPLA1) inhibitor. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in a safe and compliant manner.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₇ClF₃N₃O₃[1] |
| Molecular Weight | 415.79 g/mol [1] |
| Appearance | White Powder[1] |
| Solubility in DMSO | 48.5 mg/mL |
| Solubility in Ethanol | 20 mg/mL[2] |
| Solubility in DMF | 30 mg/mL[2] |
| Storage Temperature | 4°C for up to 1 year (as supplied)[3] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[4]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[4]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[4]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[4]
Immediate Safety and Handling:
Before handling this compound, ensure that you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear chemical-resistant rubber gloves.[1]
-
Eye Protection: Use chemical safety goggles.[1]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required.[1]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[4]
In the event of exposure, follow these first-aid measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[4]
-
In Case of Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a physician.[4]
Step-by-Step Disposal Protocol for this compound
The recommended procedure for the disposal of this compound and its contaminated packaging is to utilize a licensed disposal company.[1] Do not dispose of this compound down the drain. The following steps provide a detailed workflow for managing this compound waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or surplus product, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, and empty containers).
-
Segregate this compound waste from other laboratory waste streams to avoid chemical incompatibilities. This compound should be kept away from strong oxidizing agents.[1]
2. Containerization:
-
Use a dedicated, properly labeled, and sealable waste container for all this compound waste.
-
The container should be made of a material compatible with the chemical.
-
For contaminated labware such as pipette tips and vials, a securely lined box or a designated pail can be used.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-furanylcarbonyl)-1-piperazineacetamide".[2][3]
-
Indicate the specific hazards: "Harmful," "Irritant."
-
Attach a completed chemical waste tag as required by your institution's environmental health and safety (EHS) department.
4. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is ready for pickup.
-
Ensure the storage area is away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
The EHS department will then arrange for a licensed disposal company to collect, transport, and dispose of the this compound waste in accordance with all federal, state, and local regulations.
Disposal of Contaminated Packaging:
-
Contaminated packaging should be disposed of as unused product.[1] This means it should be placed in the same hazardous waste container as the this compound waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
